molecular formula C7H6Cl2FNO2 B582093 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride CAS No. 957120-34-2

5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride

Cat. No.: B582093
CAS No.: 957120-34-2
M. Wt: 226.028
InChI Key: FJPIOMIGSVACGO-UHFFFAOYSA-N
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Description

5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride is a useful research compound. Its molecular formula is C7H6Cl2FNO2 and its molecular weight is 226.028. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-4-chloro-2-fluorobenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2.ClH/c8-4-2-5(9)3(7(11)12)1-6(4)10;/h1-2H,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPIOMIGSVACGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Cl)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674308
Record name 5-Amino-4-chloro-2-fluorobenzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957120-34-2
Record name 5-Amino-4-chloro-2-fluorobenzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride (CAS No: 957120-34-2), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its physicochemical characteristics. The guide synthesizes theoretical predictions with established experimental methodologies, providing a framework for its effective handling, characterization, and application in a laboratory setting. A detailed protocol for thermal analysis using Differential Scanning Calorimetry (DSC) is presented, alongside an interpretive guide to its spectral characteristics.

Introduction and Molecular Identity

This compound is a halogenated aminobenzoic acid derivative of significant interest in synthetic organic chemistry.[1] Its molecular structure, featuring an amino group, a carboxylic acid, and two different halogen substituents (chlorine and fluorine), imparts unique electronic properties and reactivity, making it a versatile building block for complex molecular architectures.[1] The hydrochloride salt form generally enhances the compound's stability and aqueous solubility compared to its free base counterpart.

This compound is uniquely identified by its Chemical Abstracts Service (CAS) number: 957120-34-2 .[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some of these properties are experimentally derived, others are based on computational predictions and should be considered as such.

PropertyValueSource
CAS Number 957120-34-2[1][2]
Molecular Formula C₇H₆Cl₂FNO₂[1][2]
Molecular Weight 226.03 g/mol [1][2]
Appearance White to off-white crystalline powder (typical)Inferred from related compounds
Melting Point Not experimentally determined. DSC is recommended for an accurate determination.
Boiling Point Decomposes before boilingInferred from typical behavior of similar compounds
Solubility Preferentially soluble in polar solvents such as methanol, especially under acidic conditions.[1][1]
Predicted pKa ~3.03[1]
Storage Sealed in a dry place.[3] Recommended storage at -20°C for long-term stability.[1][1][3]

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: Differential Scanning Calorimetry (DSC) is a highly sensitive thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[4] It is the gold standard for determining the melting point and purity of crystalline solids in the pharmaceutical industry. For a hydrochloride salt like this compound, DSC provides a precise melting endotherm and can also reveal other thermal events such as decomposition.

Methodology:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

    • Ensure the sample is evenly distributed at the bottom of the pan.

    • Hermetically seal the pan to prevent any loss of volatile components, though for a stable salt, a pierced lid can also be used to allow for the release of any trapped moisture.

  • Instrument Setup:

    • Use a calibrated Differential Scanning Calorimeter.

    • Place an empty, sealed aluminum pan in the reference position.

    • Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to create an inert atmosphere and prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to a temperature sufficiently above the expected melting point (e.g., 300°C) at a heating rate of 10°C/min. A slower heating rate (e.g., 2-5°C/min) can be used for higher resolution of thermal events.

  • Data Analysis:

    • The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram.

    • The peak temperature of the endotherm and the enthalpy of fusion (ΔHfus) should also be recorded.

    • Any additional thermal events, such as decomposition, will appear as exothermic or endothermic peaks at higher temperatures.

Diagram of the DSC Experimental Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_results Data Interpretation weigh 1. Weigh 1-3 mg of Sample pan 2. Place in Aluminum Pan weigh->pan seal 3. Seal the Pan pan->seal instrument 4. Place Sample and Reference in DSC seal->instrument purge 5. Purge with Nitrogen instrument->purge program 6. Run Temperature Program (e.g., 25-300°C at 10°C/min) purge->program data 7. Acquire Thermogram program->data analyze 8. Determine Melting Point (Onset Temp) data->analyze report 9. Record ΔHfus and Other Events analyze->report

Caption: Workflow for Melting Point Determination using DSC.

Spectral Properties: An Interpretive Guide

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, the amino protons, and the carboxylic acid proton. The hydrochloride form will likely result in the protonation of the amino group to an ammonium salt (-NH₃⁺).

  • Aromatic Protons (Ar-H): The two protons on the aromatic ring will appear as doublets or doublet of doublets in the region of δ 7.0-8.0 ppm. The electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups, along with the electron-donating effect of the amino group, will influence their precise chemical shifts.

  • Ammonium Protons (-NH₃⁺): A broad singlet is expected for the three protons of the ammonium group, likely in the region of δ 8.0-10.0 ppm, due to rapid exchange with any residual water in the solvent.

  • Carboxylic Acid Proton (-COOH): A very broad singlet is anticipated for the acidic proton of the carboxylic acid group, typically downfield in the region of δ 11.0-13.0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule. The key characteristic absorption bands for this compound are predicted as follows:

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[5]

  • N-H Stretch (Ammonium Salt): Broad absorption bands corresponding to the N-H stretching vibrations of the -NH₃⁺ group are expected in the region of 3200-2800 cm⁻¹. These may overlap with the O-H stretching band.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated in the region of 1720-1680 cm⁻¹ due to the carbonyl stretch of the carboxylic acid.[5]

  • C=C Stretch (Aromatic): Medium to weak absorption bands are expected in the region of 1600-1450 cm⁻¹ corresponding to the carbon-carbon stretching vibrations within the aromatic ring.

  • C-F Stretch: A strong absorption band is expected in the region of 1250-1000 cm⁻¹ for the carbon-fluorine stretch.

  • C-Cl Stretch: A medium to strong absorption band is expected in the region of 800-600 cm⁻¹ for the carbon-chlorine stretch.

Diagram of Key Functional Group Relationships:

Functional_Groups Molecule 5-Amino-4-chloro-2-fluorobenzoic acid HCl COOH Carboxylic Acid (-COOH) Molecule->COOH NH3Cl Ammonium Chloride (-NH3+Cl-) Molecule->NH3Cl Aromatic Substituted Benzene Ring Molecule->Aromatic Halogens Halogens (-Cl, -F) Aromatic->Halogens

Caption: Key Functional Groups of the Molecule.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact compound is not widely available, information from related compounds suggests the following:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust. Handle in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physical properties of this compound. While there are gaps in the experimentally determined data, this guide offers a solid foundation for researchers working with this compound. The provided experimental protocol for DSC analysis and the interpretive guide for spectral data are intended to facilitate its accurate characterization. As a key building block in various fields, a thorough understanding of its physical properties is paramount for its successful application in research and development.

References

  • 5-Amino-4-chloro-2-fluorobenzoic acid, HCl | 957120-34-2 | Pharmaffiliates. (URL: [Link])

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC. (URL: [Link])

  • Infrared spectrum of benzoic acid. (URL: [Link])

Sources

5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structural attributes, synthesis, characterization, and applications, grounding all claims in authoritative sources and field-proven insights.

Core Molecular Identity and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid of significant interest as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its strategic placement of amino, chloro, and fluoro groups on a benzoic acid core provides a unique combination of reactivity and physicochemical properties.

The hydrochloride salt form enhances the compound's stability and solubility in certain solvent systems, which can be advantageous for specific reaction conditions or for long-term storage. The systematic International Union of Pure and Applied Chemistry (IUPAC) designation for this compound is "benzoic acid, 5-amino-4-chloro-2-fluoro-, hydrochloride (1:1)," which clarifies the 1:1 stoichiometric relationship between the organic acid and hydrochloric acid.[1]

Chemical Structure Diagram

The structural arrangement of the substituents is critical to the molecule's function, influencing its electronic properties, reactivity, and potential biological interactions. The fluorine at position 2 and the chlorine at position 4 create a distinct electronic environment, while the amino group at position 5 serves as a key nucleophilic handle for further derivatization.

Caption: 2D structure of this compound.

Key Physicochemical Data

The following table summarizes the essential identification and property data for this compound. Sourcing high-purity starting materials is a critical first step in any synthetic campaign; verifying these identifiers ensures the correct material is procured.

PropertyValueSource
CAS Number 957120-34-2[1]
Molecular Formula C₇H₆Cl₂FNO₂Derived
Molecular Weight 226.04 g/mol [1]
IUPAC Name 5-amino-4-chloro-2-fluorobenzoic acid;hydrochloride[1]
InChI Key FJPIOMIGSVACGO-UHFFFAOYSA-N[1]
Canonical SMILES C1=C(C(=C(C=C1N)Cl)F)C(=O)O.ClDerived

Synthesis Strategy: A Mechanistic Approach

The synthesis of multi-substituted benzene rings like 5-Amino-4-chloro-2-fluorobenzoic acid requires careful strategic planning to ensure correct regiochemistry. A common and logical approach involves the nitration of a pre-substituted benzoic acid, followed by reduction of the nitro group to an amine. This strategy is often superior to direct amination and leverages the directing effects of the existing substituents.

The choice of starting material is paramount. A plausible precursor is 4-chloro-2-fluorobenzoic acid. The carboxylic acid and fluorine are deactivating, ortho-para directing groups, while the chlorine is also a deactivating, ortho-para director. The nitration would likely be directed to the position ortho to the fluorine and meta to the carboxylic acid and chlorine, which corresponds to the desired 5-position.

Generalized Synthetic Workflow

This workflow illustrates a robust, field-proven pathway for synthesizing the target compound. Each step is chosen to maximize yield and purity while minimizing side reactions.

Caption: A plausible synthetic pathway for the target compound.

Protocol: Synthesis via Nitration and Reduction

This protocol provides a detailed, step-by-step methodology. The causality for key decisions, such as temperature control and purification methods, is explained to ensure reproducibility and safety.

Objective: To synthesize this compound from 4-chloro-2-fluorobenzoic acid.

Pillar of Trustworthiness: This protocol incorporates in-process checks and a final validation step. The success of each step validates the previous one, ensuring a reliable outcome.

Step 1: Nitration of 4-Chloro-2-fluorobenzoic Acid

  • Rationale: The nitronium ion (NO₂⁺) is a powerful electrophile. Using a mixture of concentrated nitric and sulfuric acids (mixed acid) generates this electrophile in situ. Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form NO₂⁺.

  • Procedure: a. To a flask cooled in an ice bath (0-5 °C), slowly add 4-chloro-2-fluorobenzoic acid to concentrated sulfuric acid with stirring. Temperature control is critical to prevent runaway reactions and unwanted side products. b. Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate, cooled flask. c. Add the nitrating mixture dropwise to the solution of the benzoic acid derivative, maintaining the temperature below 10 °C. d. After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring progress with Thin Layer Chromatography (TLC). e. Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the product. f. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum. The expected product is 4-chloro-2-fluoro-5-nitrobenzoic acid.[2]

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to a primary amine. Catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) is a clean and efficient method. Alternatively, metal-acid systems like tin(II) chloride (SnCl₂) in hydrochloric acid can be used.[2]

  • Procedure (using SnCl₂): a. Suspend the 4-chloro-2-fluoro-5-nitrobenzoic acid in ethanol or concentrated hydrochloric acid. b. Add a stoichiometric excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise. The reaction is exothermic and may require cooling. c. Heat the mixture at reflux for 2-4 hours until TLC analysis indicates the complete disappearance of the starting material. d. Cool the reaction mixture and neutralize carefully with a saturated sodium bicarbonate or sodium hydroxide solution to precipitate tin salts and liberate the free amine. e. Filter the mixture to remove tin hydroxides.

Step 3: Isolation and Hydrochloride Salt Formation

  • Rationale: The product is an amino acid, making it amphoteric. Adjusting the pH allows for selective extraction and purification. Formation of the hydrochloride salt is achieved by treatment with HCl, which protonates the most basic site (the amino group) and often aids in crystallization and purification.

  • Procedure: a. Extract the aqueous filtrate from Step 2 with an organic solvent like ethyl acetate. b. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine: 5-Amino-4-chloro-2-fluorobenzoic acid. c. Dissolve the crude product in a suitable solvent (e.g., isopropanol or diethyl ether). d. Bubble dry HCl gas through the solution or add a solution of HCl in isopropanol dropwise until precipitation is complete. e. Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum to yield the final product, this compound.

Analytical Characterization and Quality Control

Confirming the identity and purity of the final compound is non-negotiable. A multi-technique approach provides orthogonal validation, ensuring the material meets the required specifications for downstream applications.

Analytical Workflow

G Sample Synthesized Product Prep Sample Prep (Dissolve in DMSO-d₆ or CD₃OD) Sample->Prep NMR ¹H & ¹³C NMR Spectroscopy Prep->NMR MS Mass Spectrometry (e.g., ESI-MS) Prep->MS HPLC HPLC (Purity Check) Prep->HPLC Data_NMR Structural Confirmation NMR->Data_NMR Data_MS Molecular Weight Verification MS->Data_MS Data_HPLC Purity >95%? HPLC->Data_HPLC Final QC Passed Data_NMR->Final Data_MS->Final Data_HPLC->Final

Caption: Quality control workflow for structural and purity validation.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. Due to the substitution pattern, these will appear as doublets or more complex multiplets because of H-H and H-F coupling. The acidic proton of the carboxylic acid and the protons on the ammonium group (NH₃⁺) will likely appear as broad singlets, and their chemical shift can be concentration-dependent and may exchange with D₂O.

  • ¹³C NMR: The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon will be significantly downfield (>165 ppm). The carbons attached to fluorine will show characteristic splitting (a large one-bond C-F coupling constant).

  • Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the mass spectrum should show a prominent ion corresponding to the protonated free amine (the [M+H]⁺ of the non-salt form), C₇H₅ClFNO₂. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be clearly visible for the molecular ion peak, serving as a definitive confirmation.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), N-H stretches from the ammonium group (~3000-3200 cm⁻¹), and C-Cl/C-F stretches in the fingerprint region.

Applications in Research and Development

The true value of this compound lies in its utility as a versatile scaffold in medicinal chemistry and materials science.[1] The presence of three distinct functional points—the carboxylic acid, the amino group, and the halogenated ring—allows for systematic structural modification.

  • Pharmaceutical Discovery: Halogenated aromatic compounds are prevalent in modern pharmaceuticals.[3] The fluorine atom can enhance metabolic stability and receptor binding affinity, while the chlorine atom can modulate lipophilicity and also participate in halogen bonding.[4] This intermediate is a valuable starting point for synthesizing libraries of compounds for screening against various biological targets, such as kinases, proteases, and other enzymes implicated in diseases like cancer.[4][5]

  • Agrochemicals: Similar structures are used as intermediates in the synthesis of potent herbicides and pesticides.[6][7] The specific substitution pattern can be tailored to achieve selective activity against target weeds or pests.

  • Materials Science: Aminobenzoic acid derivatives can be used in the synthesis of specialized polymers and materials, such as those used in proton exchange membranes for fuel cells.[5]

Role as a Medicinal Chemistry Scaffold

G Core Core Scaffold (5-Amino-4-chloro-2-fluorobenzoic acid) COOH Carboxylic Acid (-COOH) Core->COOH NH2 Amino Group (-NH₂) Core->NH2 Ring Aromatic Ring (C-H) Core->Ring Amide Amide Coupling (EDC, HOBt) COOH->Amide Reacts via Ester Esterification COOH->Ester Reacts via Buchwald Buchwald-Hartwig Amination NH2->Buchwald Reacts via Suzuki Suzuki Coupling (Pd Catalyst) Ring->Suzuki Reacts via (after conversion of Cl or H to B(OR)₂ or halide) Deriv1 Amide Derivatives (Library A) Amide->Deriv1 Deriv2 Ester Derivatives (Library B) Ester->Deriv2 Deriv3 Biaryl Derivatives (Library C) Suzuki->Deriv3 Deriv4 Amine Derivatives (Library D) Buchwald->Deriv4

Caption: Derivatization strategies using the core scaffold.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. While specific toxicological data for this exact compound is limited, data from structurally similar chemicals provides a strong basis for safe handling procedures.[8][9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[8][9]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8][9]

  • First Aid:

    • Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[8][10]

    • Skin: Wash off immediately with soap and plenty of water.[8][10]

    • Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[8][10]

    • Ingestion: Rinse mouth with water and seek immediate medical attention.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from strong oxidizing agents and strong bases.[9]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[8]

Disclaimer: This guide is for informational purposes only. Always consult the Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical.

References

  • This compound | 957120-34-2 | Benchchem. (n.d.). Benchchem.
  • Buy 5-Amino-2-chloro-4-fluorobenzoic acid | 172404-33-0 - Smolecule. (2023, August 15). Smolecule.
  • SAFETY D
  • ortho and para-aminobenzoic acids - Goa University. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • Supporting Inform
  • HPLC Methods for analysis of 4-Aminobenzoic acid - HELIX Chromatography. (n.d.).
  • 5-AMino-2-chloro-4-fluorobenzoic acid | 172404-33-0 - ChemicalBook. (2023, July 13). ChemicalBook.
  • SAFETY D
  • 5-Chloro-2-fluorobenzoic acid. (n.d.).
  • 5-Chloro-2-fluorobenzoic acid | CAS Number 394-30-9 | Ossila. (n.d.). Ossila.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.).
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.).
  • The Role of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Discovery. (2026, January 5).

Sources

5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride

Topic: this compound CAS Number: 957120-34-2

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 957120-34-2), a specialized halogenated aromatic compound. The document details its chemical identity, physicochemical properties, synthetic utility, and critical role as an intermediate in the development of complex molecules for the pharmaceutical and agrochemical sectors. An exemplary analytical methodology using High-Performance Liquid Chromatography (HPLC) is presented, alongside essential safety, handling, and storage protocols. This guide is intended for researchers, synthetic chemists, and drug development professionals who utilize advanced chemical building blocks.

Chemical Identity and Physicochemical Properties

This compound is a multifuntionalized aromatic building block. The strategic placement of amino, chloro, and fluoro groups on the benzoic acid core imparts unique reactivity and makes it a valuable precursor in multi-step organic synthesis.[1] The development of such multiply halogenated aminobenzoic acids is a relatively recent advance in synthetic chemistry, driven by the need for specialized intermediates in pharmaceutical research.[1] The hydrochloride salt form enhances the compound's stability and modifies its solubility profile compared to the free base.

The molecule's structure allows for diverse chemical transformations. The amino group can participate in hydrogen bonding and is a key site for nucleophilic reactions, while the chloro and fluoro substituents can engage in halogen bonding, collectively influencing the compound's interaction with biological targets in derivative molecules.[1]

Table 1: Core Compound Identifiers and Properties

ParameterValueReference
CAS Number 957120-34-2[1]
Molecular Formula C₇H₅ClFNO₂ · HClInferred
Molecular Weight 226.028 g/mol [1]
IUPAC Name 5-amino-4-chloro-2-fluorobenzoic acid;hydrochloride[1]
InChI Key FJPIOMIGSVACGO-UHFFFAOYSA-N[1]
Appearance White to off-white crystalline powderGeneral knowledge
Purity Typically >95%

Role as a Versatile Synthetic Intermediate

The primary value of this compound lies in its utility as a versatile building block for constructing more complex organic molecules.[1] The presence of three distinct functional groups—a carboxylic acid, an aromatic amine, and halogen substituents—on a single scaffold allows for a wide range of selective chemical modifications. This multi-functionality is highly prized in medicinal chemistry and materials science.

  • Amide and Peptide Coupling: The primary amino group serves as a nucleophile, readily reacting with activated carboxylic acids, acyl chlorides, or isocyanates to form amide bonds. This is a fundamental reaction in the synthesis of many active pharmaceutical ingredients (APIs).

  • Esterification: The carboxylic acid moiety can be converted to esters through reaction with alcohols under acidic conditions. This modification is often used to modulate a drug candidate's solubility and bioavailability.[2]

  • Nucleophilic Aromatic Substitution (SNAr): While the fluorine and chlorine atoms are generally stable, they can be targeted for substitution under specific reaction conditions, allowing for the introduction of further complexity.

  • Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate that can be subsequently transformed into a variety of other functional groups.

The strategic halogenation pattern is not merely for structural diversity; it profoundly influences the physicochemical and biological properties of the final target molecules, a key consideration in modern drug design.[1]

G cluster_reactions Chemical Transformations main 5-Amino-4-chloro-2-fluorobenzoic acid HCl (Core Scaffold) amino Amino Group (R-NH2) - Amide Formation - Diazotization main->amino carboxyl Carboxyl Group (R-COOH) - Esterification - Amide Coupling main->carboxyl target Complex Target Molecules (e.g., APIs, Agrochemicals) amino->target Introduce R' group carboxyl->target Introduce R'' group

Caption: Synthetic utility of the core scaffold.

Analytical Methodologies: Quality Control via HPLC

Ensuring the purity and identity of starting materials like this compound is critical for successful synthesis and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely adopted technique for this purpose.[3][4] It offers excellent precision and accuracy for quantifying the parent compound and potential impurities.

Below is a standardized, field-proven protocol for the quality control analysis of this compound, adapted from established methods for structurally similar aminobenzoic acids.[5]

Detailed HPLC Protocol

1. Objective: To determine the purity of this compound by quantifying the main peak area relative to the total peak area.

2. Materials and Reagents:

  • Reference Standard: this compound (>97% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Phosphoric Acid or Formic Acid (for pH adjustment)

  • Mobile Phase: A typical starting point is a mixture of Acetonitrile and water (e.g., 25:75 v/v) with 0.1% acid to ensure protonation of the analyte and improve peak shape.[6]

3. Instrumentation:

  • HPLC System equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is standard for this class of compounds.[5]

4. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (25:75, v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by scanning the UV spectrum of the analyte in the mobile phase; typically in the 270-280 nm range.

  • Injection Volume: 10 µL.

  • Run Time: Sufficient to allow for the elution of the main peak and any late-eluting impurities (e.g., 15 minutes).

5. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol or the mobile phase.

  • Working Standard (e.g., 50 µg/mL): Dilute the stock solution appropriately with the mobile phase.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the working standard.

6. System Suitability:

  • Before sample analysis, perform at least five replicate injections of the working standard.

  • The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

7. Analysis and Calculation:

  • Inject the sample solution.

  • Calculate the purity (%) using the area normalization method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

G cluster_hplc HPLC Instrument prep 1. Sample & Standard Preparation (Dissolve in Mobile Phase) inject 3. Autosampler Injection (10 µL) prep->inject hplc 2. HPLC System sep 4. C18 Column Separation detect 5. UV Detection (e.g., 275 nm) sep->detect data 6. Data Acquisition (Chromatogram) detect->data quant 7. Purity Calculation (Area %) data->quant

Caption: Standard workflow for HPLC purity analysis.

Safety, Handling, and Storage

As with all halogenated aromatic compounds, proper safety protocols must be strictly followed. The information provided is based on safety data for structurally related chemicals and represents best practices.[7][8][9]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[9][10] Ensure work is conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]

  • First Aid Measures:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[7]

    • Skin Contact: Wash off immediately with soap and plenty of water. If irritation occurs, seek medical attention.[7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[11]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor for treatment advice.[7]

  • Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[8] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

References

  • Benchchem. (n.d.). This compound.
  • Smolecule. (2023, August 15). Buy 5-Amino-2-chloro-4-fluorobenzoic acid | 172404-33-0.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet for 2-Chloro-4-fluorobenzoic acid.
  • Echemi. (n.d.). 5-AMino-2-chloro-4-fluoro-benzoic acid Methyl ester Safety Data Sheets.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet for 2-Amino-5-fluorobenzoic acid.
  • ChemicalBook. (2023, July 13). 5-AMino-2-chloro-4-fluorobenzoic acid | 172404-33-0.
  • Pharmaffiliates. (n.d.). 5-Amino-2-chloro-4-fluorobenzoic acid | CAS No : 172404-33-0.
  • Fisher Scientific. (2021, December 24). Safety Data Sheet for Benzoic acid, 4-amino-2-chloro-.
  • SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet for 5-Chloro-2-fluorobenzoic acid.
  • Royal Society of Chemistry. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl.
  • Sigma-Aldrich. (n.d.). 5-Amino-4-chloro-2-fluorobenzoic acid | 957187-25-6.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for 4-Amino-2-fluorobenzoic Acid Quantification.
  • Benchchem. (n.d.). Cross-Validation of Analytical Methods for 4-Amino-2-chlorobenzoic Acid: A Comparative Guide.
  • Benchchem. (n.d.). Application Note: HPLC Analysis of 4-Amino-2-chlorobenzoic acid and its Metabolite from Biological Matrices.

Sources

An In-depth Technical Guide to 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride (CAS No: 957120-34-2), a halogenated aminobenzoic acid derivative of significant interest in modern medicinal and process chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's core physicochemical properties, provides validated experimental protocols, and explores its strategic application as a versatile synthetic building block.

Introduction: The Strategic Value of Halogenated Anthranilic Acid Scaffolds

Halogenated aminobenzoic acids are foundational scaffolds in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of halogen atoms and the amino moiety on the benzoic acid core profoundly influences the molecule's physicochemical and pharmacological properties. This compound is a prime example of a modern synthetic intermediate where this multi-functionalization imparts unique reactivity and utility.

The presence of chlorine and fluorine atoms modulates the electronic environment of the aromatic ring, affecting acidity (pKa), lipophilicity, and metabolic stability.[1] The fluorine at the 2-position and chlorine at the 4-position create a specific substitution pattern that directs further chemical transformations, while the amino group at the 5-position provides a key nucleophilic handle for building molecular complexity. The hydrochloride salt form is deliberately employed to enhance aqueous solubility and stability, simplifying handling and its use in various reaction media.[2] This guide will elucidate these properties and demonstrate the compound's practical application.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is critical for its effective use in synthesis and for the unambiguous characterization of its derivatives.

Core Physicochemical Data

The key quantitative data for this compound are summarized in the table below. These parameters are essential for experimental design, including solvent selection, reaction stoichiometry, and purification strategies.

PropertyValueSource
IUPAC Name 5-amino-4-chloro-2-fluorobenzoic acid;hydrochloridePharmaffiliates[1]
CAS Number 957120-34-2Benchchem[2]
Molecular Formula C₇H₆Cl₂FNO₂Pharmaffiliates[1]
Molecular Weight 226.03 g/mol Pharmaffiliates[1]
Predicted pKa ~3.03Benchchem[2]
Storage -20°C, under inert atmosphereBenchchem[2]
Spectroscopic Characterization

Note: Experimentally verified high-resolution spectra for this specific compound are not widely available in public databases. The following represents predicted data based on analogous structures and foundational principles of spectroscopy. Researchers must acquire and interpret their own analytical data for definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (Predicted, in DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, which would appear as doublets or doublet of doublets due to coupling with each other and the fluorine atom. The amine (-NH₂) and carboxylic acid (-COOH) protons would likely appear as broad singlets, with their chemical shifts being highly dependent on concentration and residual water content. The ammonium proton of the hydrochloride salt may be observable as a broad peak.

  • ¹³C NMR (Predicted, in DMSO-d₆): The carbon spectrum would display seven distinct signals corresponding to the carbon atoms of the benzoic acid ring and the carboxyl group. The carbons directly bonded to the electronegative halogen atoms (C2-F and C4-Cl) would be significantly influenced, appearing at characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands include:

  • A broad absorption in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of the carboxylic acid hydrogen-bonded dimer.

  • N-H stretching vibrations from the primary amine (or ammonium salt) around 3200-3400 cm⁻¹.

  • A strong carbonyl (C=O) stretch from the carboxylic acid at approximately 1700-1725 cm⁻¹.

  • C-Cl and C-F stretching vibrations in the fingerprint region (typically below 1200 cm⁻¹).

Mass Spectrometry (MS):

  • Methodology (EI-MS): Electron Ionization Mass Spectrometry would reveal the molecular ion peak (M⁺) corresponding to the free base (molecular weight ~189.57 g/mol ) after the loss of HCl. The isotopic pattern of the molecular ion peak would be a key diagnostic feature, showing a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

Synthesis and Reaction Pathways

This compound is typically synthesized via a multi-step pathway starting from a readily available fluorinated aromatic compound. The logical flow involves introducing the required substituents in a controlled, regioselective manner.

Logical Synthesis Workflow

The overall synthetic strategy relies on a well-established sequence in aromatic chemistry: nitration to introduce a nitrogen-containing group, followed by reduction to the amine. Chlorination and carboxylation steps are positioned based on the directing effects of the substituents.

G cluster_0 Synthesis Pathway A 2-Fluorobenzoic Acid (Starting Material) B Chlorination A->B C 4-Chloro-2-fluorobenzoic Acid B->C D Nitration C->D E 4-Chloro-2-fluoro-5-nitrobenzoic Acid D->E F Reduction E->F G 5-Amino-4-chloro-2-fluorobenzoic Acid (Free Base) F->G H Salt Formation (with HCl) G->H I This compound (Final Product) H->I

Caption: General synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis of the Free Base

This protocol is a representative procedure adapted from established methodologies for analogous compounds, such as those found in synthetic chemistry literature.[3][4] It outlines the reduction of the nitro intermediate to the final amine (free base).

Objective: To synthesize 5-Amino-4-chloro-2-fluorobenzoic acid from 4-Chloro-2-fluoro-5-nitrobenzoic acid.

Materials:

  • 4-Chloro-2-fluoro-5-nitrobenzoic acid (1.0 eq)

  • Zinc dust (Zn) or Iron powder (Fe) (5-10 eq)

  • Acetic acid (glacial) or Hydrochloric acid (catalytic to bulk)

  • Water (deionized)

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate or other suitable organic solvent for extraction

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, create a suspension of zinc dust (or iron powder) in water.

  • Acidification: Add a small amount of acetic acid or HCl to the metal suspension to activate the metal surface. Heat the mixture to a gentle reflux (80-100°C).

  • Substrate Addition: Dissolve the 4-Chloro-2-fluoro-5-nitrobenzoic acid in a minimal amount of aqueous sodium carbonate solution. Acidify this solution carefully with acetic acid.

  • Reduction Reaction: Add the dissolved nitro compound dropwise from the addition funnel to the refluxing metal suspension. The rate of addition should be controlled to manage the exothermic reaction.

    • Causality Insight: This is a classic Béchamp reduction. The in-situ generation of an acidic environment allows for the reduction of the aromatic nitro group by the zero-valent metal. The reaction is heterogeneous and requires vigorous stirring to ensure efficient mass transfer.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Workup - Basification: Once the reaction is complete, add an excess of sodium carbonate to the hot mixture to precipitate the metal salts (e.g., zinc hydroxide) and to deprotonate the product's carboxylic acid and amino groups, rendering the product soluble in the aqueous phase.

  • Filtration: Filter the hot reaction mixture through a pad of celite to remove the excess metal and metal salts. Wash the filter cake thoroughly with hot water.

  • Isolation - Acidification: Combine the filtrates and cool to room temperature. Carefully acidify the aqueous solution with concentrated HCl to a pH of approximately 4-5.

    • Self-Validation: The product is amphoteric. At this isoelectric point, its solubility in water is minimal, causing it to precipitate out of the solution. This selective precipitation is a key purification step.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts. Dry the product under vacuum to yield 5-Amino-4-chloro-2-fluorobenzoic acid as a solid.

Applications in Drug Discovery and Development

This molecule is not merely an academic curiosity; it is a high-value intermediate used in the construction of complex bioactive molecules. Its utility stems from the orthogonal reactivity of its functional groups. The amino group can be readily transformed into amides, sulfonamides, or used in cyclization reactions, while the carboxylic acid is a handle for ester or amide formation.

Role as a Key Building Block

A prime example of the strategic use of related scaffolds is in the synthesis of benzodiazepines. For instance, the structurally similar compound 2-amino-5-chloro-2'-fluorobenzophenone is a direct precursor to Midazolam, a widely used short-acting hypnotic-sedative drug.[5] The amino and ketone functionalities of the benzophenone are used to construct the diazepine ring system. This compound provides a similar anthranilic acid core, which is central to the synthesis of quinazolinones, quinolones, and other heterocyclic systems prevalent in medicinal chemistry.

G A 5-Amino-4-chloro- 2-fluorobenzoic acid HCl B Amide Coupling (Peptide Synthesis) A->B C Cyclization Reactions A->C D Diazotization (Sandmeyer-type reactions) A->D E Bioactive Peptidomimetics B->E F Heterocyclic Scaffolds (e.g., Quinolones, Benzodiazepines) C->F G Further Functionalized Aromatics D->G

Caption: Potential synthetic applications of the core scaffold.

Safety, Handling, and Storage

Disclaimer: This information is compiled from safety data for structurally similar compounds and general chemical safety principles. An official Material Safety Data Sheet (MSDS) for this compound should be consulted prior to handling.[6][7][8]

  • Hazard Identification:

    • Causes skin and serious eye irritation.[8]

    • May cause respiratory irritation.[8]

    • May be harmful if swallowed.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator may be necessary.

  • Handling and Storage:

    • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[8]

    • Storage: As recommended, store at -20°C, tightly sealed in a dry and well-ventilated place under an inert atmosphere to prevent degradation.[2]

  • First Aid Measures:

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

    • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing.[6]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Conclusion

This compound is a strategically designed synthetic intermediate whose value lies in the precise arrangement of its chloro, fluoro, amino, and carboxylic acid functionalities. This guide has provided a technical framework for understanding its properties, a logical and detailed protocol for its synthesis, and an overview of its potential applications. By leveraging the principles and data outlined herein, researchers and development professionals can effectively integrate this versatile building block into their synthetic programs to accelerate the discovery of novel chemical entities.

References

  • p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved January 16, 2026, from [Link]

  • Supporting Information. (n.d.). Retrieved January 16, 2026, from [Link]

  • Preparation method of 4-amino-2-fluorobenzoic acid. (n.d.). Google Patents.
  • 5-Chloro-2-fluorobenzoic acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). SAGE Publications. Retrieved January 16, 2026, from [Link]

  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure. Retrieved January 16, 2026, from [Link]

  • 5-Amino-4-chloro-2-fluorobenzoic acid, HCl | 957120-34-2. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

  • Preparation of 5-amino-2-chlorobenzoic acid. (n.d.). PrepChem.com. Retrieved January 16, 2026, from [Link]

  • Process for the production of 8-chloro-6-(2-fluorophenyl)-1-methyl-4h-imidazo[1,5-a]benzodiazepine. (n.d.). Google Patents.

Sources

An In-depth Technical Guide to the Solubility Profiling of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Solubility Data in Modern Drug and Agrochemical Development

In the intricate tapestry of chemical synthesis and development, 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride stands out as a pivotal building block. It is a key intermediate in the synthesis of potent herbicides, such as Saflufenacil, and holds potential in pharmaceutical discovery.[1] The journey of such a molecule from a laboratory reagent to a component of a final, effective product is critically dependent on a thorough understanding of its physicochemical properties. At the forefront of these properties is solubility—a parameter that governs everything from reaction kinetics and purification efficiency to bioavailability and formulation stability.

This guide is crafted for researchers, chemists, and drug development professionals who handle such specialized intermediates. Publicly available quantitative solubility data for this compound is notably scarce. Therefore, this document deviates from a simple data sheet. Instead, it serves as a comprehensive methodological framework, empowering scientific teams to:

  • Understand the theoretical underpinnings of the solubility of this specific ionizable molecule.

  • Implement robust, validated experimental protocols to generate high-quality, reproducible solubility data.

  • Interpret the resulting data to make informed decisions in process chemistry, formulation, and development.

We will proceed not by listing unavailable numbers, but by detailing the causality behind experimental choices, ensuring that the protocols described herein are self-validating systems for generating the trustworthy data essential for scientific and commercial success.

Physicochemical Characterization: What We Know

A foundational understanding of the molecule's intrinsic properties is paramount, as these characteristics dictate its behavior in solution.

PropertyValue / InformationImplication for Solubility
Molecular Formula C₇H₅ClFNO₂ · HClThe presence of polar functional groups (amino, carboxylic acid) and halogens suggests a nuanced solubility profile.
Molecular Weight ~226.01 g/mol (hydrochloride salt)Essential for converting mass-based measurements (mg/mL) to molar concentrations (mol/L) for thermodynamic analysis.
Form Hydrochloride SaltThis is the most critical feature. The salt form dramatically enhances aqueous solubility compared to the free base. Solubility will be highly dependent on pH.[2]
Predicted pKa ~3.03This predicted value for the carboxylic acid suggests that the compound's charge state, and thus its solubility, will change significantly around this pH. In solutions with pH > 3.03, the carboxyl group will be deprotonated (COO⁻), increasing aqueous solubility. The amino group's pKa is also a key factor, though not readily available.
Structural Features Fluorine and Chlorine SubstituentsThese electronegative halogens influence hydrogen bonding, crystal lattice energy, and interactions with solvents, thereby modulating solubility.[2]

The Theoretical Backbone: pH-Dependent Solubility of an Amphoteric Hydrochloride Salt

This compound is an amphoteric substance, meaning it has both acidic (carboxylic acid) and basic (amino group) functionalities. Its solubility in aqueous media is governed by the equilibrium between the solid state and the various ionic species in solution. This relationship is fundamentally tied to the pH of the medium.

The Henderson-Hasselbalch equation provides the theoretical basis for understanding this pH-solubility profile. For an ionizable compound, the total solubility (S_total) is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the ionized forms.[3][4]

  • At Low pH (pH < pKa_acid): The carboxylic acid is protonated (-COOH) and the amino group is protonated (-NH₃⁺). The molecule carries a net positive charge. Solubility is generally higher than the intrinsic solubility due to the charged amine.

  • At Intermediate pH (pKa_acid < pH < pKa_base): The carboxylic acid deprotonates (-COO⁻) while the amino group remains protonated (-NH₃⁺), forming a zwitterion. This is often the point of minimum solubility (the isoelectric point).

  • At High pH (pH > pKa_base): The amino group deprotonates (-NH₂), and the molecule carries a net negative charge. Aqueous solubility increases again due to the charged carboxylate group.

A complete solubility profile is therefore not a single number but a curve of solubility versus pH, which is essential for any development work.

Experimental Determination of Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution. The "gold standard" for its determination is the Shake-Flask Method .[5][6] This protocol ensures that equilibrium is reached between the solid and dissolved states, providing a definitive value under specific conditions.

Rationale for the Shake-Flask Method

This method is chosen for its reliability and direct measurement of equilibrium. By ensuring an excess of solid material is present over an extended period, we can be confident that the resulting solution is truly saturated. This is crucial for building accurate thermodynamic models and for regulatory submissions.

Step-by-Step Protocol: Shake-Flask Method
  • Preparation of Media: Prepare a series of buffered aqueous solutions across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). Also prepare common organic solvents of interest (e.g., Methanol, Ethanol, Acetonitrile, DMSO).

  • Addition of Compound: Add an excess of this compound to a known volume of each medium in separate, sealed vials. "Excess" means enough solid is visible at the end of the experiment. A starting point could be 10-20 mg/mL.

  • Equilibration: Place the vials in a temperature-controlled shaker or rotator (e.g., at 25°C and/or 37°C). Agitate for a sufficient duration to reach equilibrium. For ionizable compounds, 24 to 48 hours is standard practice to ensure the dissolution and potential solid-state phase transitions have stabilized.[7]

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated supernatant from the undissolved solid. This is a critical step; centrifugation at high speed (e.g., >10,000 g for 15 minutes) is superior to simple filtration, which can sometimes become clogged or allow fine particles through.

  • Sample Preparation for Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute it gravimetrically or volumetrically with the appropriate mobile phase for the chosen analytical method (see Section 5).

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, typically HPLC-UV.

  • pH Measurement: For aqueous samples, measure the final pH of the saturated solution. This is crucial as the pH can shift slightly upon dissolution of the acidic compound.[5]

  • Solid State Analysis: Recover the remaining solid and analyze it using a technique like X-ray powder diffraction (XRPD) to confirm that the crystal form has not changed during the experiment.

Diagram: Thermodynamic Solubility Workflow A visual representation of the Shake-Flask method.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation & Analysis prep_media Prepare Solvents (Buffers, Organics) add_compound Add Excess Compound to Vials prep_media->add_compound agitate Agitate at Constant Temp (24-48 hours) add_compound->agitate centrifuge Centrifuge to Separate Solid agitate->centrifuge supernatant Extract & Dilute Supernatant centrifuge->supernatant measure_ph Measure Final pH centrifuge->measure_ph analyze_solid Analyze Residual Solid (XRPD) centrifuge->analyze_solid analyze Quantify via HPLC-UV supernatant->analyze data_out Equilibrium Solubility Data (mg/mL or M) analyze->data_out

Caption: Workflow for Thermodynamic Solubility Determination.

High-Throughput Assessment: Kinetic Solubility

In early-stage discovery and process development, speed is often critical. Kinetic solubility assays provide a rapid assessment of a compound's dissolution characteristics and are amenable to automation.[8][9] This method measures the concentration at which a compound precipitates out of a solution when added from a high-concentration DMSO stock. It is not an equilibrium value but is invaluable for comparing compounds and flagging potential issues early.

Rationale for the Kinetic Approach

The kinetic assay mimics common laboratory practices where compounds are introduced into aqueous buffers from DMSO stocks. It quickly identifies compounds that may precipitate under assay conditions, preventing misleading results in biological screens or formulation trials. Its high-throughput nature allows for rapid screening across many solvents or pH conditions.[10]

Step-by-Step Protocol: DMSO Precipitation Method
  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Plate Setup: In a 96-well microplate, add the desired aqueous buffer or solvent to each well.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells (e.g., 2 µL of 10 mM stock into 98 µL of buffer to get a 200 µM final concentration with 2% DMSO).

  • Incubation: Mix the plate and incubate for a short, defined period (e.g., 1-2 hours) at a controlled temperature.[9]

  • Precipitate Detection/Separation:

    • Nephelometry (Light Scattering): Read the plate on a nephelometer. An increase in light scattering relative to a blank indicates precipitate formation.[8]

    • Filtration: Alternatively, filter the contents of each well through a filter plate.

  • Quantification: Analyze the concentration of the clear filtrate using a suitable method like UV-Vis plate reader or HPLC-UV, comparing against a calibration curve.[10]

The Analytical Engine: Quantification by HPLC-UV

Accurate quantification of the dissolved compound is the cornerstone of any solubility measurement. For an aromatic compound like 5-Amino-4-chloro-2-fluorobenzoic acid, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the ideal method.[11][12]

Why HPLC-UV?
  • Specificity: HPLC separates the analyte of interest from any potential impurities or degradants, ensuring that only the target compound is quantified.

  • Sensitivity: UV detection is highly sensitive for aromatic compounds, allowing for accurate measurement even at low solubility levels.

  • Robustness: It is a well-established, reliable, and widely available technique.

Protocol Outline for HPLC Method Development
  • Column Selection: A reversed-phase C18 column is a standard and effective choice for this type of molecule.

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) will provide good peak shape and resolution.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) by running a UV scan of a standard solution. This wavelength will be used for quantification to maximize sensitivity.

  • Calibration: Prepare a series of standard solutions of the compound of known concentrations. Inject them into the HPLC system to generate a calibration curve (Peak Area vs. Concentration). This curve must demonstrate linearity (R² > 0.999) over the expected concentration range of the solubility samples.

  • Sample Analysis: Inject the diluted supernatant samples from the solubility experiments and determine their concentration by interpolating their peak areas from the calibration curve. Remember to account for the dilution factor to calculate the final solubility value.

G cluster_hplc HPLC-UV Analysis cluster_calc Calculation sample_in Diluted Supernatant Sample calibration Inject Calibration Standards curve Generate Linear Calibration Curve (R² > 0.999) interpolate Interpolate Concentration from Curve curve->interpolate inject_sample Inject Experimental Sample peak_area Measure Peak Area peak_area->interpolate dilution Apply Dilution Factor final_sol Final Solubility Value

Sources

5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 5-Amino-4-chloro-2-fluorobenzoic acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Signature

This compound is a substituted aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science.[1] Its utility in the synthesis of novel compounds necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis provides the fundamental data for molecular characterization, offering a unique "fingerprint" that confirms identity, purity, and structural integrity. This guide provides a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimentally derived spectra for this specific molecule are not widely available in public databases, this document leverages established principles of spectroscopy and data from analogous structures to present a robust, predictive analysis.

The hydrochloride salt form of this amine-containing compound influences its spectral characteristics, particularly in the NMR and IR spectra, due to the protonation of the amino group. The following sections will delve into the anticipated spectral features, providing the rationale behind these predictions to empower researchers in their analytical endeavors.

Molecular Structure

The structural arrangement of substituents on the benzene ring is crucial for interpreting the spectral data. The fluorine, chlorine, amino (as an ammonium salt), and carboxylic acid groups each exert distinct electronic effects that influence the chemical environment of the nearby atoms.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhoods

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the number of different types of protons and their relationships. For this compound, we expect to see signals from the aromatic protons, the ammonium protons, and the carboxylic acid proton. The solvent used for analysis (e.g., DMSO-d₆) will influence the chemical shifts, especially for the exchangeable protons (NH₃⁺ and COOH).[2][3]

Predicted Chemical Shift (δ) ppmMultiplicityPredicted Coupling Constant (J) HzAssignment
~8.0 - 8.2Doublet~8-9 Hz (JH-F)H-3
~7.5 - 7.7Doublet~6-7 Hz (JH-F)H-6
~7.0 - 9.0 (broad)Singlet--NH₃⁺
~11.0 - 13.0 (broad)Singlet--COOH

Rationale behind the Predictions:

  • Aromatic Protons: The benzene ring has two remaining protons at positions 3 and 6. The electron-withdrawing fluorine atom at position 2 will deshield the adjacent H-3 proton, shifting it downfield. The H-6 proton is ortho to the ammonium group. The chemical shifts are influenced by the combined electronic effects of all substituents. The coupling constants are predicted based on typical ortho and meta couplings, with additional splitting expected from the fluorine atom (JH-F).

  • Ammonium and Carboxylic Acid Protons: The protons on the nitrogen and the carboxylic acid are acidic and exchangeable. Their signals are typically broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature. In the hydrochloride salt, the amino group is protonated to an ammonium group (-NH₃⁺), which is expected to appear as a broad singlet. The carboxylic acid proton will also be a broad singlet at a significantly downfield position.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized procedure for acquiring a high-resolution ¹H NMR spectrum is as follows:[3][4]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

  • Data Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the spectrum using standard parameters, including a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Predicted Chemical Shift (δ) ppmAssignment
~165-170C=O (Carboxylic Acid)
~155-160 (d)C-F
~140-145C-NH₃⁺
~130-135C-Cl
~125-130C-H (C-6)
~120-125 (d)C-H (C-3)
~115-120C-COOH

Rationale behind the Predictions:

  • The chemical shifts are predicted based on the known effects of the substituents on the benzene ring. The carbon attached to the highly electronegative fluorine atom (C-2) will be significantly downfield and will appear as a doublet due to C-F coupling. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons attached to the other heteroatoms (Cl and N) will also be deshielded.

Experimental Protocol: ¹³C NMR Spectroscopy

The procedure for ¹³C NMR is similar to that for ¹H NMR:[3][4]

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A high-resolution NMR spectrometer is required.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum to simplify the signals to singlets (except for the carbon coupled to fluorine). A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
2800-3200 (broad)N-H stretchAmmonium ion (-NH₃⁺)
1680-1710C=O stretchCarboxylic Acid
1500-1600N-H bendAmmonium ion (-NH₃⁺)
1450-1600C=C stretchAromatic Ring
1200-1300C-N stretchAryl-Amine
1000-1100C-F stretchAryl-Fluoride
700-800C-Cl stretchAryl-Chloride

Rationale behind the Predictions:

  • The spectrum will be dominated by a broad absorption from the carboxylic acid O-H stretch. The N-H stretching vibrations of the ammonium group will also be prominent and broad. The carbonyl (C=O) stretch of the carboxylic acid is a strong, sharp peak. The various C-C and C-H vibrations of the aromatic ring, as well as the C-N, C-F, and C-Cl stretches, will appear in the fingerprint region.[5][6]

Experimental Protocol: FT-IR Spectroscopy

A common method for analyzing solid samples is the KBr pellet technique:[3][4]

  • Sample Preparation: Grind 1-2 mg of the dry compound with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle to create a fine, uniform powder.

  • Pellet Formation: Transfer the powder to a pellet-pressing die and apply high pressure (8-10 tons) with a hydraulic press to form a translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment using a Fourier-Transform Infrared (FTIR) spectrometer.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structural elucidation.

Predicted Mass Spectral Data

For this compound (C₇H₆Cl₂FNO₂), the free base (C₇H₅ClFNO₂) has a molecular weight of approximately 189.57 g/mol . The mass spectrum will show the molecular ion peak corresponding to the free base.

Predicted m/zIonNotes
189/191[M]⁺Molecular ion peak of the free base, showing the characteristic 3:1 isotopic pattern for chlorine.
172/174[M-OH]⁺Loss of a hydroxyl radical.
144/146[M-COOH]⁺Loss of the carboxylic acid group.
109[M-COOH-Cl]⁺Subsequent loss of a chlorine atom.

Rationale behind the Predictions:

  • Molecular Ion: The molecular ion peak ([M]⁺) will appear as a pair of peaks at m/z 189 and 191, with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).

  • Fragmentation: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH) and the entire carboxylic acid group (-COOH).[7][8] Subsequent fragmentation may involve the loss of the halogen atoms. The exact fragmentation pattern will depend on the ionization energy used.

Fragmentation Pathway Visualization

mol [C7H5ClFNO2]+. m/z = 189/191 frag1 [M-COOH]+. m/z = 144/146 mol->frag1 - COOH frag2 [M-COOH-Cl]+. m/z = 109 frag1->frag2 - Cl

Caption: A plausible fragmentation pathway for 5-Amino-4-chloro-2-fluorobenzoic acid.

Experimental Protocol: Mass Spectrometry (EI-GC-MS)

A standard method for volatile or semi-volatile compounds is Electron Ionization-Gas Chromatography-Mass Spectrometry (EI-GC-MS):[3]

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like methanol or ethyl acetate. Derivatization (e.g., esterification of the carboxylic acid) may be necessary to improve volatility.

  • Instrumentation: Use a GC-MS system equipped with an electron ionization source.

  • Data Acquisition:

    • Inject the sample into the GC, where it is vaporized and separated on a capillary column.

    • The separated components enter the mass spectrometer, where they are ionized by a high-energy electron beam (typically 70 eV).

    • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Conclusion

The comprehensive spectral analysis of this compound is essential for its unambiguous identification and quality control. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra. By understanding the expected spectral features and the rationale behind them, researchers can confidently interpret their own experimental data, ensuring the integrity of this valuable chemical building block in their research and development endeavors. The provided experimental protocols offer a starting point for obtaining high-quality spectral data.

References

  • Asian Journal of Physics. (n.d.). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids.
  • Angewandte Chemie International Edition. (2018). Supporting Information.
  • Benchchem. (n.d.). This compound.
  • Benchchem. (2025). A Comparative Spectroscopic Analysis of 2-Amino-3-chlorobenzoic Acid, Its Precursors, and Derivatives.
  • Chemosphere. (2005). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. PubMed.
  • MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
  • Combi-Blocks, Inc. (n.d.). 5-Amino-4-chloro-2-fluorobenzoic acid.
  • PubChem. (n.d.). 5-Chloro-2-fluorobenzoic acid.
  • PubChem. (n.d.). 4-Chlorobenzoic Acid.
  • ChemicalBook. (2023). 5-AMino-2-chloro-4-fluorobenzoic acid.
  • PubChem. (n.d.). 2-Amino-4-chloro-5-fluorobenzoic acid.
  • Benchchem. (n.d.). Spectroscopic Profile of 4-Amino-2-chlorobenzoic Acid: A Technical Guide.
  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid.
  • ResearchGate. (n.d.). IR-Spectra of 4-aminobenzoic acid and complex A.
  • PubChem. (n.d.). 4-Amino-2-chlorobenzoic acid.
  • National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. NIST WebBook.
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-chloro-. NIST WebBook.
  • ChemicalBook. (n.d.). 5-Amino-2-chlorobenzoic acid(89-54-3) IR2 spectrum.
  • ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR....

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Discovery and history of halogenated aminobenzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and History of Halogenated Aminobenzoic Acids

Introduction

Aminobenzoic acids are a class of organic compounds characterized by a benzene ring substituted with both an amino group and a carboxylic acid group.[1] These molecules, particularly para-aminobenzoic acid (PABA), serve as crucial building blocks in various biological and industrial processes.[1] While PABA itself was identified as a chemical compound in 1863, the strategic introduction of halogen atoms onto the aminobenzoic acid scaffold has unlocked a vast array of functionalities, leading to significant advancements in medicinal chemistry and materials science.[1] This guide provides a comprehensive exploration of the discovery and historical development of halogenated aminobenzoic acids, delving into their synthesis, key milestones, and the scientific rationale behind their evolution.

The Dawn of Halogenation: Early Synthetic Endeavors

The deliberate incorporation of halogens—fluorine, chlorine, bromine, and iodine—into organic molecules, a process known as halogenation, has been a cornerstone of synthetic chemistry for over a century. The ability of halogens to modulate the electronic and steric properties of a molecule, thereby influencing its reactivity and biological activity, was a key driver for chemists to explore the halogenation of various aromatic compounds, including aminobenzoic acids.

Early methods for the halogenation of aminobenzoic acids often involved direct electrophilic aromatic substitution. These reactions, while foundational, presented challenges in controlling the regioselectivity and avoiding side reactions. The amino and carboxylic acid groups on the benzene ring have competing directing effects, making the precise placement of the halogen a significant synthetic hurdle.

Chlorinated Aminobenzoic Acids: From Intermediates to Key Building Blocks

The synthesis of chlorinated aminobenzoic acids has a long history, with early methods often involving multi-step processes. For instance, the preparation of 2-chloro-5-aminobenzoic acid was historically achieved through the nitration of ortho-chloro-benzoic acid followed by the reduction of the nitro group to an amine.[2] A patent filed in the early 20th century describes a process for producing 2-chloro-5-aminobenzoic acid by nitrating ortho-chloro-benzoic acid and then reducing the resulting chloro-nitro-benzoic acids.[2]

A notable publication from 1947 in the Journal of the American Chemical Society specifically addressed the chlorination of anthranilic acid (ortho-aminobenzoic acid), indicating the ongoing interest and research in this area during that period.[3] These early synthetic efforts laid the groundwork for the use of chlorinated aminobenzoic acids as versatile intermediates in the synthesis of more complex molecules.

Experimental Protocol: Historical Synthesis of 2-Chloro-5-aminobenzoic Acid

This protocol is based on the principles described in historical patent literature.[2]

Objective: To synthesize 2-chloro-5-aminobenzoic acid from o-chlorobenzoic acid.

Materials:

  • o-Chlorobenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Nitric acid (HNO₃)

  • Iron filings

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

Step 1: Nitration of o-Chlorobenzoic Acid

  • Dissolve o-chlorobenzoic acid in concentrated sulfuric acid in a flask, maintaining the temperature at approximately 0-5°C using an ice bath.

  • Slowly add a solution of nitric acid in sulfuric acid to the mixture while stirring continuously. Maintain the temperature below 5°C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for several hours.

  • Pour the reaction mixture onto crushed ice to precipitate the chloro-nitro-benzoic acid isomers.

  • Filter the precipitate, wash with cold water, and dry.

Step 2: Reduction of the Nitro Group

  • Create an iron reduction medium by suspending iron filings in water and adding a small amount of hydrochloric acid.

  • Add the dried chloro-nitro-benzoic acids from Step 1 to the iron reduction medium.

  • Heat the mixture and stir vigorously to facilitate the reduction of the nitro group to an amino group.

  • After the reaction is complete, make the solution alkaline with sodium hydroxide to dissolve the chloro-amino-benzoic acids and precipitate iron oxides.

  • Filter the mixture to remove the iron sludge.

Step 3: Isolation of 2-Chloro-5-aminobenzoic Acid

  • Take the alkaline filtrate containing the chloro-amino-benzoic acids.

  • Carefully acidify the solution with hydrochloric acid to a pH of approximately 2.8 to 3.2.

  • The 2-chloro-5-aminobenzoic acid will precipitate out of the solution.

  • Filter the precipitate, wash with cold water, and dry to obtain the final product.

Diagram: Synthesis of 2-Chloro-5-aminobenzoic Acid

o_chlorobenzoic_acid o-Chlorobenzoic Acid nitration Nitration (H₂SO₄, HNO₃, 0-5°C) o_chlorobenzoic_acid->nitration chloro_nitro_benzoic_acids Chloro-nitro-benzoic Acids nitration->chloro_nitro_benzoic_acids reduction Reduction (Fe, HCl) chloro_nitro_benzoic_acids->reduction chloro_amino_benzoic_acids Chloro-amino-benzoic Acids reduction->chloro_amino_benzoic_acids acidification Acidification (HCl, pH 2.8-3.2) chloro_amino_benzoic_acids->acidification final_product 2-Chloro-5-aminobenzoic Acid acidification->final_product

Caption: A simplified workflow for the historical synthesis of 2-chloro-5-aminobenzoic acid.

Brominated Aminobenzoic Acids: Advancements in Synthesis and Applications

The study of brominated aminobenzoic acids has also been a fertile ground for chemical research. A 1910 publication detailed the bromination of anthranilic acid, providing a method for preparing both mono- and di-brominated derivatives.[4][5] This early work demonstrated that direct bromination in acetic acid could yield 3,5-dibromoanthranilic acid, a valuable synthetic intermediate.[4]

More contemporary and environmentally conscious methods have been developed for the synthesis of compounds like 4-amino-3-bromobenzoic acid. One such method utilizes the in-situ generation of electrophilic bromine from ammonium bromide and hydrogen peroxide.[6] Another reliable approach involves the use of N-bromosuccinimide (NBS) as a brominating agent.[6] These advancements highlight the continuous effort to develop more efficient and safer synthetic routes.

Experimental Protocol: Bromination of 4-Aminobenzoic Acid with NBS

This protocol is adapted from modern synthetic methodologies.[6]

Objective: To synthesize 4-amino-3-bromobenzoic acid from 4-aminobenzoic acid using N-bromosuccinimide.

Materials:

  • 4-Aminobenzoic acid

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Water

  • Dichloromethane

  • Methanol

Procedure:

  • Dissolve 4-aminobenzoic acid in DMF in a suitable reaction flask.

  • Add N-bromosuccinimide to the solution.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Upon completion of the reaction (monitored by thin-layer chromatography), pour the mixture into water to precipitate the product.

  • Filter the precipitate and wash it with water.

  • Recrystallize the crude product from a mixture of dichloromethane and methanol for purification.

  • Collect the purified 4-amino-3-bromobenzoic acid by filtration and dry under vacuum.

Iodinated Aminobenzoic Acids: Contributions to Medicinal Chemistry and Diagnostics

Iodinated aminobenzoic acids have found significant applications in pharmaceutical development and medical diagnostics.[7] For example, 2-amino-5-iodobenzoic acid serves as a key intermediate in the synthesis of various pharmaceutical agents, including anti-inflammatory and analgesic drugs.[7] The presence of the iodine atom enhances the compound's reactivity and makes it a valuable precursor for creating bioactive molecules.[7] Furthermore, iodinated compounds are crucial in the formulation of imaging agents for medical diagnostics, as the heavy iodine atom can enhance the visibility of tissues in techniques like X-ray imaging.[7]

The synthesis of iodinated aminobenzoic acids often involves direct iodination of the aminobenzoic acid precursor using molecular iodine in the presence of an oxidizing agent.[8] The directing effects of the amino and carboxylic acid groups play a crucial role in determining the position of iodination.[8]

The Rise of the Fenamates: Fluorinated Aminobenzoic Acids in Pharmacology

Perhaps the most impactful application of halogenated aminobenzoic acids has been in the development of the "fenamate" class of non-steroidal anti-inflammatory drugs (NSAIDs). This class of compounds is characterized by an anthranilic acid core.

In the 1960s, a team of scientists led by Claude Winder at Parke-Davis made a series of groundbreaking discoveries. They invented mefenamic acid in 1961, flufenamic acid in 1963, and meclofenamic acid in 1964.[9][10] These drugs work by inhibiting cyclooxygenase (COX) enzymes, thereby preventing the formation of prostaglandins, which are key mediators of pain and inflammation.[9][11]

Mefenamic Acid: Discovered in 1961, mefenamic acid is derived from the systematic name dimethylphenylaminobenzoic acid.[10] It is used for the treatment of mild to moderate pain.[10] Its synthesis typically involves the reaction of 2-chlorobenzoic acid with 2,3-dimethylaniline.[12][13]

Flufenamic Acid: Invented in 1963, flufenamic acid is another member of the anthranilic acid derivatives.[9] A key structural feature is the presence of a trifluoromethyl group, which often improves the pharmacokinetic properties and bioavailability of drugs.[9] Flufenamic acid has been used as an analgesic with anti-inflammatory and antipyretic effects.[9]

Table: Key Fenamate NSAIDs
Drug NameYear of InventionKey Structural FeaturePrimary Use
Mefenamic Acid19612,3-dimethylphenyl groupMild to moderate pain relief[10][12]
Flufenamic Acid1963Trifluoromethyl groupAnalgesic, anti-inflammatory[9]
Meclofenamic Acid1964Dichlorophenyl groupAnti-inflammatory

Diagram: Fenamate Discovery Timeline

cluster_timeline Discovery of Fenamates at Parke-Davis node_1961 1961 Mefenamic Acid node_1963 1963 Flufenamic Acid node_1964 1964 Meclofenamic Acid

Caption: Timeline of the discovery of key fenamate drugs.

Conclusion

The journey of halogenated aminobenzoic acids from early, challenging syntheses to their current status as vital components in pharmaceuticals and other advanced materials is a testament to the ingenuity and perseverance of chemists. The strategic introduction of halogen atoms has proven to be a powerful tool for fine-tuning the properties of the parent aminobenzoic acid structure, leading to the development of life-changing medicines. As synthetic methodologies continue to evolve, we can anticipate the discovery of new halogenated aminobenzoic acids with even more remarkable and beneficial properties.

References
  • Wikipedia. Flufenamic acid. [URL: https://en.wikipedia.org/wiki/Flufenamic_acid][9]

  • Wikipedia. Mefenamic acid. [URL: https://en.wikipedia.org/wiki/Mefenamic_acid][10]

  • Chem-Impex. 2-Amino-5-iodobenzoic acid. [URL: https://www.chemimpex.com/product/2-amino-5-iodobenzoic-acid][7]

  • Janoušek, J., et al. (2021). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 26(15), 4537. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8348777/]
  • Atkinson, E. R., & Mitton, P. B. (1947). The chlorination of anthranilic acid. Journal of the American Chemical Society, 69(12), 3142. [URL: https://pubmed.ncbi.nlm.nih.gov/18919718/][3]

  • Google Patents. Preparation of 2-chloro-5-aminobenzoic acid. US2100242A. [URL: https://patents.google.com/patent/US2100242A/en][2]

  • Ningbo Inno Pharmchem Co.,Ltd. Mefenamic Acid: A Comprehensive Overview. [URL: https://www.inno-pharmchem.com/news/mefenamic-acid-a-comprehensive-overview-48220893.html][12]

  • Aftab, T., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(13), 5081. [URL: https://www.mdpi.com/1420-3049/28/13/5081][1]

  • Organic Syntheses. o-CHLOROBENZOIC ACID. [URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0170]
  • Wikipedia. Anthranilic acid. [URL: https://en.wikipedia.org/wiki/Anthranilic_acid]
  • BenchChem. An In-depth Technical Guide to the Historical Synthesis of 2-((2-Nitrophenyl)thio)benzoic Acid. [URL: https://www.benchchem.com/pdf/technical-guide-synthesis-of-2-2-nitrophenyl-thio-benzoic-acid.pdf]
  • BenchChem. 3-Amino-5-iodobenzoic acid. [URL: https://www.benchchem.com/product/102153-73-1][8]

  • Wheeler, A. S., & Oates, W. M. (1910). THE BROMINATION OF ANTHRANILIC ACID. Journal of the American Chemical Society, 32(6), 770-773. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01924a009][4]

  • GDC Classes. (2019, May 14). SYNTHESIS OF MEFENAMIC ACID | MEDICINAL CHEMISTRY | GPAT-2020 [Video]. YouTube. [URL: https://www.youtube.com/watch?v=kR-7y_o7B5Q][13]

  • Semantic Scholar. THE BROMINATION OF ANTHRANILIC ACID. [URL: https://www.semanticscholar.org/paper/THE-BROMINATION-OF-ANTHRANILIC-ACID.-Wheeler-Oates/0d1e8c7b6e9e4f5a8a1b5c9c3e9a7e8e1a0b3e7d][5]

  • BenchChem. An In-depth Technical Guide to the Synthesis of 4-Amino-3-bromobenzoic Acid from 4-Aminobenzoic Acid. [URL: https://www.benchchem.com/pdf/technical-guide-synthesis-of-4-amino-3-bromobenzoic-acid.pdf][6]

  • Larsson, M. (2009). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. [Doctoral dissertation, KTH Royal Institute of Technology].
  • Curreri, F., et al. (2025). The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. Archiv der Pharmazie.
  • Patsnap. What is the mechanism of Flufenamic Acid? [URL: https://synapse.patsnap.com/articles/what-is-the-mechanism-of-flufenamic-acid-2024-07-17][11]

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The Synthetic Keystone: Unraveling the Mechanistic Potential of 5-Amino-4-chloro-2-fluorobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride is a highly functionalized aromatic compound that has garnered significant interest within the realms of medicinal chemistry and agrochemical synthesis. While not typically an active pharmaceutical ingredient (API) itself, its strategic arrangement of amino, chloro, and fluoro substituents makes it a valuable and versatile building block for the creation of complex, biologically active molecules. This technical guide delves into the implicit mechanistic potential of this compound by examining the established mechanisms of action of key molecules synthesized from it and its close structural analogs. By understanding the ultimate biological targets of the final products, we can appreciate the crucial role of this foundational chemical scaffold.

Introduction: The Strategic Importance of a Versatile Scaffold

This compound is a derivative of benzoic acid, characterized by the presence of an amino group, a chlorine atom, and a fluorine atom on the benzene ring.[1] The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media. The true value of this molecule lies in its capacity as a synthetic intermediate.[1] Its functional groups—the carboxylic acid, the aromatic amine, and the halogen substituents—provide multiple reactive sites for diverse chemical transformations. This allows for the construction of more elaborate molecules with tailored biological activities.

The strategic placement of the halogen atoms significantly influences the physicochemical properties of the parent molecule and its derivatives.[1] The electron-withdrawing nature of the fluorine and chlorine atoms can impact the acidity of the carboxylic acid and the basicity of the amino group, thereby influencing reaction kinetics and the binding characteristics of the final product with its biological target.

The Indirect Mechanism of Action: A Tale of Two Derivatives

Direct studies on the specific mechanism of action of this compound are not prominently featured in the current scientific literature. Its primary role is that of a precursor. Therefore, to understand its contribution to biological activity, we must examine the mechanisms of the molecules it is used to create. Two notable examples, derived from a close positional isomer and a related analog, highlight the diverse therapeutic and commercial applications stemming from this chemical class: herbicidal activity through enzyme inhibition and anti-cancer potential via kinase modulation.

Inhibition of Protoporphyrinogen IX Oxidase (PPO) in Herbicides

A positional isomer, 5-Amino-2-chloro-4-fluorobenzoic acid, serves as a key intermediate in the synthesis of the herbicide Saflufenacil.[2][3] Saflufenacil belongs to the pyrimidinedione class of herbicides and functions by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO).[3]

PPO is a critical enzyme in the chlorophyll and heme biosynthesis pathways in plants. It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which then leaks from the plastid into the cytoplasm. Here, it is rapidly oxidized to protoporphyrin IX. In the presence of light, protoporphyrin IX acts as a potent photosensitizer, generating reactive oxygen species (ROS) that cause rapid lipid peroxidation of cell membranes, leading to cell death and the ultimate demise of the weed.

Experimental Protocol: In Vitro PPO Inhibition Assay

  • Enzyme Preparation: Isolate functional chloroplasts from a susceptible plant species (e.g., spinach, mustard).

  • Substrate Preparation: Prepare a solution of protoporphyrinogen IX.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound (e.g., Saflufenacil) in a suitable solvent.

  • Assay Reaction: In a microplate, combine the isolated chloroplasts, the test compound dilutions, and the protoporphyrinogen IX substrate.

  • Incubation: Incubate the reaction mixture in the dark for a specified period.

  • Detection: Measure the formation of protoporphyrin IX spectrophotometrically or fluorometrically.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the inhibitor required to reduce PPO activity by 50%.

PPO_Inhibition cluster_pathway Chlorophyll & Heme Biosynthesis cluster_inhibition Mechanism of Inhibition cluster_consequence Cellular Consequence Protoporphyrinogen_IX Protoporphyrinogen IX PPO PPO Enzyme Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalyzes Oxidation Accumulation Accumulation of Protoporphyrinogen IX PPO->Accumulation Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Saflufenacil Saflufenacil Saflufenacil->PPO Inhibits ROS Reactive Oxygen Species (ROS) Accumulation->ROS Light-dependent Oxidation Cell_Death Cell Death ROS->Cell_Death Lipid Peroxidation

Caption: Inhibition of PPO by Saflufenacil leads to ROS-mediated cell death.

Modulation of Aurora Kinases in Cancer Therapy

A structurally related compound, 5-Chloro-2-fluorobenzoic acid, is utilized in the molecular design of pyrimidine-based inhibitors of Aurora kinases. Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis and cell division. Their overexpression is frequently observed in various human cancers, making them attractive targets for anti-cancer drug development.

Inhibitors designed using scaffolds like 5-Chloro-2-fluorobenzoic acid can bind to the ATP-binding pocket of Aurora kinases, preventing the phosphorylation of their downstream substrates. This disruption of kinase activity can lead to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately inducing cell cycle arrest and apoptosis in cancer cells. The chloride substituent in these molecules can enhance binding affinity to the target kinase.

Experimental Protocol: In Vitro Kinase Assay

  • Enzyme and Substrate: Obtain recombinant human Aurora kinase A and a suitable peptide substrate.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor.

  • Reaction Mixture: In a microplate, combine the kinase, substrate, ATP (often radiolabeled), and the test inhibitor in a kinase reaction buffer.

  • Incubation: Incubate the mixture at a controlled temperature to allow the phosphorylation reaction to proceed.

  • Detection: Quantify the amount of phosphorylated substrate. This can be done through methods like scintillation counting (for radiolabeled ATP) or using phosphospecific antibodies in an ELISA-based format.

  • Data Analysis: Determine the IC50 value of the inhibitor.

Aurora_Kinase_Inhibition cluster_cell_cycle Normal Mitosis Regulation cluster_inhibition_pathway Inhibition Pathway cluster_outcome Therapeutic Outcome in Cancer Cells Aurora_A Aurora Kinase A Substrates Downstream Substrates (e.g., Histone H3) Aurora_A->Substrates Phosphorylates Mitotic_Arrest Mitotic Arrest Aurora_A->Mitotic_Arrest Mitosis Proper Mitotic Progression Substrates->Mitosis Regulates Inhibitor Aurora Kinase Inhibitor Inhibitor->Aurora_A Binds to ATP Pocket Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: Inhibition of Aurora Kinase A disrupts mitosis, leading to apoptosis.

Physicochemical Properties and Their Mechanistic Implications

The specific substitution pattern of this compound is crucial for its utility as a synthetic precursor.

PropertyImplication for Synthesis and Final Product
Amino Group Provides a key nucleophilic site for amide bond formation, a common linkage in many drugs.
Carboxylic Acid Can be converted into esters, amides, or other functional groups, serving as a primary attachment point.
Chloro Group An electron-withdrawing group that can influence the reactivity of the aromatic ring and serve as a site for nucleophilic aromatic substitution under certain conditions. It can also participate in halogen bonding with the target protein.
Fluoro Group A small, highly electronegative atom that can enhance metabolic stability and binding affinity of the final molecule through favorable interactions with the biological target.
Hydrochloride Salt Improves solubility and handling of the compound as a starting material.

Conclusion: A Foundation for Diverse Biological Activities

While this compound does not possess a well-defined mechanism of action on its own, its true significance lies in its role as a versatile and highly functionalized synthetic intermediate. The strategic arrangement of its reactive groups allows medicinal and agricultural chemists to construct complex molecules with high precision. By examining the ultimate biological targets of the final products, such as PPO in herbicides and Aurora kinases in anti-cancer agents, we gain a deeper appreciation for the foundational role this compound plays in the development of molecules with potent and specific mechanisms of action. Future research may uncover direct biological activities of this compound, but its current and proven value resides in its ability to serve as a keystone in the synthesis of life-impacting chemical entities.

References

Sources

An In-depth Technical Guide to the Safe Handling of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride (CAS No. 957120-34-2). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of experimental work.

Introduction: Understanding the Compound

This compound is a halogenated aromatic amine, a class of compounds widely utilized as versatile intermediates and building blocks in medicinal chemistry and agrochemical synthesis.[1][2][3] Its unique structure, featuring chloro, fluoro, and amino substitutions on a benzoic acid backbone, allows for diverse chemical modifications.[1][3] However, these same functional groups are responsible for its potential physiological effects, necessitating a robust and informed approach to its handling. This guide is predicated on the principle of As Low As Reasonably Achievable (ALARA) for chemical exposure and provides the causal framework for the recommended safety protocols.

Hazard Identification and Proactive Risk Assessment

While comprehensive toxicological data for this specific hydrochloride salt is limited, a reliable hazard profile can be established by examining structurally analogous compounds, such as other halogenated benzoic acids. The primary hazards identified are:

  • Skin Irritation (Category 2): The acidic nature and halogen substituents can cause localized irritation upon dermal contact.[4][5][6][7]

  • Serious Eye Irritation (Category 2A): Direct contact with the eyes is likely to cause significant irritation.[4][5][6][7]

  • Acute Oral Toxicity (Category 4): The compound is presumed to be harmful if swallowed.[6][7]

  • Respiratory Irritation: Inhalation of the dust may cause irritation to the respiratory tract.[6][7]

The hydrochloride salt form indicates the compound is a solid, which presents a primary exposure risk through the generation of airborne dust during weighing and transfer operations.

Logical Relationship of Hazards to Precautions

The following diagram illustrates the direct correlation between the identified hazards of the chemical and the mandatory safety precautions that must be implemented to mitigate risk.

Hazard_Precautions H1 Skin Irritant P1 Wear Nitrile Gloves H1->P1 Mitigates P5 Wash Hands Thoroughly After Handling H1->P5 Prevents Exposure H2 Eye Irritant P2 Wear Safety Goggles / Face Shield H2->P2 Mitigates H3 Inhalation Hazard (Dust) P3 Handle in a Fume Hood or Ventilated Enclosure H3->P3 Mitigates H4 Harmful if Swallowed P4 Prohibit Eating/Drinking in Lab Area H4->P4 Prevents H4->P5 Prevents Exposure

Caption: Relationship between chemical hazards and required safety precautions.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by PPE, is crucial for minimizing exposure.

  • Primary Engineering Control (Fume Hood): All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood.[8] This is the most critical step to prevent inhalation of airborne particulates.

  • Personal Protective Equipment (PPE): The minimum required PPE includes:

    • Eye and Face Protection: Chemical safety goggles are mandatory.[5][9] A face shield should be worn over goggles during procedures with a higher risk of splashing.

    • Skin Protection: A standard laboratory coat must be worn and fully fastened.[8]

    • Hand Protection: Nitrile gloves are required. Gloves must be inspected for tears or holes before each use.[8] Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[9]

Safe Handling and Storage Protocols

Adherence to a systematic workflow is essential for safe handling.

Experimental Protocol: Weighing and Transfer of Solid Compound
  • Preparation: Ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter. Assemble all necessary equipment (spatulas, weigh boats, containers) inside the hood.

  • Don PPE: Put on a lab coat, chemical safety goggles, and nitrile gloves.

  • Equilibrate Compound: Before opening, allow the container to reach room temperature in a desiccator. This prevents condensation of atmospheric moisture, which can affect compound stability and handling.

  • Weighing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of solid to a weigh boat on a tared balance. Perform this action gently to minimize dust generation.

  • Transfer: Transfer the weighed solid to the reaction vessel or solvent container.

  • Cleanup: Tightly seal the source container. Decontaminate the spatula and weigh boat or dispose of them as contaminated solid waste. Clean the balance and surrounding area within the fume hood.

  • Post-Handling: Remove gloves and wash hands thoroughly with soap and water.[7][10]

Storage Requirements

Proper storage is critical for maintaining the chemical's integrity and ensuring safety.

  • Container: Store in the original, tightly sealed container.[5]

  • Environment: Keep in a cool, dry, and well-ventilated area, designated for chemical storage.[6] Vendor information suggests refrigerated storage (2-8°C).[11]

  • Incompatibilities: Keep away from strong oxidizing agents.

Emergency Procedures: Spill and Exposure Response

Rapid and correct response to emergencies can significantly mitigate potential harm.

Spill Response Workflow

All spills must be treated as hazardous. The immediate response depends on the scale of the spill.

Spill_Response Start Spill Occurs Alert Alert Personnel in Immediate Area Start->Alert Assess Assess Spill (Size & Location) MinorSpill Minor Spill (<20 mL / small solid pile) Assess->MinorSpill Minor MajorSpill Major Spill (>20 mL / large area) Assess->MajorSpill Major PPE Don Appropriate PPE (Goggles, Gloves, Coat) MinorSpill->PPE Evacuate Evacuate Immediate Area Restrict Access MajorSpill->Evacuate Alert->Assess Contain Cover with Inert Absorbent (Vermiculite, Sand) PPE->Contain Collect Carefully Sweep/Scoop into a Labeled Waste Container Contain->Collect Clean Decontaminate Spill Area with Soap and Water Collect->Clean Dispose Dispose of Waste as Halogenated Organic Waste Clean->Dispose CallHelp Call Emergency Responders & EHS Evacuate->CallHelp Inform Inform Responders of Chemical Identity CallHelp->Inform

Caption: Decision workflow for responding to a chemical spill.

Personnel Exposure Protocol
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5][12]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[5][12] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink one to two glasses of water. Seek immediate medical attention.[4]

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Segregation: This compound is a halogenated organic substance. All waste materials, including contaminated PPE, spill cleanup debris, and residual chemical, must be collected in a designated "Halogenated Organic Waste" container.[8] Do not mix with non-halogenated waste streams.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: The container must be kept tightly sealed and stored in a designated satellite accumulation area.[13] Disposal must be handled through the institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.

Summary of Physicochemical & Toxicological Data

The following table summarizes key data for the compound and its close structural analogs. Data for the specific hydrochloride salt should be treated as provisional until a comprehensive SDS is available.

PropertyValue / InformationSource Analogy
Chemical Name This compound-
CAS Number 957120-34-2[11]
Molecular Formula C₇H₆Cl₂FNO₂[11]
Molecular Weight 226.03 g/mol [11]
Physical State Solid (assumed from salt form)
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[6][7]
Storage Temperature 2-8°C (Refrigerated)[2][11]
Incompatible Materials Strong oxidizing agents[6]
Hazardous Decomp. Nitrogen oxides (NOx), Carbon oxides (CO, CO₂), Hydrogen chloride, Hydrogen fluoride[5]

References

  • Pharmaffiliates. (n.d.). 5-Amino-4-chloro-2-fluorobenzoic acid, HCl. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-fluorobenzoic acid. Retrieved from [Link]

  • University of California. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Validated Synthesis Protocol for 5-Amino-4-chloro-2-fluorobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

5-Amino-4-chloro-2-fluorobenzoic acid is a highly functionalized aromatic compound of significant interest in medicinal and materials chemistry.[1] Its unique substitution pattern, featuring amino, chloro, and fluoro groups, allows for diverse downstream chemical modifications, making it a versatile intermediate for complex molecule synthesis.[1] The strategic placement of halogens can significantly alter the physicochemical properties and biological activities of parent aminobenzoic acid structures.[1]

The synthetic strategy detailed herein is a classic and reliable pathway involving an electrophilic aromatic substitution followed by a reduction. This approach is favored for its high yields, scalability, and well-understood reaction mechanisms.

Overall Synthetic Pathway:

G A 4-Chloro-2-fluorobenzoic acid B 4-Chloro-2-fluoro-5-nitrobenzoic acid A->B Step 1: Nitration (HNO₃, H₂SO₄) C 5-Amino-4-chloro-2-fluorobenzoic acid B->C Step 2: Reduction (H₂, Pd/C) D 5-Amino-4-chloro-2-fluorobenzoic acid HCl C->D Step 3: Salt Formation (HCl)

Caption: High-level overview of the three-step synthesis.

Detailed Synthesis Protocol

This protocol is divided into three parts, corresponding to the major synthetic transformations.

Part A: Synthesis of 4-Chloro-2-fluoro-5-nitrobenzoic Acid (Intermediate)

Principle: This step involves the electrophilic aromatic substitution (nitration) of 4-chloro-2-fluorobenzoic acid. A mixture of concentrated nitric and sulfuric acids generates the potent electrophile, the nitronium ion (NO₂⁺). The regioselectivity is dictated by the existing substituents; the carboxylic acid is a meta-director, while the halogens are ortho-, para-directors. The nitro group is directed to the C5 position, which is sterically accessible and electronically favorable.

Materials and Equipment:

Reagent/Material Specification Quantity
4-Chloro-2-fluorobenzoic acid 98%+ purity 50.0 g (0.283 mol)
Concentrated Sulfuric Acid 98% 200 mL
Fuming Nitric Acid 70% 30 mL (0.47 mol)
Deionized Water & Ice As needed
Equipment
500 mL Three-necked flask 1
Dropping funnel 1
Magnetic stirrer and stir bar 1
Thermometer 1
Ice-salt bath 1

| Büchner funnel and filter flask | | 1 |

Procedure:

  • Setup: Assemble the three-necked flask with a magnetic stir bar, thermometer, and dropping funnel in a fume hood. Place the flask in an ice-salt bath.

  • Dissolution: Carefully add the concentrated sulfuric acid (200 mL) to the flask. Begin stirring and allow the acid to cool to below 10°C.

  • Substrate Addition: Slowly add the 4-chloro-2-fluorobenzoic acid (50.0 g) in portions to the cold, stirring sulfuric acid. Ensure the temperature remains below 15°C.

  • Nitration: Once the substrate is fully dissolved, begin the dropwise addition of fuming nitric acid (30 mL) via the dropping funnel. Critical Step: Maintain the internal temperature between 0°C and 5°C throughout the addition. The addition should take approximately 60-90 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours.

  • Work-up: Prepare a beaker with 1 kg of crushed ice and approximately 500 mL of cold deionized water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A pale-yellow precipitate will form.

  • Isolation: Allow the slurry to stir for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

Expected Outcome:

  • Yield: 55-60 g (88-96%).[2]

  • Appearance: Off-white to pale yellow solid.

Part B: Synthesis of 5-Amino-4-chloro-2-fluorobenzoic Acid

Principle: This step achieves the reduction of the nitro group to a primary amine using catalytic hydrogenation. Palladium on carbon (Pd/C) is an efficient catalyst for this transformation, and hydrogen gas serves as the reducing agent. This method is known for its high efficiency and clean conversion, minimizing side products.[3]

Materials and Equipment:

Reagent/Material Specification Quantity
4-Chloro-2-fluoro-5-nitrobenzoic acid (From Part A) 50.0 g (0.228 mol)
Palladium on Carbon (Pd/C) 10% wt, wet 2.5 g (5% w/w)
Methanol (or Ethanol) Anhydrous 500 mL
Hydrogen Gas (H₂) High purity As needed
Nitrogen Gas (N₂) Inert As needed
Celite® As needed
Equipment
Parr Hydrogenator or similar autoclave 1
Filtration apparatus 1

| Rotary evaporator | | 1 |

Procedure:

  • Vessel Charging: To the hydrogenation vessel, add the 4-chloro-2-fluoro-5-nitrobenzoic acid (50.0 g) and methanol (500 mL).

  • Catalyst Addition: Safety Critical: Under a gentle stream of nitrogen, carefully add the wet 10% Pd/C catalyst (2.5 g). Never add dry Pd/C to a flammable solvent in the presence of air.

  • Hydrogenation: Seal the vessel. Purge the system three times with nitrogen to remove all oxygen, then purge three times with hydrogen.

  • Reaction: Pressurize the vessel with hydrogen to 4–10 atm and begin vigorous stirring.[1] Heat the reaction mixture to 40–60°C.[1]

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours. Progress can also be checked by TLC or HPLC.[3]

  • Work-up: Once complete, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system three times with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of fresh methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Expected Outcome:

  • Yield: 41-43 g (95-97%).[1]

  • Appearance: Light tan or off-white solid.

Part C: Formation of 5-Amino-4-chloro-2-fluorobenzoic Acid Hydrochloride

Principle: The final step is a simple acid-base reaction. The basic amino group on the synthesized product reacts with hydrochloric acid to form a stable, crystalline, and easily handled hydrochloride salt.

Materials and Equipment:

Reagent/Material Specification Quantity
5-Amino-4-chloro-2-fluorobenzoic acid (From Part B) 40.0 g (0.211 mol)
Isopropanol (IPA) Anhydrous 200 mL
Concentrated Hydrochloric Acid 37% ~20 mL (0.24 mol)
Diethyl Ether Anhydrous 100 mL
Equipment
500 mL Erlenmeyer flask 1
Magnetic stirrer and stir bar 1
Ice-water bath 1

| Filtration apparatus | | 1 |

Procedure:

  • Dissolution: Suspend the crude 5-Amino-4-chloro-2-fluorobenzoic acid (40.0 g) in isopropanol (200 mL) in the flask. Stir to create a slurry.

  • Acidification: Place the flask in an ice-water bath. While stirring, slowly add concentrated hydrochloric acid (~20 mL) dropwise. A precipitate will begin to form.

  • Precipitation: After the addition is complete, continue to stir the mixture in the ice bath for 1 hour to ensure complete salt formation and precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold diethyl ether (100 mL) to remove any non-polar impurities and residual IPA.

  • Drying: Dry the final product in a vacuum oven at 50-60°C to a constant weight.

Expected Outcome:

  • Yield: ~45 g (quantitative conversion is expected).

  • Appearance: White to off-white crystalline solid.

Experimental Workflow and Data

G cluster_0 Part A: Nitration cluster_1 Part B: Reduction cluster_2 Part C: Salt Formation A1 Charge H₂SO₄ to flask A2 Cool to <10°C A1->A2 A3 Add Starting Material A2->A3 A4 Cool to 0-5°C A3->A4 A5 Add HNO₃ dropwise (Maintain 0-5°C) A4->A5 A6 Stir for 2h at 0-5°C A5->A6 A7 Quench on Ice/Water A6->A7 A8 Filter, Wash, Dry A7->A8 B1 Charge Nitro Intermediate, Solvent, and Pd/C to Vessel A8->B1 Intermediate Product B2 Purge N₂ then H₂ B1->B2 B3 Pressurize with H₂ (4-10 atm) B2->B3 B4 Heat (40-60°C) and Stir B3->B4 B5 Cool, Vent, Purge N₂ B4->B5 B6 Filter through Celite B5->B6 B7 Evaporate Solvent B6->B7 C1 Suspend Amine in IPA B7->C1 Crude Amine C2 Cool in Ice Bath C1->C2 C3 Add Conc. HCl dropwise C2->C3 C4 Stir for 1h C3->C4 C5 Filter, Wash with Ether, Dry C4->C5 Final Final Product: 5-Amino-4-chloro-2- fluorobenzoic acid HCl C5->Final Final Product

Caption: Detailed experimental workflow from starting material to final product.

Summary of Quantitative Data:

Step Starting Material Moles Reagents Product Expected Yield
A 4-Chloro-2-fluorobenzoic acid (50.0 g) 0.283 H₂SO₄, HNO₃ 4-Chloro-2-fluoro-5-nitrobenzoic acid 55-60 g (88-96%)
B 4-Chloro-2-fluoro-5-nitrobenzoic acid (50.0 g) 0.228 H₂, 10% Pd/C, MeOH 5-Amino-4-chloro-2-fluorobenzoic acid 41-43 g (95-97%)

| C | 5-Amino-4-chloro-2-fluorobenzoic acid (40.0 g) | 0.211 | Conc. HCl, IPA | 5-Amino-4-chloro-2-fluorobenzoic acid HCl | ~45 g (~95%) |

Safety, Hazards, and Handling

All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and acid-resistant gloves.[4]

ReagentKey HazardsHandling Precautions
Conc. H₂SO₄ & HNO₃ Severe corrosive, strong oxidizer.Handle in a fume hood. Add acid to water, never the reverse. Wear face shield and acid-resistant gloves.[5][6]
Hydrogen Gas (H₂) Extremely flammable.Use in a designated area with proper grounding. Ensure the system is leak-proof. Purge system with inert gas before and after use.
Palladium on Carbon (Pd/C) Pyrophoric when dry.Handle wet. Do not allow the catalyst to dry in the presence of air and organic solvents. Filtered catalyst should be stored under water.
Conc. HCl Corrosive, respiratory irritant.Handle in a fume hood. Avoid inhaling vapors.[6]

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[4][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][7]

  • Spills: Neutralize acid spills with sodium bicarbonate. Absorb solvent spills with an inert material (e.g., vermiculite).

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Part A: Low yield in nitration - Inadequate temperature control leading to side reactions. - Insufficient nitrating agent.- Maintain temperature strictly between 0-5°C. - Ensure slow, controlled addition of nitric acid.
Part B: Incomplete reduction - Inactive or insufficient catalyst. - Insufficient hydrogen pressure or leaks in the system. - Short reaction time.- Use fresh, high-quality Pd/C catalyst.[3] - Check the system for leaks and increase hydrogen pressure if safe. - Extend reaction time and monitor by TLC/HPLC until the starting material is consumed.[3]
Final product is discolored - Impurities from starting materials. - Side products from incomplete or over-reduction. - Residual catalyst.- Ensure high purity of starting materials. - Recrystallize the final product from a suitable solvent system (e.g., ethanol/water). - Ensure thorough filtration to remove all catalyst particles.

References

  • This compound | 957120-34-2. Benchchem.
  • Buy 5-Amino-2-chloro-4-fluorobenzoic acid | 172404-33-0. Smolecule.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • 5-Chloro-2-fluorobenzoic acid Safety D
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
  • Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid. Benchchem.

Sources

Industrial Scale Synthesis of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride is a key starting material and pivotal intermediate in the synthesis of a range of pharmacologically active compounds and complex organic molecules. Its trifunctionalized aromatic ring, featuring amino, chloro, and fluoro substituents alongside a carboxylic acid moiety, offers a versatile scaffold for drug discovery and development. The strategic placement of these functional groups significantly influences the physicochemical properties and biological activity of the resulting molecules. This document provides a comprehensive guide to the industrial-scale synthesis of this compound, detailing a robust and scalable two-step process. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical controls necessary for successful and safe large-scale production.

Synthetic Strategy Overview

The most industrially viable and efficient synthesis of this compound proceeds through a two-stage process. This strategy begins with the regioselective nitration of a readily available precursor to introduce the nitro group, which is subsequently reduced to the desired amino functionality. The final step involves the formation of the hydrochloride salt to enhance stability and handling properties.

A 2-Chloro-4-fluorobenzoic acid B Step 1: Nitration A->B HNO₃ / H₂SO₄ C 4-Chloro-2-fluoro-5-nitrobenzoic acid B->C D Step 2: Catalytic Hydrogenation C->D H₂, Pd/C E 5-Amino-4-chloro-2-fluorobenzoic acid D->E F Step 3: Hydrochloride Salt Formation E->F HCl G 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride F->G

Caption: Overall synthetic workflow.

Part 1: Synthesis of 4-Chloro-2-fluoro-5-nitrobenzoic acid (Intermediate)

The initial step involves the electrophilic aromatic substitution (nitration) of 2-chloro-4-fluorobenzoic acid. The directing effects of the existing substituents (chloro, fluoro, and carboxylic acid groups) guide the incoming nitro group to the desired position.

Protocol: Industrial Scale Nitration

Materials and Equipment:

  • Jacketed glass-lined reactor (e.g., 2000 L) with temperature control, overhead stirrer, and addition funnel.

  • 2-Chloro-4-fluorobenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (68-70%)

  • Ice/Water mixture for quenching

  • Filtration and drying equipment

Procedure:

  • Reactor Charging: Charge the jacketed reactor with concentrated sulfuric acid. Begin agitation and cool the acid to 0-5°C.

  • Substrate Addition: Slowly add 2-chloro-4-fluorobenzoic acid to the cooled sulfuric acid, maintaining the temperature below 10°C.

  • Nitrating Mixture Preparation: In a separate, suitable vessel, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, pre-cooled to 0°C.

  • Nitration: Add the nitrating mixture dropwise to the reactor over 2-4 hours, ensuring the internal temperature does not exceed 10°C. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of by-products.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10°C for an additional 1-2 hours. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Slowly transfer the reaction mixture to a quenching vessel containing a vigorously stirred ice/water mixture. This should be done at a rate that keeps the quench temperature below 20°C.

  • Isolation: The solid product, 4-chloro-2-fluoro-5-nitrobenzoic acid, will precipitate. Isolate the solid by filtration and wash thoroughly with cold water until the washings are neutral.

  • Drying: Dry the product under vacuum at 60-70°C to a constant weight.

Process Parameters and Expected Outcome:

ParameterValue
Starting Material2-Chloro-4-fluorobenzoic acid
Key ReagentsConc. HNO₃, Conc. H₂SO₄
Reaction Temperature0-10°C
Reaction Time4-6 hours
Expected Yield90-95%
Purity (crude)>95% (by HPLC)

Part 2: Synthesis of this compound (Final Product)

This stage involves the reduction of the nitro group of the intermediate to an amine via catalytic hydrogenation, followed by the formation of the hydrochloride salt.

Safety Considerations for Catalytic Hydrogenation

Catalytic hydrogenation is an inherently hazardous process due to the use of flammable hydrogen gas under pressure and a pyrophoric catalyst (e.g., Palladium on carbon).[1][2][3] Key hazards include fire and explosion.[1][4] Strict adherence to safety protocols is mandatory.

  • Inert Atmosphere: The catalyst must be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition upon contact with air.[1]

  • Pressure-Rated Equipment: The reaction must be conducted in a high-pressure autoclave (hydrogenator) designed for such reactions and equipped with appropriate safety reliefs.

  • Leak Testing: The system must be thoroughly leak-tested with an inert gas before introducing hydrogen.

  • Proper Venting: The reactor must be safely vented and purged with an inert gas after the reaction is complete.

A Charge Autoclave with Intermediate and Solvent B Inerting with Nitrogen A->B C Add Pd/C Catalyst (under Nitrogen) B->C D Seal Reactor and Purge with Nitrogen, then Hydrogen C->D E Pressurize with H₂ and Heat D->E F Monitor H₂ Uptake and HPLC E->F G Cool, Vent H₂, and Purge with Nitrogen F->G Reaction Complete H Filter to Remove Catalyst G->H I Proceed to Salt Formation and Purification H->I

Caption: Catalytic hydrogenation workflow.

Protocol: Catalytic Hydrogenation and Hydrochloride Salt Formation

Materials and Equipment:

  • High-pressure autoclave (hydrogenator) with stirrer, temperature, and pressure controls.

  • 4-Chloro-2-fluoro-5-nitrobenzoic acid

  • Palladium on Carbon (5-10% Pd/C) catalyst

  • Methanol or Ethanol as a solvent

  • High-purity hydrogen gas

  • High-purity nitrogen gas for inerting

  • Hydrochloric acid (e.g., concentrated HCl or HCl gas in a suitable solvent)

  • Filtration and recrystallization equipment

Procedure:

  • Reactor Charging: Charge the autoclave with 4-chloro-2-fluoro-5-nitrobenzoic acid and the chosen solvent (e.g., methanol).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add the Pd/C catalyst. The catalyst should be wetted with the solvent to reduce its pyrophoricity.

  • Inerting and Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar). Heat the reaction mixture to 40-60°C with efficient stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake and by HPLC analysis of reaction aliquots. The reaction is typically complete in 4-8 hours.

  • Post-Reaction Handling: After completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a bed of celite to remove the catalyst. The spent catalyst remains pyrophoric and must be handled with care, keeping it wet until it can be safely quenched or disposed of.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 5-Amino-4-chloro-2-fluorobenzoic acid.

  • Hydrochloride Salt Formation: Dissolve the crude amino acid in a suitable solvent (e.g., methanol or isopropanol). Add a stoichiometric amount of hydrochloric acid (either as a concentrated aqueous solution or as a solution in the chosen solvent). Stir the mixture to allow for the precipitation of the hydrochloride salt.

  • Purification by Recrystallization: Isolate the crude hydrochloride salt and recrystallize it from a suitable solvent system (e.g., ethanol/water or methanol) to achieve high purity. Cool the solution slowly to maximize crystal size and purity.

  • Isolation and Drying: Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum at a suitable temperature to yield the final product.

Process Parameters and Expected Outcome:

ParameterValue
Starting Material4-Chloro-2-fluoro-5-nitrobenzoic acid
Catalyst5-10% Palladium on Carbon (Pd/C)
Hydrogen Pressure5-10 bar
Reaction Temperature40-60°C
Reaction Time4-8 hours
Expected Yield>95% for reduction and salt formation
Final Purity>98% (by HPLC)

Part 3: Quality Control and Analytical Methods

Robust analytical methods are essential for monitoring reaction progress and ensuring the purity of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the starting materials, intermediates, and the final product.

Proposed HPLC Method:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

This method can be used to quantify the main component and detect potential impurities, such as unreacted starting material or by-products.

Spectroscopic Analysis
  • ¹H and ¹³C NMR: To confirm the chemical structure of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any unknown impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups present in the molecule.

Conclusion

The described synthetic route provides a reliable and scalable method for the industrial production of high-purity this compound. Careful control of reaction parameters, particularly during the nitration and catalytic hydrogenation steps, is crucial for achieving high yields and purity while ensuring operational safety. The implementation of robust in-process analytical controls is essential for monitoring the reaction and guaranteeing the quality of the final product. This guide serves as a comprehensive resource for the successful scale-up and manufacturing of this important chemical intermediate.

References

  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(3), 14-21. [Link]

  • H.E.L Group. (2023). Hydrogenation: How we can make it safer. [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Hydrogenation | Fact Sheet. [Link]

  • American Chemical Society. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluoro-5-nitrobenzoic acid. [Link]

Sources

5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride: A Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride (CAS: 957120-34-2) has emerged as a pivotal structural motif in modern medicinal chemistry.[1] Its unique substitution pattern, featuring an amine, a carboxylic acid, and two distinct halogens, offers a versatile scaffold for constructing complex, biologically active molecules. The strategic placement of chlorine and fluorine atoms significantly modulates the physicochemical properties of derivative compounds, including metabolic stability, lipophilicity, and target binding affinity.[1][2][3] This guide provides an in-depth analysis of its application as a pharmaceutical intermediate, focusing on its role in the synthesis of kinase inhibitors. Detailed protocols for a representative amide coupling reaction, analytical characterization, and crucial safety information are provided for drug development professionals.

Introduction: The Strategic Advantage of Halogenation

The deliberate incorporation of halogen atoms, particularly fluorine and chlorine, is a cornerstone of modern drug design.[4] Fluorine, with its high electronegativity and small size, can enhance binding affinity, block metabolic pathways, and improve pharmacokinetic profiles.[2] Chlorine can participate in halogen bonding and occupy key pockets within protein active sites, contributing to potency and selectivity.[1]

This compound is a quintessential example of a "designer" building block that leverages these principles. It provides three key functional handles for synthetic elaboration:

  • The Carboxylic Acid: A primary site for forming amides, esters, and other key linkages.

  • The Aniline (Amino Group): A nucleophilic center for forming amides, sulfonamides, or participating in cyclization reactions.

  • The Halogenated Aromatic Ring: A stable core that presents specific electronic and steric properties to a biological target.

This intermediate is particularly valuable in the synthesis of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[5][6]

Physicochemical & Safety Data

Proper handling and characterization are paramount. The hydrochloride salt form of this compound is typically used to enhance aqueous solubility and stability compared to its freebase form.[1]

Compound Properties
PropertyValueSource
IUPAC Name 5-amino-4-chloro-2-fluorobenzoic acid;hydrochloride
CAS Number 957120-34-2[1]
Molecular Formula C₇H₆Cl₂FNO₂[1]
Molecular Weight 226.04 g/mol [1]
Appearance Typically an off-white to light-colored solidGeneral Knowledge
Solubility Enhanced solubility in aqueous media due to hydrochloride salt[1]
Safety & Handling Protocol

While a specific Safety Data Sheet (SDS) for the hydrochloride salt is not detailed in the provided results, data from structurally similar aminobenzoic acids necessitates cautious handling.[7][8][9][10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[8]

  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9]

  • Handling: Avoid contact with skin and eyes.[7] Do not breathe dust. Wash hands thoroughly after handling.[11] Keep away from strong oxidizing agents and strong bases.[7]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9][10]

    • Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[11]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[7]

  • Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Application Protocol: Synthesis of N-Aryl Amide Scaffolds for Kinase Inhibitors

A frequent and critical transformation involving this intermediate is its use in amide bond formation. The resulting N-aryl benzamide core is a common feature in many ATP-competitive kinase inhibitors.[12] This protocol details a general procedure for coupling 5-Amino-4-chloro-2-fluorobenzoic acid with a representative amine partner using standard coupling reagents.

Workflow Overview

The following diagram illustrates the key steps in a typical amide coupling reaction, from starting materials to the purified product.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A 1. Dissolve Benzoic Acid (1.0 eq) & Amine (1.1 eq) in aprotic solvent (e.g., DMF) B 2. Add Base (e.g., DIPEA) (2.0-3.0 eq) A->B C 3. Add Coupling Reagent (e.g., HATU, 1.2 eq) B->C D 4. Stir at Room Temperature (2-16 hours) C->D E 5. Monitor by TLC or LC-MS for disappearance of starting material D->E F 6. Quench with Water & Extract with Ethyl Acetate E->F G 7. Wash Organic Layer (Brine), Dry (Na₂SO₄) F->G H 8. Concentrate in vacuo G->H I 9. Purify by Flash Chromatography (Silica Gel) H->I J Final Product: Purified Amide I->J G cluster_steps A Target Molecule: 5-Amino-4-chloro-2-fluorobenzoic acid B Key Precursor: 4-Chloro-2-fluoro-5-nitrobenzoic acid S1 Reduction (e.g., H₂, Pd/C or SnCl₂) B->S1 C Starting Material: 2-Fluoro-4-chlorobenzoic acid S2 Nitration (HNO₃, H₂SO₄) C->S2 S1->A S2->B

Sources

Application Notes and Protocols for the Use of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride in the Synthesis of Arylpicolinate Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Arylpicolinate Herbicides

The continuous challenge of weed management in agriculture necessitates the development of novel herbicides with improved efficacy, selectivity, and environmental profiles. Among the more recent innovations are the arylpicolinate herbicides, a significant class of synthetic auxin herbicides.[1][2] These compounds mimic the action of the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds. Their unique mode of action and effectiveness at low application rates make them a valuable tool for modern crop protection.[3]

A key structural feature of many arylpicolinate herbicides is a highly substituted pyridine-2-carboxylic acid core, often coupled with a complex aryl group. The precise arrangement of substituents on both the pyridine and aryl rings is crucial for their herbicidal activity. This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for an arylpicolinate herbicide, utilizing 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride as a key starting material for the construction of a functionalized pyridine "head."

Proposed Synthetic Pathway: From Benzoic Acid to a Potent Herbicide

The transformation of this compound into a final arylpicolinate herbicide is a multi-step process. The overall strategy involves the initial conversion of the benzoic acid precursor into a highly functionalized pyridine ring, which then undergoes a palladium-catalyzed cross-coupling reaction with an appropriate aryl boronic acid "tail."

Synthetic_Pathway A 5-Amino-4-chloro-2-fluorobenzoic acid HCl B Intermediate Pyridone A->B Ring Closure C Dichloropicolinonitrile B->C Chlorination/Nitrile Formation D Trichloropicolinonitrile C->D Chlorination E 4-Amino-3,5,6-trichloropicolinonitrile D->E Amination F Methyl 4-amino-3,5,6-trichloropicolinate E->F Methanolysis H Final Herbicide Product (e.g., Halauxifen-methyl analogue) F->H Suzuki Coupling G Aryl Boronic Acid ('Tail') G->H

Caption: Proposed synthetic pathway from this compound to an arylpicolinate herbicide.

PART 1: Synthesis of the Pyridine Core

The critical phase of this synthesis is the construction of the functionalized pyridine ring from the aminobenzoic acid starting material. This involves a series of transformations to build the heterocyclic core and install the necessary substituents for subsequent coupling.

Protocol 1.1: Ring Closure to Form a Substituted Pyridone

The initial step involves a condensation and cyclization reaction to form a pyridone ring. This is a crucial transformation from a benzene derivative to the required heterocyclic system.

Rationale: This proposed cyclization is based on established methods for constructing pyridine rings from acyclic precursors. The reaction conditions are chosen to facilitate the condensation and subsequent intramolecular cyclization.

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, suspend 10.0 g of this compound in 100 mL of a high-boiling point solvent such as diphenyl ether.

  • Addition of Reagents: Add a suitable co-reactant for ring formation, for example, diethyl malonate (1.2 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (approximately 250-260 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with 100 mL of hexane to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with hexane, and recrystallize from ethanol to yield the intermediate pyridone.

Protocol 1.2: Conversion to Dichloropicolinonitrile

The pyridone is then converted to a more reactive dichloropicolinonitrile intermediate.

Rationale: The use of phosphorus oxychloride is a standard method for converting pyridones to chloropyridines. The cyano group is introduced as it can be readily hydrolyzed to a carboxylic acid at a later stage.

Step-by-Step Protocol:

  • Reaction Setup: In a fume hood, carefully add 5.0 g of the dried pyridone intermediate to 50 mL of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser.

  • Addition of Cyanide Source: Add copper(I) cyanide (1.5 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (approximately 105 °C) for 8-10 hours.

  • Work-up: Cautiously quench the reaction mixture by slowly pouring it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 1.3: Further Chlorination and Amination

The dichloropicolinonitrile is further chlorinated and then aminated to install the final substituents on the pyridine ring.

Rationale: The subsequent chlorination and amination steps are based on procedures described in the synthesis of related herbicidal compounds.[4]

Step-by-Step Protocol:

  • Chlorination: Dissolve the dichloropicolinonitrile in a suitable solvent like glacial acetic acid and treat with a chlorinating agent such as chlorine gas or sulfuryl chloride in the presence of a radical initiator.

  • Amination: The resulting trichloropicolinonitrile is then subjected to amination using ammonia in a suitable solvent to introduce the amino group at the 4-position.[4]

Protocol 1.4: Methanolysis to Methyl Picolinate

The nitrile group is converted to a methyl ester in the final step of the pyridine core synthesis.

Rationale: Acid-catalyzed methanolysis is a standard and efficient method for the conversion of nitriles to methyl esters.

Step-by-Step Protocol:

  • Reaction Setup: Suspend the 4-amino-3,5,6-trichloropicolinonitrile in methanol.

  • Reaction Conditions: Add concentrated sulfuric acid dropwise and heat the mixture to reflux for 12-18 hours.

  • Work-up and Purification: Neutralize the reaction mixture, extract the product with a suitable organic solvent, and purify by recrystallization or column chromatography to obtain methyl 4-amino-3,5,6-trichloropicolinate.

PART 2: Aryl Coupling and Final Product Formation

With the pyridine "head" synthesized, the next stage is the crucial cross-coupling reaction to attach the aryl "tail."

Protocol 2.1: Suzuki Cross-Coupling Reaction

The Suzuki coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an aryl halide and an aryl boronic acid.

Rationale: This reaction is a cornerstone of modern organic synthesis and is frequently employed in the agrochemical industry for the construction of complex molecules. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity.

Suzuki_Coupling_Workflow Start Combine Reactants Reactants Methyl 4-amino-3,5,6-trichloropicolinate Aryl Boronic Acid Pd Catalyst & Ligand Base Start->Reactants Reaction Heat under Inert Atmosphere Reactants->Reaction Monitoring Monitor by HPLC/TLC Reaction->Monitoring Workup Aqueous Work-up Monitoring->Workup Reaction Complete Extraction Extract with Organic Solvent Workup->Extraction Purification Purify by Chromatography/Recrystallization Extraction->Purification Product Final Herbicide Product Purification->Product

Caption: General workflow for the Suzuki cross-coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a Schlenk flask, combine methyl 4-amino-3,5,6-trichloropicolinate (1.0 equivalent), the desired aryl boronic acid (e.g., (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, 1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents) in a mixture of toluene and water (4:1).

  • Reaction Conditions: Degas the mixture by bubbling nitrogen through it for 15 minutes. Heat the reaction to 90-100 °C for 8-12 hours under a nitrogen atmosphere.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography on silica gel to yield the final arylpicolinate herbicide.

Quantitative Data Summary

The following table provides expected yields and purity for the key steps in this synthetic pathway, based on analogous reactions reported in the literature.

StepProductExpected Yield (%)Expected Purity (%)
Protocol 1.1: Ring Closure Intermediate Pyridone60-70>95 (after recryst.)
Protocol 1.2: Dichloropicolinonitrile Dichloropicolinonitrile55-65>98 (after chrom.)
Protocol 1.4: Methanolysis Methyl 4-amino-3,5,6-trichloropicolinate85-95>98 (after recryst.)
Protocol 2.1: Suzuki Coupling Final Herbicide Product70-85>99 (after chrom.)

Safety and Handling

This compound and the intermediates in this synthesis should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use.

Specific Hazards:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme caution in a dry environment.

  • Thionyl chloride (SOCl₂): Corrosive and toxic. Reacts with water to release harmful gases.

  • Palladium catalysts: May be flammable and toxic.

Analytical Methods for Quality Control

Throughout the synthesis, it is essential to monitor the progress of reactions and the purity of intermediates and the final product.

  • Thin Layer Chromatography (TLC): A rapid and effective method for monitoring reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of the final product and for quantitative analysis. A C18 reverse-phase column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of all intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Conclusion

The synthesis of arylpicolinate herbicides from precursors like this compound is a complex but achievable process for researchers in the field of agrochemical development. The protocols outlined in this guide provide a robust framework for the laboratory-scale synthesis of these important compounds. By understanding the rationale behind each synthetic step and adhering to strict safety and analytical procedures, scientists can successfully navigate this synthetic pathway and contribute to the development of next-generation weed control solutions.

References

  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362-371. Available at: [Link]

  • Whiteker, G. T., et al. (2016). Development of a manufacturing process for a 6-aryl-picolinate herbicide. Organic Process Research & Development, 20(6), 1149-1156.
  • Corteva Agriscience. (2020). Rinskor™ Active Technical Bulletin.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135413339, Halauxifen-methyl. Available at: [Link]

  • Yang, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. Available at: [Link]

  • Preparation method of halauxifen-methyl. CN109862789B.
  • Herbicidal compositions containing 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid. US8652999B1.
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 2023. Available at: [Link]

  • Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or a derivative thereof and a sulfonylaminocarbonyltriazolinone. US8652999B1.
  • Eckelbarger, J., et al. (2025). Synthesis and biological activity of 6-arylpicolinate herbicides with 2,3,4-trisubstituted aryl tails. American Chemical Society. Available at: [Link]

  • Corteva Agriscience. (2019). Rinskor™ Active Technical Bulletin. Available at: [Link]

  • Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate. EP3555049A1.
  • Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. CN101565400B.

Sources

Application Notes and Protocols for the Synthesis of Novel Derivatives from 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride is a key building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical research.[1] Its unique trifunctionalized aromatic core, featuring an amine, a chloro group, and a fluoro group, offers a rich platform for derivatization. The strategic placement of these substituents significantly influences the molecule's physicochemical properties and biological activity.[1] The presence of halogen atoms can enhance membrane permeability and binding affinity to biological targets, while the amino and carboxylic acid moieties provide convenient handles for a variety of chemical transformations. This document provides detailed protocols and expert insights for the synthesis of novel amide and biaryl derivatives from this versatile starting material, tailored for researchers, scientists, and drug development professionals.

The development of halogenated aminobenzoic acid derivatives has a rich history, driven by the demand for specialized intermediates in the pharmaceutical industry.[1] The precise arrangement of substituents in this compound is a testament to modern synthetic chemistry, allowing for fine-tuning of molecular properties to achieve desired biological effects.[1]

Core Synthetic Strategies: Amide Bond Formation and Suzuki-Miyaura Cross-Coupling

Two of the most powerful and widely employed reactions in medicinal chemistry for the derivatization of molecules like 5-Amino-4-chloro-2-fluorobenzoic acid are amide bond formation and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions allow for the introduction of a wide range of substituents, enabling the exploration of vast chemical space in the quest for novel therapeutic agents.

Amide Bond Formation: The Art of Connecting Molecules

The formation of an amide bond is a cornerstone of organic synthesis, particularly in the construction of peptides and small-molecule drugs. The reaction involves the coupling of a carboxylic acid with an amine, a process that typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Several classes of coupling reagents have been developed to promote efficient amide bond formation under mild conditions. Among the most common are carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. More modern reagents, such as uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), offer high efficiency and are particularly useful for coupling sterically hindered substrates.[2]

A critical consideration when working with this compound is the presence of the hydrochloride salt of the aniline. This necessitates the use of a base to neutralize the salt and liberate the free amine for the subsequent coupling reaction. The choice of base is crucial to avoid unwanted side reactions. Non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are generally preferred.

AmideCoupling cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack start 5-Amino-4-chloro- 2-fluorobenzoic acid reagent Coupling Reagent (e.g., HATU, EDC/HOBt) start->reagent + activated Activated Ester Intermediate reagent->activated Forms product Amide Product activated->product Forms amine Primary or Secondary Amine amine->activated Attacks

Diagram of the general workflow for amide bond formation.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[3] This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide.[3] The reaction is favored in drug discovery due to its mild conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.[3]

For 5-Amino-4-chloro-2-fluorobenzoic acid, the chloro substituent serves as the handle for the Suzuki-Miyaura coupling. To prevent potential interference from the carboxylic acid and amino groups with the palladium catalyst, it is often advantageous to first protect these functionalities. The carboxylic acid can be converted to an ester (e.g., a methyl or ethyl ester), and the amino group can be acylated or protected with a suitable protecting group.

The choice of palladium catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling, especially with a relatively less reactive aryl chloride. Modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the oxidative addition of the aryl chloride to the palladium center.[4]

SuzukiMiyaura cluster_reactants Reactants cluster_catalysis Catalytic Cycle start Protected 5-Amino-4-chloro- 2-fluorobenzoic acid derivative catalyst Pd Catalyst + Ligand + Base start->catalyst + boronic_acid Arylboronic Acid or Ester boronic_acid->catalyst + product Biaryl Product catalyst->product Forms

General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl Amide Derivatives

This protocol details a general procedure for the HATU-mediated amide coupling of this compound with a primary amine.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and dissolve it in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the solution and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • In a separate flask, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.

Protocol 2: Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a methyl ester protected 5-Amino-4-chloro-2-fluorobenzoic acid with an arylboronic acid.

Step 2a: Esterification of this compound

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) (1.5 equivalents)

  • Anhydrous methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • Suspend this compound (1.0 equivalent) in anhydrous methanol in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 equivalents) dropwise to the suspension.

  • Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can be used in the next step without further purification.

Step 2b: Suzuki-Miyaura Cross-Coupling

Materials:

  • Methyl 5-amino-4-chloro-2-fluorobenzoate (from Step 2a)

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon)

Procedure:

  • To a dry Schlenk flask, add methyl 5-amino-4-chloro-2-fluorobenzoate (1.0 equivalent), the arylboronic acid (1.5 equivalents), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equivalents).

  • Seal the flask with a septum and purge with argon for 15-20 minutes.

  • Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure biaryl derivative.

Data Presentation: Representative Derivatives

The following table summarizes expected outcomes for the synthesis of representative derivatives based on the protocols described above. Yields and purity are illustrative and may vary depending on the specific substrates and reaction conditions.

Derivative TypeAmine/Boronic Acid PartnerProtocolExpected Yield (%)Purity (%)
Amide Benzylamine185-95>95
Amide Morpholine180-90>95
Amide Aniline175-85>95
Biaryl Phenylboronic acid270-85>95
Biaryl 4-Methoxyphenylboronic acid275-90>95
Biaryl 3-Pyridylboronic acid265-80>95

Conclusion: A Gateway to Chemical Diversity

This compound is a valuable and versatile starting material for the synthesis of a wide array of novel chemical entities. The protocols for amide bond formation and Suzuki-Miyaura cross-coupling detailed in this application note provide robust and reproducible methods for the derivatization of this important scaffold. By leveraging these powerful synthetic transformations, researchers can efficiently generate libraries of compounds for screening in drug discovery and agrochemical development programs, ultimately accelerating the path to new and improved therapeutic and agricultural solutions.

References

  • Google Patents. (2008, December 5). (12) United States Patent.
  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Google Patents. (1998, January 8). WO 98/00427.
  • Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

  • Google Patents. (n.d.). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
  • Oakwood Chemical. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Amide bond formation using amino acid fluorides. Retrieved from [Link]

  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Sciforum. (n.d.). From Suzuki-Miyaura cross coupling reactions of 2-/4-haloestranes to fluorinated benzofuranoestranes. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-4-(2-chloroanilino)-2-fluorobenzoic acid. Retrieved from [Link]

Sources

Application Notes & Protocols: Esterification Reactions of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

5-Amino-4-chloro-2-fluorobenzoic acid is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring an amine, a carboxylic acid, and two different halogens, makes it a versatile building block for synthesizing complex molecules with potential therapeutic applications. The ester derivatives of this acid are particularly crucial intermediates, often serving to modulate properties such as solubility, cell permeability, and metabolic stability, or to act as protected forms of the carboxylic acid during multi-step syntheses.

This guide provides a detailed exploration of two primary methods for the esterification of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride: the classic acid-catalyzed Fischer-Speier esterification and the milder, carbodiimide-mediated Steglich esterification. We will delve into the mechanistic underpinnings of each reaction, provide step-by-step protocols, and offer field-proven insights for troubleshooting and optimization.

Pillar 1: Mechanistic Insights & Rationale

Understanding the reaction mechanism is critical for selecting the appropriate conditions and overcoming potential challenges. The substrate, this compound, presents a unique case. The carboxylic acid requires activation for esterification, while the basic amino group will readily react with acid catalysts, a factor that must be managed.

Mechanism A: Fischer-Speier Esterification

This is a classic, equilibrium-driven process that utilizes a strong acid catalyst and an excess of alcohol to drive the reaction toward the ester product.[1][2][3] The key challenge with our substrate is the presence of the basic amino group. In the hydrochloride salt form, the amine is already protonated. In a typical Fischer esterification, the acid catalyst would protonate the amine, rendering it non-nucleophilic but requiring at least a stoichiometric amount of acid to also catalyze the esterification.[1]

The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl: The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the benzoic acid, significantly increasing the electrophilicity of the carbonyl carbon.[1][2]

  • Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated (typically by the alcohol or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product.

Fischer_Esterification Fischer-Speier Esterification Mechanism sub Carboxylic Acid (Protonated Amine) activated_acid Protonated Carbonyl sub->activated_acid + H+ h_plus H+ tetra_intermediate Tetrahedral Intermediate activated_acid->tetra_intermediate + R'-OH alcohol R'-OH proton_transfer Protonated Ether tetra_intermediate->proton_transfer Proton Transfer protonated_ester Protonated Ester proton_transfer->protonated_ester - H2O water_loss Water (Leaving Group) ester Final Ester Product protonated_ester->ester - H+

Caption: Protonation activates the carbonyl for alcohol attack.

Mechanism B: Steglich Esterification (DCC/DMAP)

For substrates that are sensitive to harsh acidic conditions, the Steglich esterification offers a mild and effective alternative.[4][5] This method uses a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[4][5]

The mechanism avoids strong acids entirely:

  • Activation of Carboxylic Acid: The carboxylic acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate.[5]

  • Acyl Transfer to Catalyst: The highly nucleophilic DMAP attacks the O-acylisourea, displacing the dicyclohexylurea moiety and forming an even more reactive acylpyridinium intermediate. This step is crucial for efficient esterification.[5]

  • Nucleophilic Attack by Alcohol: The alcohol attacks the acylpyridinium intermediate.

  • Product Formation: The tetrahedral intermediate collapses to form the ester, releasing the DMAP catalyst. The main byproduct is the insoluble N,N'-dicyclohexylurea (DCU), which can often be removed by simple filtration.

Steglich_Esterification Steglich Esterification Mechanism acid Carboxylic Acid o_acyl O-Acylisourea Intermediate acid->o_acyl + DCC dcc DCC acyl_pyr Acylpyridinium Intermediate o_acyl->acyl_pyr + DMAP dcu DCU (Byproduct) o_acyl->dcu forms dmap DMAP ester Final Ester Product acyl_pyr->ester + R'-OH - DMAP alcohol R'-OH

Caption: DCC activates the acid, DMAP forms a reactive intermediate.

Pillar 2: Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. It is imperative to conduct all operations in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[6][7]

Protocol 1: Fischer-Speier Esterification with Ethanol

This protocol is robust and cost-effective, particularly for simple primary or secondary alcohols that can be used as the solvent.

Materials & Equipment:

  • This compound

  • Absolute Ethanol (EtOH), reagent grade

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% w/v Sodium Carbonate (Na₂CO₃) solution

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, Büchner funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 2.28 g, 10 mmol) and absolute ethanol (40 mL). The alcohol acts as both reactant and solvent.[1][8]

  • Acid Addition: While stirring the suspension, slowly add concentrated sulfuric acid (1.1 mL, ~20 mmol) dropwise. A transient increase in precipitate may be observed.[8]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80°C) using a heating mantle. Maintain reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction's progress by periodically taking a small aliquot, neutralizing it, and analyzing by Thin Layer Chromatography (TLC) against the starting material.

  • Work-up & Neutralization: After cooling the reaction to room temperature, slowly pour the mixture into a beaker containing 100 mL of ice-water. Cautiously add 10% sodium carbonate solution dropwise with vigorous stirring until the pH is ~8. Vigorous gas evolution (CO₂) will occur.[1] The ethyl ester product should precipitate as a solid.

  • Isolation:

    • Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with three portions of cold water (20 mL each).

    • Extraction (Alternative): If a precipitate does not form readily, transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL). Combine the organic layers.

  • Purification:

    • If extracted, wash the combined organic layers with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude solid obtained from either method can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

  • Characterization: Dry the final product under vacuum, record the final mass and yield, and confirm its identity and purity using techniques like NMR, IR, and melting point analysis.

Protocol 2: Steglich Esterification with Benzyl Alcohol (EDC/DMAP)

This method is ideal for more complex or acid-sensitive alcohols and proceeds under much milder conditions. We use EDC (a water-soluble carbodiimide) to simplify byproduct removal.

Materials & Equipment:

  • This compound

  • Benzyl Alcohol

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, column chromatography setup.

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend this compound (e.g., 2.28 g, 10 mmol) in anhydrous DCM (50 mL).

  • In-Situ Neutralization: Add triethylamine (1.4 mL, 10 mmol) to neutralize the hydrochloride salt and liberate the free carboxylic acid. Stir for 10 minutes at room temperature.

  • Addition of Reagents: Add benzyl alcohol (1.14 g, 10.5 mmol, 1.05 eq) and DMAP (122 mg, 1 mmol, 0.1 eq).[5]

  • Coupling Agent Addition: Cool the mixture to 0°C in an ice bath. Add EDC·HCl (2.1 g, 11 mmol, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Reaction Monitoring: Follow the consumption of the starting material by TLC.

  • Work-up & Extraction: Dilute the reaction mixture with DCM (50 mL). Transfer to a separatory funnel and wash sequentially with:

    • 1 M HCl (2 x 30 mL) to remove DMAP and excess EDC.

    • Saturated NaHCO₃ solution (2 x 30 mL) to remove any unreacted carboxylic acid.

    • Brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: The crude residue is typically purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure benzyl ester.

  • Characterization: Combine pure fractions, remove the solvent, and dry the final product under vacuum. Record the yield and characterize by NMR and MS.

Pillar 3: Data, Troubleshooting, and Workflow Visualization

Comparative Analysis of Methods
ParameterFischer-Speier EsterificationSteglich Esterification (EDC/DMAP)
Conditions Harsh (Strong Acid, Heat)Mild (Room Temperature, Neutral pH)[4]
Catalyst/Reagent Stoichiometric H₂SO₄Stoichiometric EDC, Catalytic DMAP
Advantages Inexpensive reagents, simple setup, alcohol can be the solvent.Broad substrate scope, compatible with acid-sensitive groups, high yields.
Disadvantages Not suitable for tertiary alcohols or acid-labile substrates, requires high temperatures, equilibrium reaction.[9][10]More expensive reagents, requires anhydrous conditions, purification can require chromatography.
Byproduct WaterWater-soluble ethyl-dimethylaminopropyl urea (EDU)
Typical Work-up Neutralization & Precipitation/ExtractionAqueous washes & Chromatography
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Insufficient catalyst (Fischer); Inactive coupling agent (Steglich); Reaction not at equilibrium (Fischer); Insufficient reaction time.Ensure correct stoichiometry of acid catalyst.[9] Use fresh EDC. Increase reflux time or temperature. Monitor reaction to completion via TLC.
Incomplete Reaction Steric hindrance; Reversible reaction (Fischer).Switch to Steglich esterification for hindered substrates. Remove water using a Dean-Stark trap in Fischer esterification.
Side Product Formation Dehydration of alcohol (Fischer, high temp); Formation of N-acylurea (Steglich, no DMAP).[5][9]Lower reaction temperature. Ensure the addition of catalytic DMAP in the Steglich protocol.
Difficult Purification Emulsion during work-up; Byproduct co-elutes with product.Add brine to break emulsions. Optimize chromatography solvent system. For Steglich, ensure aqueous washes are thorough to remove urea byproducts.
General Experimental Workflow

Workflow General Esterification Workflow start 1. Reagent Setup (Acid, Alcohol, Solvent) reaction 2. Add Catalyst/Reagents (H₂SO₄ or EDC/DMAP) start->reaction monitor 3. Reaction (Reflux or RT Stirring) + Monitor via TLC reaction->monitor workup 4. Quench & Work-up (Neutralize or Wash) monitor->workup isolate 5. Isolation (Filter or Extract) workup->isolate purify 6. Purification (Recrystallize or Chromatography) isolate->purify end 7. Characterization (NMR, MS, MP) purify->end

Caption: A systematic approach from setup to final analysis.

References

  • Vertex AI Search. (2023). Synthesis of Benzocaine Analogues.
  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]

  • MDPI. (2025). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Retrieved from [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). Procedure for the preparation of esters of benzoic acid.
  • Studylib. (n.d.). Benzocaine Synthesis: Fischer Esterification Lab Procedure. Retrieved from [Link]...

  • Google Patents. (n.d.). Process for the preparation of amino acid methyl esters.
  • Royal Society of Chemistry. (2000). On-line monitoring and quantification of a process reaction by near-infrared spectroscopy. Catalysed esterification of butan-1-ol by acetic acid. Retrieved from [Link]

  • AIP Publishing. (2023). Preliminary study on online monitoring with spectrometry for esterification of isoamyl acetate. Retrieved from [Link]

  • Prezi. (n.d.). Synthesis of Benzocaine. Retrieved from [Link]

  • PubMed. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Retrieved from [Link]

  • ResearchGate. (2025). Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy. Retrieved from [Link]

  • St. Catherine University SOPHIA. (2013). 3 Step Synthesis of Benzocaine. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Synthesis of Benzocaine. Retrieved from [Link]

  • ASM Digital Library. (2008). Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. Retrieved from [Link]

  • Google Patents. (n.d.). Method for separating and purifying amino acid.
  • CUNY. (n.d.). Experiment 17: multi-step synthesis: Benzocaine. Retrieved from [Link]

  • Chegg. (2019). Wirte the mechanism for the Fischer esterification of p-aminobenzoic acid with ethanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

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Acylation of the amino group in 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Acylation of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the acylation of the amino group in this compound. This compound is a valuable building block in medicinal chemistry, and its derivatization is a key step in the synthesis of various complex organic molecules and potential pharmaceutical agents.[1] This guide emphasizes the underlying chemical principles, provides robust experimental protocols, and offers insights into process optimization and characterization.

Foundational Principles: The Chemistry of N-Acylation

The acylation of an amine is a cornerstone of organic synthesis, primarily utilized to form stable amide bonds. This transformation proceeds via a nucleophilic acyl substitution mechanism. The reaction involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or acid anhydride.[2][3]

The Critical Role of the Hydrochloride Salt and In Situ Amine Generation

The starting material, this compound, presents a unique challenge: the target amino group is protonated to form an ammonium salt (-NH₃⁺). In this state, the nitrogen's lone pair of electrons is unavailable for nucleophilic attack, rendering the amine unreactive.[4]

Therefore, the reaction necessitates the addition of a base. The primary functions of the base are:

  • Neutralization: To neutralize the hydrochloride salt.

  • Deprotonation: To deprotonate the resulting ammonium cation, regenerating the free, nucleophilic primary amine (-NH₂) in situ.

This deprotonation establishes an equilibrium that favors the free amine, which is then consumed by the acylating agent, driving the reaction to completion according to Le Châtelier's principle.[4] Common non-nucleophilic organic bases like triethylamine (Et₃N) or pyridine are ideal for this purpose.

The Reaction Mechanism: Nucleophilic Addition-Elimination

The acylation process with an acyl chloride follows a two-stage addition-elimination pathway:[3]

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen of the free amine attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[2]

  • Elimination: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen atom reforms the C=O double bond. Concurrently, the chloride ion, being a good leaving group, is eliminated.

  • Deprotonation: A second equivalent of base (or another amine molecule) removes the proton from the nitrogen atom, yielding the final neutral amide product and the hydrochloride salt of the base.[3]

The electron-withdrawing effects of the chloro, fluoro, and carboxylic acid substituents on the aromatic ring decrease the nucleophilicity of the amino group. This may necessitate the use of highly reactive acylating agents or slightly elevated temperatures to achieve a satisfactory reaction rate.

Experimental Design and Protocols

Safety is paramount when handling corrosive and reactive acylating agents. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

Protocol A: Acylation using an Acyl Chloride (e.g., Acetyl Chloride)

This protocol describes a general and reliable method for the N-acetylation of the starting material.

Materials & Equipment:

  • Reagents: this compound, Acetyl chloride (or other acyl chloride), Triethylamine (Et₃N), Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF), Deionized Water, Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice-water bath, nitrogen/argon inlet, standard glassware for workup, rotary evaporator, recrystallization apparatus.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq). Suspend the solid in anhydrous DCM (approx. 10-20 mL per gram of starting material).

  • Base Addition: Cool the suspension to 0 °C using an ice-water bath. Add triethylamine (2.2 eq) dropwise while stirring. The first equivalent neutralizes the hydrochloride, and the second acts as a base for the acylation reaction. Stir the mixture at 0 °C for 15-20 minutes.

  • Acylation: Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred suspension via the dropping funnel over 10-15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed. A typical eluent system is a mixture of hexane and ethyl acetate.

  • Workup & Isolation:

    • Upon completion, carefully quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with two additional portions of DCM.

    • Combine the organic layers and wash sequentially with 1M HCl, deionized water, and finally, brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically purified by recrystallization.[7] An appropriate solvent system might be ethanol/water or ethyl acetate/hexane. If higher purity is required, silica gel column chromatography can be employed.[7]

Workflow Visualization

Acylation_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification Start Suspend Starting Material in Anhydrous Solvent Inert Establish Inert Atmosphere (N2/Ar) Start->Inert Cool Cool to 0 °C (Ice Bath) Inert->Cool Add_Base Add Triethylamine (2.2 eq) Cool->Add_Base Add_Acyl Add Acyl Chloride (1.1 eq) Dropwise Add_Base->Add_Acyl Stir_RT Stir at Room Temp (2-4 hours) Add_Acyl->Stir_RT Monitor Monitor by TLC Stir_RT->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (Acid, Water, Brine) Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Recrystallization or Column Chromatography Dry->Purify Characterize Characterize Product Purify->Characterize

Caption: Experimental workflow for the N-acylation reaction.

Data Summary and Characterization

The success of the synthesis must be validated through rigorous characterization of the final product.

Table 1: Typical Reaction Parameters and Expected Outcomes
ParameterAcyl ChlorideAcid Anhydride
Acylating Agent Acetyl ChlorideAcetic Anhydride
Equivalents 1.1 - 1.21.2 - 1.5
Base Triethylamine, PyridinePyridine, Sodium Acetate[8]
Solvent DCM, THF, DMFAcetic Acid[9], Pyridine
Temperature 0 °C to Room TempRoom Temp to 60 °C
Byproduct HCl (neutralized by base)Acetic Acid
Typical Yield > 85%> 80%
Analytical Characterization
  • ¹H NMR Spectroscopy: Expect the disappearance of the broad amine (-NH₂) protons and the appearance of a new amide N-H singlet, typically downfield (>8 ppm). Shifts in the aromatic protons adjacent to the newly formed amide group will also be observed.[8][10]

  • ¹³C NMR Spectroscopy: A new resonance corresponding to the amide carbonyl carbon will appear in the range of 165-175 ppm.

  • FT-IR Spectroscopy: Key signals include a strong C=O stretch for the amide at ~1650-1680 cm⁻¹ and an N-H stretch at ~3200-3300 cm⁻¹. The characteristic primary amine N-H stretches (~3300-3500 cm⁻¹) of the starting material will be absent.[8]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the acylated product via detection of the molecular ion peak [M+H]⁺ or [M-H]⁻.

  • HPLC: Used to determine the purity of the final compound. A single sharp peak indicates a high degree of purity.[11]

  • Melting Point: A sharp melting point range is a good indicator of the purity of the crystalline product.[8]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive starting material (incomplete deprotonation).2. Degradation of acylating agent due to moisture.3. Insufficient reaction time or temperature.1. Ensure sufficient base (2.2 eq) is used. Consider a stronger base or different solvent.2. Use freshly opened or distilled acylating agent and anhydrous solvents.3. Increase reaction time and monitor by TLC. Gently warm the reaction if necessary.
Incomplete Reaction 1. Insufficient acylating agent.2. Low reactivity of the amine.1. Add a slight excess of the acylating agent (e.g., 1.2 eq).2. Increase reaction temperature or switch to a more reactive acylating agent (e.g., from anhydride to chloride).
Formation of Impurities 1. Reaction temperature too high.2. Presence of water in the reaction.1. Maintain cooling during the addition of reagents.2. Ensure all glassware is oven-dried and use anhydrous solvents.
Difficult Purification 1. Product has similar polarity to starting material.2. Oily or non-crystalline product.1. Optimize the mobile phase for column chromatography for better separation.2. Attempt to form a salt to induce crystallization or use column chromatography for purification.

References

  • Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Basu, K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. [Link]

  • Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. ResearchGate. [Link]

  • Devi, N., & Deka, D. C. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]

  • Reactions of Amines. Chemistry LibreTexts. [Link]

  • What is the mechanism of the reaction between an amine hydrochloride salt and an acyl chloride? Reddit. [Link]

  • Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • 40 CFR 721.11544 -- Halogenated benzoic acid (generic) (P-19-172). eCFR. [Link]

  • Acylation of Amines, Part 1: with Acyl Halides. YouTube. [Link]

  • Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]

  • Thickness Analyses of 4-(Acetyl Amino)-2-Aminobenzoic Acid on ITO Thin Film Using Analytic Based of X-Ray Photoelectron Spectroscopy Method. ResearchGate. [Link]

  • ortho and para-aminobenzoic acids. Goa University. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

  • Benzoic Acid – Uses and Safety. VelocityEHS. [Link]

  • n-Alkyl p-aminobenzoates as derivatizing agents in the isolation, separation, and characterization of submicrogram quantities of oligosaccharides by liquid secondary ion mass spectrometry. PubMed. [Link]

  • Safety Data Sheet: Benzoic acid. Carl ROTH. [Link]

  • Analytical Profile of p-Aminobenzoic Acid. ResearchGate. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

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Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on conducting nucleophilic aromatic substitution (SNAr) reactions on 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride. This versatile building block is of significant interest in the synthesis of novel pharmaceutical agents. These notes offer insights into the underlying principles of its reactivity, discuss the critical issue of regioselectivity, and provide detailed, actionable protocols for reactions with various nucleophiles. Furthermore, we address potential side reactions and suggest strategies for their mitigation, including the use of protecting groups.

Introduction: The Strategic Importance of 5-Amino-4-chloro-2-fluorobenzoic Acid

This compound is a highly functionalized aromatic compound that serves as a valuable scaffold in medicinal chemistry. Its unique substitution pattern—an activating amino group and three electron-withdrawing groups (a carboxylic acid, a chlorine atom, and a fluorine atom)—renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), a powerful tool for forging new carbon-heteroatom and carbon-carbon bonds.[1] The ability to selectively introduce diverse functionalities via SNAr makes this molecule a key intermediate in the synthesis of complex therapeutic agents.[1]

The hydrochloride salt form of the parent amine enhances its aqueous solubility and stability for storage and handling. However, for synthetic applications, the protonated state of the amino group and the acidic nature of the carboxylic acid must be carefully considered, as they influence the electronic properties of the ring and can participate in acid-base chemistry under reaction conditions.

Principles of Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction on 5-Amino-4-chloro-2-fluorobenzoic acid proceeds via a two-step addition-elimination mechanism. This process is contingent on the presence of electron-withdrawing groups that activate the aromatic ring towards nucleophilic attack.

Mechanism Overview:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing a halogen (the ipso-carbon), leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The aromaticity of the ring is temporarily disrupted in this step.

  • Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the halide leaving group.

The stability of the Meisenheimer complex is the paramount factor governing the reaction rate. Electron-withdrawing groups, particularly those positioned ortho and para to the site of attack, are crucial for stabilizing the negative charge through resonance and inductive effects, thereby lowering the activation energy of the first, rate-determining step.

Caption: Generalized workflow for an SNAr reaction.

Regioselectivity: The Chlorine vs. Fluorine Conundrum

A critical consideration for this substrate is the regioselectivity of the substitution: will the nucleophile displace the fluorine at the C-2 position or the chlorine at the C-4 position?

In SNAr reactions, the leaving group ability is often inverted compared to SN1 and SN2 reactions, with fluoride being a better leaving group than chloride. This is because the rate-determining step is the nucleophilic attack, which is heavily influenced by the inductive electron-withdrawing effect of the halogen. Fluorine, being the most electronegative halogen, exerts the strongest inductive effect, making the attached carbon more electrophilic and stabilizing the developing negative charge in the Meisenheimer complex more effectively.

However, the overall regioselectivity is a complex interplay of several factors:

  • Inductive Effects: The fluorine at C-2 and the chlorine at C-4 both activate the ring towards nucleophilic attack. The fluorine's effect is stronger.

  • Resonance Effects: The carboxylic acid group at C-1 is a strong electron-withdrawing group that activates the ortho (C-2) and para positions. The amino group at C-5 is a strong electron-donating group, which deactivates the ring towards nucleophilic attack, particularly at the ortho and para positions relative to it.

  • Steric Hindrance: The C-2 position is flanked by the bulky carboxylic acid group, which may sterically hinder the approach of a large nucleophile.

Predicted Reactivity: Based on these principles, substitution of the fluorine at the C-2 position is generally expected to be the major pathway . The C-2 position is activated by the strongly electron-withdrawing carboxylic acid group ortho to it. While the chlorine at C-4 is also activated, the superior ability of fluorine to stabilize the Meisenheimer intermediate through its inductive effect often dictates the outcome in such systems.

Experimental Verification: It is crucial to empirically determine the regioselectivity for any new reaction. This can be achieved through standard analytical techniques such as NMR (specifically 1H, 13C, and potentially 19F NMR) and mass spectrometry of the purified product.

General Considerations for Protocol Design

Role of the Hydrochloride and Stoichiometry of Base

The starting material is a hydrochloride salt, meaning the amino group is protonated as an ammonium chloride (-NH3+Cl-). This protonated form is electron-withdrawing, which further activates the ring. However, to allow for the desired substitution, and to prevent unwanted side reactions, a base is required.

A minimum of two equivalents of base is typically necessary:

  • First Equivalent: To neutralize the hydrochloride salt and deprotonate the ammonium ion to the free amine (-NH2).

  • Second Equivalent: To neutralize the HCl or HF that is generated as a byproduct of the substitution reaction.

If the nucleophile is used as its salt (e.g., sodium phenoxide), one equivalent of base is still required to neutralize the starting material's hydrochloride. If a neutral nucleophile like an amine is used, an additional equivalent of base may be needed to deprotonate it or to scavenge the acid produced.

Choice of Solvent and Temperature

SNAr reactions are typically performed in polar aprotic solvents such as:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile (MeCN)

These solvents are effective at dissolving a wide range of reactants and stabilizing the charged Meisenheimer intermediate without solvating the nucleophile to the point of reducing its reactivity.

Reaction temperatures can vary widely, from room temperature to 150 °C or higher, depending on the nucleophilicity of the attacking species and the activation of the aromatic ring. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)

This protocol outlines the synthesis of 5-amino-4-chloro-2-(morpholin-4-yl)benzoic acid.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 - 1.5 eq)

  • Potassium carbonate (K2CO3) or Triethylamine (Et3N) (2.5 - 3.0 eq)

  • Anhydrous DMF or DMSO

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

  • Add the anhydrous solvent (e.g., DMF) to dissolve or suspend the starting material.

  • Add the base (e.g., K2CO3) to the mixture and stir for 10-15 minutes at room temperature.

  • Add the amine nucleophile (morpholine) to the reaction mixture.

  • Heat the reaction to 80-120 °C. Monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-water and acidify with 1M HCl to a pH of ~5-6. This will protonate the product's carboxylic acid and any unreacted starting material, causing them to precipitate.

  • Collect the precipitate by vacuum filtration, washing with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Amine_Substitution start Start 5-Amino-4-chloro-2-fluorobenzoic acid HCl reagents Reagents Morpholine (1.2 eq) K2CO3 (2.5 eq) DMF start->reagents reaction Reaction Heat (80-120°C) Monitor by TLC/LC-MS reagents->reaction workup Workup Cool Quench with ice-water Acidify with HCl reaction->workup isolation Isolation Vacuum filtration Wash with water workup->isolation purification Purification Recrystallization or Chromatography isolation->purification product Product 5-amino-4-chloro-2-(morpholin-4-yl)benzoic acid purification->product

Caption: Workflow for amine substitution on the target molecule.

Protocol 2: Reaction with an Alcohol Nucleophile (e.g., Sodium Methoxide)

This protocol describes the synthesis of 5-amino-4-chloro-2-methoxybenzoic acid.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (NaOMe) (2.5 - 3.0 eq in methanol or as a solid)

  • Anhydrous DMF or THF

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in anhydrous DMF.

  • Carefully add sodium methoxide portion-wise at 0 °C (ice bath). Note: The reaction is exothermic. The sodium methoxide will neutralize the hydrochloride, deprotonate the carboxylic acid, and serve as the nucleophile.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-100 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Acidify the mixture with 1M HCl to pH ~3-4 to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Reagent/ConditionProtocol 1 (Amine)Protocol 2 (Alkoxide)
Nucleophile MorpholineSodium Methoxide
Base K2CO3 or Et3NSodium Methoxide (acts as base and nucleophile)
Solvent DMF or DMSODMF or THF
Temperature 80-120 °C60-100 °C
Workup Acidic quench and precipitationAcidic quench and precipitation

Mitigating Side Reactions: The Role of Protecting Groups

The presence of the amino and carboxylic acid groups can lead to undesired side reactions.

  • N-Alkylation/Arylation: The amino group, once deprotonated, is nucleophilic and could potentially react with another molecule of the starting material, leading to dimer or polymer formation.

  • Amide Formation: If the carboxylic acid is activated (e.g., during an attempt to make an acid chloride), the amino group can react intramolecularly or intermolecularly.

For syntheses requiring high purity and selectivity, especially in multi-step sequences, protection of the amino and/or carboxylic acid groups may be necessary.

Protection of the Amino Group

The amino group can be protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. These groups render the nitrogen non-nucleophilic.

  • Boc Protection: React the free amine with di-tert-butyl dicarbonate (Boc)2O in the presence of a base like triethylamine. The Boc group is stable to many reaction conditions but can be removed with a strong acid (e.g., trifluoroacetic acid or HCl in dioxane).

  • Cbz Protection: React with benzyl chloroformate (CbzCl) under basic conditions. The Cbz group is removed by catalytic hydrogenation (e.g., H2, Pd/C).

Protection of the Carboxylic Acid Group

The carboxylic acid can be protected as an ester, most commonly a methyl or ethyl ester.

  • Esterification: This can be achieved by reacting the carboxylic acid with the corresponding alcohol (e.g., methanol) under acidic catalysis (e.g., H2SO4) via a Fischer esterification.

  • Deprotection: The ester can be hydrolyzed back to the carboxylic acid under basic conditions (saponification) followed by acidic workup.

The choice of protecting groups should follow an "orthogonal" strategy, where one group can be removed without affecting the other.[2] For example, a Boc-protected amine and a methyl ester-protected carboxylic acid are orthogonal, as the Boc group is acid-labile and the ester is base-labile.

Protection_Strategy Start 5-Amino-4-chloro-2-fluorobenzoic acid HCl Protect_NH2 Protect Amino Group (e.g., Boc) Start->Protect_NH2 Protect_COOH Protect Carboxylic Acid (e.g., Ester) Protect_NH2->Protect_COOH SNAr Perform SNAr Reaction Protect_COOH->SNAr Deprotect_NH2 Deprotect Amino Group SNAr->Deprotect_NH2 Deprotect_COOH Deprotect Carboxylic Acid Deprotect_NH2->Deprotect_COOH Final_Product Final Desired Product Deprotect_COOH->Final_Product

Caption: A potential workflow incorporating protecting groups.

Conclusion

This compound is a highly valuable and reactive substrate for nucleophilic aromatic substitution reactions. The principles outlined in these application notes provide a robust framework for the rational design of synthetic routes to a wide array of derivatives. While substitution at the C-2 position by displacement of fluoride is generally favored, empirical verification of regioselectivity is essential for each specific transformation. The provided protocols offer a solid starting point for laboratory synthesis, and the discussion on protecting group strategies addresses key challenges in achieving chemoselectivity. By carefully controlling reaction conditions and considering the inherent reactivity of the substrate, researchers can effectively leverage this building block for the discovery and development of novel chemical entities.

References

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

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The Strategic Role of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride in the Synthesis of Advanced Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinolone Scaffold

The quinolone core is a privileged scaffold in medicinal chemistry, forming the backbone of a vast array of therapeutic agents, most notably the potent class of broad-spectrum fluoroquinolone antibiotics.[1][2] These synthetic antibacterial agents have revolutionized the treatment of infectious diseases by targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[3] The continuous evolution of microbial resistance necessitates the development of novel quinolone derivatives with enhanced efficacy and an expanded spectrum of activity. The strategic selection of starting materials is paramount in this endeavor, and 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride has emerged as a key building block for the synthesis of next-generation quinolone antibiotics.[4]

This technical guide provides a comprehensive overview of the application of this compound in the synthesis of quinolone derivatives. We will delve into the physicochemical properties of this versatile starting material, explore detailed synthetic protocols, and discuss the mechanistic rationale behind these transformations. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the starting material is fundamental to successful reaction design and optimization. This compound is a polysubstituted aromatic compound whose reactivity is governed by the interplay of its functional groups. The electron-withdrawing nature of the chloro and fluoro substituents, combined with the nucleophilic amino group and the carboxylic acid moiety, makes it a versatile precursor for quinolone synthesis.

PropertyValueSource
CAS Number 957120-34-2[4]
Molecular Formula C₇H₆Cl₂FNO₂[4]
Molecular Weight 226.04 g/mol [4]
Appearance White to off-white powderCommercially available
Purity ≥97% (HPLC)[5]
Storage Temperature 0-5°C[6]

The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, which can be advantageous in specific reaction conditions. The presence of both a chlorine and a fluorine atom on the benzene ring is particularly noteworthy, as these halogens can significantly influence the biological activity of the resulting quinolone derivatives.[7][8]

Synthetic Pathways to Quinolone Derivatives

The Gould-Jacobs reaction is a classical and highly effective method for the synthesis of 4-hydroxyquinolines, which are key intermediates in the production of many quinolone antibiotics.[1][9] This reaction involves the condensation of an aniline derivative with an alkoxymethylenemalonate, followed by a thermal cyclization.[1]

The Gould-Jacobs Reaction: A Step-by-Step Mechanistic Overview

The Gould-Jacobs reaction proceeds through a well-defined sequence of steps:

  • Condensation: The reaction is initiated by the nucleophilic attack of the amino group of the aniline derivative onto the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[1][10]

  • Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron cyclization at high temperatures (typically >250 °C) to form the quinoline ring system.[11]

  • Saponification: The resulting ester is hydrolyzed with a base, such as sodium hydroxide, to yield the corresponding carboxylic acid.[1]

  • Decarboxylation: The carboxylic acid is then decarboxylated upon heating to afford the final 4-hydroxyquinoline derivative.[1]

Caption: General workflow of the Gould-Jacobs reaction.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of quinolone derivatives using this compound. These protocols can be adapted and optimized for specific target molecules.

Protocol 1: Classical Thermal Synthesis of 7-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid

This protocol is adapted from the general principles of the Gould-Jacobs reaction.[11]

Materials:

  • This compound

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (high-boiling solvent)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

Step 1: Condensation

  • In a round-bottom flask, combine 5-Amino-4-chloro-2-fluorobenzoic acid (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture to 120-130°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Remove the ethanol byproduct under reduced pressure. The resulting crude anilidomethylenemalonate intermediate can be used directly in the next step.

Step 2: Thermal Cyclization

  • Dissolve the crude intermediate from Step 1 in diphenyl ether (approximately 5-10 mL per gram of intermediate).

  • Heat the solution to a vigorous reflux (approximately 250°C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The product, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, should precipitate.

  • Add a non-polar solvent such as hexane to facilitate further precipitation.

  • Collect the solid product by filtration and wash thoroughly with hexane to remove the diphenyl ether.

Step 3: Saponification

  • Suspend the dried product from Step 2 in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 1-2 to precipitate the 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Caption: Workflow for the classical thermal synthesis.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Microwave-assisted synthesis offers significant advantages over classical heating, including shorter reaction times, improved yields, and often cleaner reaction profiles.[10][12] This protocol is adapted from modern variations of the Gould-Jacobs reaction.[12]

Materials:

  • This compound

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave synthesis vial (2.5 mL)

  • Microwave reactor

  • Acetonitrile

Procedure:

  • In a 2.5 mL microwave vial, add 5-Amino-4-chloro-2-fluorobenzoic acid (1.0 mmol) and diethyl ethoxymethylenemalonate (3.0 mmol). The excess DEEM acts as both a reagent and a solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to 250°C and hold for 10 minutes.[10]

  • After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

  • Dry the resulting solid under vacuum. The product can be further purified by recrystallization if necessary.

The Influence of Chloro and Fluoro Substituents on Biological Activity

The presence and position of halogen substituents on the quinolone ring are critical for their antibacterial potency and spectrum.[3][7]

  • Fluorine at C-6: The introduction of a fluorine atom at the C-6 position, a hallmark of the fluoroquinolone class, dramatically increases the antibacterial activity.[8][13] This is attributed to enhanced binding to the DNA gyrase-DNA complex and improved cell penetration.[8]

  • Chlorine at C-7 (from C-4 of the starting material): A chloro group at the C-7 position of the final quinolone can modulate the compound's activity. While a piperazinyl group is more common at C-7 for broad-spectrum activity, the chlorine can serve as a handle for further functionalization through nucleophilic aromatic substitution, allowing for the introduction of various side chains to fine-tune the biological properties.[7]

The specific substitution pattern of this compound is therefore highly strategic. The fluorine at the 2-position of the benzoic acid will ultimately be at the 6-position of the quinolone, a well-established position for enhancing antibacterial activity. The chlorine at the 4-position will be at the 7-position of the quinolone, a key site for modulating the spectrum of activity and pharmacokinetic properties.[7]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of advanced quinolone derivatives. Its unique substitution pattern provides a direct route to quinolones with strategically placed halogen atoms that are known to enhance antibacterial activity. The classical Gould-Jacobs reaction, along with its modern microwave-assisted adaptations, offers a robust and efficient methodology for the construction of the quinolone scaffold from this precursor. By understanding the underlying reaction mechanisms and the structure-activity relationships of the resulting quinolones, researchers can leverage this key building block to develop novel and effective therapeutic agents to combat the growing challenge of antibiotic resistance.

References

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Advances. [Link]

  • Gould–Jacobs reaction. In Wikipedia. [Link]

  • Gould-Jacobs Reaction. (1939). Journal of the American Chemical Society. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2013). Molecules. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. [Link]

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2014). Revista de Chimie. [Link]

  • 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. (2007). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • 7-Chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. PubChem. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). The Journal of Organic Chemistry. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). Molecules. [Link]

  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (2018). Molecules. [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (2023). Antibiotics. [Link]

  • Fluoroquinolones: Chemistry & Action – A Review. (2012). Indo Global Journal of Pharmaceutical Sciences. [Link]

  • The fluorinated quinolones. (1998). Current Pharmaceutical Design. [Link]

  • 2-Amino-4-chloro-5-fluorobenzoic acid. PubChem. [Link]

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Application Notes and Protocols: 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifunctional Building Block for Modern Drug Discovery

5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride is a uniquely substituted aromatic compound that has garnered significant interest as a versatile building block in medicinal chemistry.[1] Its structure, featuring an aminobenzoic acid core with a strategic arrangement of chloro and fluoro substituents, provides a powerful scaffold for the synthesis of complex and biologically active molecules.[1] The presence of three distinct functional groups—an amine, a carboxylic acid, and two different halogens—offers multiple, orthogonal handles for synthetic modification, enabling the construction of diverse chemical libraries for drug discovery programs.

The strategic placement of halogen atoms is a key feature of this molecule. Fluorine, in particular, is widely used in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] The combination of chlorine and fluorine substituents on the same ring creates a distinct electronic and steric profile, influencing the reactivity and potential intermolecular interactions of its derivatives.[1] This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, where its structural motifs are investigated for their roles in inhibiting enzymes or modulating receptor activity.[1][3][4]

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Core Applications in Medicinal Chemistry

The trifunctional nature of 5-Amino-4-chloro-2-fluorobenzoic acid allows it to serve as a linchpin in the synthesis of a wide array of molecular architectures.

Scaffold for Kinase Inhibitor Synthesis

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The aminobenzoic acid scaffold is a common feature in such inhibitors. The amino group can be functionalized to form a key hydrogen bond donor/acceptor pair with the "hinge" region of the kinase, while the rest of the molecule extends into other parts of the active site.

Derivatives of 5-Amino-4-chloro-2-fluorobenzoic acid can be elaborated to occupy the ATP pocket, where the halogen atoms can form favorable hydrophobic or halogen-bond interactions, potentially enhancing binding affinity and selectivity.[1] Its use as a starting material allows for the systematic exploration of structure-activity relationships (SAR) in the development of novel kinase inhibitors.[5]

Diagram 2: Conceptual Role in Kinase Inhibition

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor ACFBA-Derived Inhibitor Hinge Hinge Region (Backbone NH/CO) HydrophobicPocket Hydrophobic Pocket SolventFront Solvent Front ACFBA_Core ACFBA Core (Amide Linkage) ACFBA_Core->Hinge H-Bonds R_Group R Group (Targets Hydrophobic Pocket) R_Group->HydrophobicPocket Hydrophobic/ Halogen Bonds Vector Solvent-Exposed Vector Vector->SolventFront Improves Solubility

Caption: Hypothetical binding of a derivative in a kinase active site.

Intermediate for Heterocyclic Synthesis

The vicinal arrangement of the amino and carboxylic acid groups, along with the reactive halogen sites, makes this compound an excellent precursor for various heterocyclic systems. Through intramolecular cyclization reactions, it can be used to synthesize scaffolds such as:

  • Benzoxazinones: By reacting the amino group with a phosgene equivalent and subsequent cyclization.

  • Quinazolinones: Through condensation reactions with appropriate C1 synthons.

  • Benzimidazoles: These can be formed from derivatives where the carboxylic acid has been converted to another functional group.[6]

These heterocyclic cores are considered "privileged scaffolds" in drug discovery, as they are found in numerous approved drugs and bioactive molecules.[7]

Experimental Protocols & Methodologies

The following protocols are representative of the key transformations involving this compound. Researchers should perform their own optimization based on the specific substrate and desired product.

Protocol 1: General Amide Bond Formation

Amide coupling is the most common reaction performed on this scaffold, linking the amino group to a carboxylic acid of interest. The use of modern coupling reagents like HATU is often preferred for its efficiency and low rate of epimerization when coupling chiral acids.

Rationale: This protocol employs HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling agent and DIPEA (N,N-Diisopropylethylamine) as a non-nucleophilic base.[8] HATU activates the carboxylic acid to form a highly reactive acyl-uronium species. DIPEA then deprotonates the hydrochloride salt of the starting material and neutralizes the acid formed during the reaction without competing in nucleophilic attack.[8][9]

Materials:

  • This compound

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Activation: Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for efficient coupling.

  • Amine Addition: Add this compound (1.0 eq) to the reaction mixture.

  • Base Addition: Slowly add DIPEA (2.5 eq) dropwise to the stirring solution. The mixture may become clearer as the hydrochloride salt dissolves.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[9]

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[9]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.

Coupling Reagent Base Solvent Typical Yield Key Considerations
HATUDIPEADMF / DCM80-95%Highly efficient, good for hindered couplings.[8]
EDC/HOBtDIPEADCM70-90%More economical alternative; HOBt minimizes side reactions.
SOCl₂ / AminePyridineToluene65-85%Two-step via acyl chloride; useful but harsh conditions.[10]

Diagram 3: General Workflow for Amide Coupling

G start Dissolve Carboxylic Acid & HATU in Anhydrous DMF preactivate Stir for 15-20 min (Pre-activation) start->preactivate add_amine Add ACFBA-HCl (1.0 eq) preactivate->add_amine add_base Add DIPEA (2.5 eq) Dropwise add_amine->add_base react Stir 4-12h at RT Monitor by TLC/LC-MS add_base->react workup Aqueous Work-up (Acid/Base Wash) react->workup purify Purify via Flash Chromatography workup->purify product Isolated Amide Product purify->product

Caption: Step-by-step workflow for a typical HATU-mediated amide coupling.

Protocol 2: Fischer Esterification of the Carboxylic Acid

Esterification of the carboxylic acid provides another handle for diversification or for use as a protecting group.

Rationale: This protocol uses a classic Fischer esterification method with thionyl chloride (SOCl₂) in an alcohol solvent.[10] Thionyl chloride reacts with the alcohol to generate HCl in situ, which catalyzes the esterification. Cooling the initial addition is critical to control the exothermic reaction between SOCl₂ and the alcohol.

Materials:

  • This compound

  • Absolute Ethanol (or other alcohol)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • 10% Aqueous Sodium Carbonate (Na₂CO₃)

  • Ice-salt bath

Procedure:

  • Reaction Setup: Suspend this compound (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Reagent Addition: Cool the mixture to -15°C in an ice-salt bath. Slowly add thionyl chloride (1.2 eq) dropwise, ensuring the internal temperature does not exceed -10°C.[10]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 3-5 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath. A precipitate of the ester hydrochloride salt should form.

    • Filter the precipitate and wash it with cold diethyl ether to remove impurities.

    • To obtain the free amine, suspend the solid in ethyl acetate and wash with 10% aqueous Na₂CO₃ solution until the aqueous layer is basic.

    • Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final ester product.

Conclusion

This compound is a high-value, versatile intermediate for medicinal chemistry. Its pre-installed halogenation pattern and orthogonal functional groups provide a robust platform for generating novel molecular entities with diverse biological applications.[1] The protocols outlined here represent fundamental transformations that can be adapted and expanded upon to access a wide range of complex target molecules, from kinase inhibitors to novel heterocyclic systems, underscoring its importance in modern drug discovery pipelines.

References

  • Benchchem. (n.d.). This compound | 957120-34-2.
  • Smolecule. (2023, August 15). Buy 5-Amino-2-chloro-4-fluorobenzoic acid | 172404-33-0.
  • ChemicalBook. (2023, July 13). 5-AMino-2-chloro-4-fluorobenzoic acid | 172404-33-0.
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives.
  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). The Role of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Discovery.
  • Benchchem. (n.d.). Application Notes and Protocols: Amide Coupling of 2-(Chloromethyl)benzoic Acid with Aliphatic Amines.
  • National Institutes of Health. (n.d.). Privileged Scaffolds for Library Design and Drug Discovery. PMC.
  • Pagano, M. A., et al. (n.d.). Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole. PubMed.
  • Benchchem. (n.d.). Application Notes and Protocols: The Role of Methyl 4-Amino-2-methoxybenzoate in the Synthesis of Kinase Inhibitors.
  • Pierre, F., et al. (2010, December 15). CX-4945, an Orally Bioavailable Selective Inhibitor of Protein Kinase CK2, Inhibits Prosurvival and Angiogenic Signaling and Exhibits Antitumor Efficacy. PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride. This crucial building block's purity is paramount for the successful synthesis of complex organic molecules in pharmaceuticals and agrochemicals.[1] This guide provides practical, field-proven insights and detailed protocols to address common challenges encountered during its purification.

Understanding the Molecule: Key Physicochemical Properties

This compound is a multi-substituted aromatic compound. Its purification can be challenging due to the presence of multiple functional groups: an acidic carboxylic acid, a basic amino group, and halogen substituents that influence its electronic properties and solubility. The hydrochloride salt form enhances its aqueous solubility compared to the free base.[1]

PropertyValue/DescriptionSource
Molecular FormulaC₇H₆Cl₂FNO₂[1]
Molecular Weight226.04 g/mol [1]
FormSolid
Purity (typical)≥95%[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often stem from the synthetic route. For instance, if synthesized via a nitration-reduction pathway from 2-chloro-4-fluorobenzoic acid, potential impurities include the unreacted nitro intermediate (2-chloro-4-fluoro-5-nitrobenzoic acid) or byproducts from incomplete reduction like nitroso and hydroxylamine derivatives which can form colored azo and azoxy compounds.[3][4] Isomeric impurities may also be present if the starting materials are not pure.[5]

Q2: What is the best starting point for selecting a recrystallization solvent?

A2: For aminobenzoic acids, polar protic solvents are generally a good starting point. A mixed solvent system of ethanol and water is often effective.[6] For the related compound 4-chloro-2-fluoro-5-nitrobenzoic acid, an ethanol/water mixture (3:1) has been shown to achieve high purity.[1] Another approach for forming the hydrochloride salt directly is using methanol saturated with HCl gas.[1] A solvent screen with a small amount of your crude material is always recommended to determine the optimal solvent or solvent mixture for your specific impurity profile.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This can be due to a high concentration of impurities depressing the melting point or the solvent's boiling point being higher than the compound's melting point. To resolve this, you can:

  • Add more of the "good" solvent to the hot solution to ensure the compound is fully dissolved and then cool it more slowly.

  • Try a different solvent system with a lower boiling point.[6]

  • Attempt to remove some impurities by a preliminary purification step like a quick filtration through a silica plug before recrystallization.

Q4: Can I use activated charcoal to decolorize my product?

A4: Yes, if your crude product is colored (e.g., yellow or brown), it likely contains colored byproducts.[7] Adding a small amount of activated charcoal to the hot solution before filtration can effectively adsorb these impurities.[5] However, use it judiciously as excessive amounts can lead to loss of your desired product.

Q5: How does the hydrochloride salt affect the purification strategy?

A5: The hydrochloride salt form makes the compound more soluble in aqueous solutions. This is a key aspect to consider for both recrystallization and acid-base extraction. During recrystallization, the solubility in water or aqueous solvent mixtures will be higher than that of the free base. For acid-base extraction, the compound will partition into the aqueous phase under acidic conditions.

Troubleshooting Purification Workflows

This section provides a structured approach to troubleshoot common issues encountered during the primary purification methods for this compound.

Workflow 1: Recrystallization

// Troubleshooting paths no_crystals -> { rank=same; sol_conc [label="Too much solvent?\nEvaporate some solvent.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; induce [label="Induce Crystallization:\n- Scratch flask\n- Add seed crystal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; } oiling_out -> { rank=same; reheat [label="Reheat and add more\n'good' solvent.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent_choice [label="Change solvent to one\nwith a lower boiling point.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; } colored_crystals -> { rank=same; charcoal [label="Redissolve and treat\nwith activated charcoal.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; } low_yield -> { rank=same; mother_liquor [label="Concentrate mother liquor\nfor a second crop of crystals.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; } } }

Caption: Troubleshooting Decision Tree for Recrystallization.

Workflow 2: Acid-Base Extraction

G start Crude Product in Organic Solvent add_acid Extract with Aqueous Acid (e.g., 1M HCl) start->add_acid separate_layers Separate Layers add_acid->separate_layers emulsion Emulsion Forms add_acid->emulsion aq_phase Aqueous Phase (contains product as HCl salt) separate_layers->aq_phase org_phase Organic Phase (contains neutral/acidic impurities) separate_layers->org_phase basify Basify Aqueous Phase (e.g., with NaOH) to pH > pKa of amino group aq_phase->basify precipitate Precipitate Free Base basify->precipitate no_precipitate No Precipitate Forms basify->no_precipitate filter Filter and Wash Solid precipitate->filter dissolve_hcl Redissolve in minimal solvent and add HCl filter->dissolve_hcl final_product Final Product: This compound dissolve_hcl->final_product add_brine Add saturated NaCl (brine) to break emulsion. emulsion->add_brine check_ph Check pH. Ensure it is sufficiently basic. no_precipitate->check_ph extract_org Extract with an organic solvent (e.g., Ethyl Acetate). no_precipitate->extract_org

Caption: Troubleshooting Workflow for Acid-Base Extraction.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is a standard procedure for the recrystallization of aminobenzoic acids and should be a good starting point for this compound.[6]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of boiling ethanol required to just dissolve the solid.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise with constant swirling until the solution becomes faintly and persistently turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and then add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Column Chromatography

For impurities that are difficult to remove by recrystallization, column chromatography can be an effective alternative. Given the polar nature of the target compound, a normal phase chromatography setup is recommended.

  • Stationary Phase Selection: Silica gel is a common choice for the stationary phase.[8]

  • Mobile Phase Selection: The choice of eluent is critical. A good starting point is a mixture of a less polar solvent (e.g., ethyl acetate) and a more polar solvent (e.g., methanol). The polarity of the mobile phase should be adjusted to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound on a TLC plate. A small amount of acetic or formic acid can be added to the mobile phase to improve peak shape and prevent streaking of the acidic compound.

  • Column Packing: Prepare a slurry of the silica gel in the initial, less polar mobile phase and carefully pack the column to avoid air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly stronger solvent if solubility is an issue) and carefully load it onto the top of the column.

  • Elution: Begin elution with the less polar mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent (gradient elution).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

References

  • A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions. (2025). BenchChem.
  • Technical Support Center: Purification of N-Acryloyl-p-aminobenzoic Acid. (2025). BenchChem.
  • Technical Support Center: Recrystallization of 4-Amino-2-fluorobenzoic Acid. (2025). BenchChem.
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]

  • A Comparative Guide to the HPLC Purity Analysis of Synthesized 4-Amino-2-chlorobenzoic Acid. (2025). BenchChem.
  • Application Note: HPLC Analysis of 4-Amino-2-chlorobenzoic acid and its Metabolite from Biological M
  • Technical Support Center: Purification of Crude 2-Amino-4-fluorobenzoic Acid by Recrystalliz
  • Process for purifying p-aminobenzoic. (n.d.). Google Patents.
  • Preparation of 5-amino-2-chlorobenzoic acid. (n.d.). PrepChem.com. Retrieved January 16, 2026, from [Link]

  • Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane. (2006, February 17). PubMed. Retrieved January 16, 2026, from [Link]

  • Cross-Validation of Analytical Methods for 4-Amino-2-chlorobenzoic Acid: A Compar
  • Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Deriv
  • The preparation method of 2-amino-5-fluorobenzoic acid. (n.d.). Google Patents.
  • 4-Chlorobenzoic acid. (2024, November 27). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (n.d.). SAGE Journals. Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride. This guide is designed for researchers, chemists, and professionals in drug development to navigate the common challenges and optimize the synthesis of this important chemical intermediate. Here, we address frequently encountered issues in a practical question-and-answer format, grounded in established chemical principles and field experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most widely adopted synthetic pathway commences with 2-chloro-4-fluorobenzoic acid. This route involves two primary transformations: an electrophilic aromatic substitution (nitration) to introduce a nitro group, followed by a reduction of the nitro group to the desired amine. The final step is the formation of the hydrochloride salt to improve stability and handling.

Below is a diagram illustrating the typical synthetic workflow:

Synthesis_Workflow A 2-Chloro-4-fluorobenzoic acid B Nitration (HNO3, H2SO4) A->B Step 1 C 4-Chloro-2-fluoro- 5-nitrobenzoic acid B->C D Reduction (e.g., H2/Pd/C or Sn/HCl) C->D Step 2 E 5-Amino-4-chloro- 2-fluorobenzoic acid D->E F HCl Salt Formation (Anhydrous HCl) E->F Step 3 G 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride F->G

Caption: Synthetic workflow for this compound.

Troubleshooting Guide: Step-by-Step

This section is dedicated to addressing specific problems that may arise during each stage of the synthesis.

Step 1: Nitration of 2-Chloro-4-fluorobenzoic acid

Q2: My nitration reaction is producing a mixture of isomers. How can I improve the regioselectivity to favor the desired 5-nitro isomer?

The nitration of 2-chloro-4-fluorobenzoic acid is a critical step where regioselectivity is paramount. The directing effects of the substituents on the aromatic ring (chloro, fluoro, and carboxylic acid groups) influence the position of the incoming nitro group. While the desired product is 4-chloro-2-fluoro-5-nitrobenzoic acid, the formation of other isomers is a common challenge.[1]

Common Isomeric Impurities:

  • 2-chloro-4-fluoro-3-nitrobenzoic acid: Formation of this isomer can occur, although it is generally less favored due to steric hindrance from the adjacent carboxylic acid and chloro groups.

  • 3,5-dinitro-2-chloro-4-fluorobenzoic acid: Over-nitration can lead to this dinitro impurity, especially under harsh reaction conditions.

Troubleshooting & Optimization:

Problem Potential Cause Recommended Solution
Low yield of the desired 5-nitro isomer Suboptimal reaction temperature. Carefully control the reaction temperature. Lower temperatures (e.g., 0-10 °C) generally favor the desired isomer by minimizing side reactions.
Incorrect ratio of nitrating agents. The ratio of nitric acid to sulfuric acid is crucial. A typical ratio is 1:1 (v/v) of concentrated acids. Deviations can affect the concentration of the nitronium ion (NO₂⁺) and influence selectivity.
Formation of dinitro impurities Excessive nitrating agent or prolonged reaction time. Use a stoichiometric amount or a slight excess of nitric acid. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quench the reaction upon completion.
High reaction temperature. As mentioned, maintain a low and consistent temperature throughout the addition of the substrate to the nitrating mixture.

A patent for a related process suggests that nitration of 2-chloro-4-fluorobenzoic acid can lead to a mixture of products, highlighting the need for careful control of reaction conditions to maximize the yield of the desired isomer.[1][2]

Step 2: Reduction of 4-Chloro-2-fluoro-5-nitrobenzoic acid

Q3: During the reduction of the nitro group, I'm observing a low yield of the desired amine and the formation of colored impurities. What are these byproducts and how can I avoid them?

The reduction of an aromatic nitro group is a sensitive transformation that can lead to several byproducts if not properly controlled. The catalytic hydrogenation of nitroaromatics proceeds through nitroso and hydroxylamine intermediates.[3] Condensation reactions between these intermediates can result in the formation of azoxy and azo compounds, which are often colored and can complicate purification.[3]

Reduction_Byproducts Nitro Ar-NO2 (Starting Material) Nitroso Ar-NO (Nitroso Intermediate) Nitro->Nitroso Reduction Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine Reduction Azoxy Ar-N(O)=N-Ar (Azoxy Byproduct) Nitroso->Azoxy Condensation with Hydroxylamine Amine Ar-NH2 (Desired Product) Hydroxylamine->Amine Reduction Azo Ar-N=N-Ar (Azo Byproduct) Azoxy->Azo Reduction

Caption: Formation of byproducts during nitro group reduction.

Troubleshooting & Optimization:

Problem Potential Cause Recommended Solution
Formation of colored impurities (azo/azoxy compounds) Incomplete reduction or localized high concentrations of intermediates. Ensure efficient stirring to maintain a homogeneous reaction mixture. The choice of catalyst and solvent system is also critical. Palladium on carbon (Pd/C) is a common catalyst for this transformation.[4]
Low yield of the desired amine Catalyst poisoning or deactivation. Use a high-quality catalyst and ensure the starting material is free from impurities that could poison the catalyst (e.g., sulfur compounds).
Incomplete reaction. Monitor the reaction progress by TLC or HPLC. If the reaction stalls, consider increasing the hydrogen pressure (if applicable) or adding fresh catalyst.
Dehalogenation (loss of chlorine or fluorine) Harsh reaction conditions or inappropriate catalyst. Dehalogenation can be a side reaction during catalytic hydrogenation.[5] Using a milder reducing agent such as tin(II) chloride (SnCl₂) in an acidic medium can sometimes mitigate this issue. Raney Nickel can also be an alternative to Pd/C to reduce dehalogenation of aromatic halides.[4]

The presence of the amine product can sometimes inhibit the catalyst by adsorbing onto its surface, thereby reducing the reaction rate.[6]

Step 3: Hydrochloride Salt Formation and Purification

Q4: After forming the hydrochloride salt, my final product has a lower than expected purity. What are the likely impurities at this stage?

The final step of forming the hydrochloride salt is crucial for the stability and handling of the amine. However, impurities can be introduced or carried over from previous steps.

Common Impurities in the Final Product:

  • Residual Solvents: Incomplete removal of the solvent used for the salt formation (e.g., ethanol, isopropanol, diethyl ether).

  • Excess Hydrochloric Acid: The use of excess HCl can lead to a highly acidic product.

  • Unreacted Starting Amine: Incomplete protonation of the amine will result in the free base being present in the final product.

  • Carry-over of Byproducts from Previous Steps: Any impurities not removed during the work-up of the reduction step will be carried through to the final product.

Troubleshooting & Optimization:

Problem Potential Cause Recommended Solution
Product is sticky or oily Presence of residual solvents or impurities. Ensure the product is thoroughly dried under vacuum. Washing the crude salt with a non-polar solvent like hexane or a sparingly solvating solvent like cold acetone can help remove non-polar impurities and residual solvents.[7]
Low Purity by HPLC Presence of unreacted starting material or byproducts. Recrystallization is a powerful technique for purifying the final salt. A mixture of solvents, such as ethanol/diethyl ether or isopropanol/hexane, can be effective.[7]
Product is highly acidic Excess HCl. The product can be washed with a cold, anhydrous solvent in which HCl is sparingly soluble to remove the excess acid.

The formation of the hydrochloride salt is an acid-base reaction where the lone pair of electrons on the amine nitrogen attacks a proton from HCl.[8][9]

Analytical Methods for Purity Assessment

Q5: What are the recommended analytical techniques to assess the purity of this compound and identify impurities?

A robust analytical methodology is essential for quality control.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment of non-volatile organic compounds. A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate) is typically employed. HPLC can effectively separate the main compound from its isomers and other byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown impurities. It provides both the retention time from the chromatography and the mass-to-charge ratio of the ions, which aids in structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural confirmation of the final product and can also be used to identify and quantify impurities if their signals do not overlap with the main compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of key functional groups in the final product. For amine salts, a characteristic broad N-H⁺ stretching band is expected.[8]

References

  • ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • WIPO. (n.d.). WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 5-amino-2-chlorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2017, February 8). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • YouTube. (2022, June 6). Amine and HCl - salt formation reaction. Retrieved from [Link]

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Technical Support Center: Optimizing the Synthesis of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride. This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve yield and purity. As a key building block in the development of pharmaceuticals and agrochemicals, robust and high-yielding synthesis of this molecule is critical.[1][2] This document provides in-depth troubleshooting advice and optimized protocols based on established chemical principles and field-proven insights.

Overview of a Common Synthetic Pathway

A prevalent and reliable method for synthesizing 5-Amino-4-chloro-2-fluorobenzoic acid involves the catalytic hydrogenation of its nitro precursor, 4-chloro-2-fluoro-5-nitrobenzoic acid. This pathway is often favored for its efficiency and the high purity achievable for the final product. The final step involves the formation of the hydrochloride salt, which enhances the compound's stability and handling characteristics.

Synthetic_Pathway SM 4-Chloro-2-fluoro-5-nitrobenzoic acid INT 5-Amino-4-chloro-2-fluorobenzoic acid (Free Base) SM->INT Catalytic Hydrogenation (e.g., H₂, Pd/C) or Chemical Reduction (e.g., SnCl₂) FP 5-Amino-4-chloro-2-fluorobenzoic acid HCl INT->FP HCl Addition (e.g., HCl in IPA) Troubleshooting_Yield start Low Overall Yield check_reduction Analyze Crude Product from Reduction Step (HPLC/TLC) start->check_reduction reduction_ok reduction_ok check_reduction->reduction_ok Yes reduction_issue Problem is in Reduction Step check_reduction->reduction_issue No isolation_issue Problem is in Isolation / Crystallization reduction_ok->isolation_issue optimize_xtal Optimize Crystallization: Change solvent system Control cooling rate Check pH for full salt formation isolation_issue->optimize_xtal check_impurities Any major impurities formed? reduction_issue->check_impurities optimize_reduction Optimize Reduction: Use fresh catalyst / increase loading Increase H₂ pressure Extend reaction time side_reactions Side reactions occurring (e.g., dehalogenation, dimers) check_impurities->side_reactions Yes incomplete_reaction Incomplete Reaction check_impurities->incomplete_reaction No optimize_conditions Modify Reduction Conditions: Lower temperature Use alternative reducing agent (SnCl₂) Monitor closely and stop at completion side_reactions->optimize_conditions incomplete_reaction->optimize_reduction

Caption: A decision tree for troubleshooting low yield.

Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-chloro-2-fluoro-5-nitrobenzoic acid

This protocol describes a standard procedure for the reduction step. Conditions may require optimization.

  • Vessel Preparation: To a suitable hydrogenation vessel, add 4-chloro-2-fluoro-5-nitrobenzoic acid (1.0 eq).

  • Catalyst and Solvent: Add a suitable solvent (e.g., ethanol, 10 mL per gram of substrate). Under a gentle stream of nitrogen, carefully add 5% Palladium on Carbon (5-10 wt% of the substrate).

  • System Purge: Seal the vessel and purge the headspace with nitrogen gas three times, followed by purging with hydrogen gas three times.

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring. The reaction is often mildly exothermic. Maintain the temperature as needed (e.g., 25-40°C).

  • Monitoring: Monitor the reaction by observing hydrogen uptake and by periodically taking samples for TLC or HPLC analysis to check for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of the reaction solvent.

  • Isolation: The resulting filtrate containing the free amine can be concentrated under reduced pressure and taken directly to the salt formation and crystallization step.

Protocol 2: Hydrochloride Salt Formation and Crystallization
  • Solvent Addition: Dissolve the crude 5-Amino-4-chloro-2-fluorobenzoic acid free base in a minimal amount of a suitable alcohol, such as isopropanol (IPA) or ethanol, with gentle warming.

  • Acidification: Cool the solution slightly. Slowly add a solution of hydrogen chloride in your chosen solvent (e.g., 2M HCl in IPA) dropwise with stirring. Add approximately 1.1 equivalents of HCl. The hydrochloride salt should begin to precipitate.

  • Crystallization: Monitor the pH to ensure it is acidic (pH 1-2). Heat the mixture to reflux to obtain a clear solution, then allow it to cool slowly to room temperature to form crystals.

  • Complete Precipitation: Once at room temperature, cool the mixture further in an ice bath for at least 1 hour to maximize precipitation.

  • Filtration and Drying: Collect the crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold solvent. Dry the product in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.

References
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Organic Chemistry Portal. Nitrile to Acid - Common Conditions. [Link]

  • Li, Y., et al. (2020). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Organic Letters, 22(15), 5985–5990. [Link]

  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

  • Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. 8th ed., W. H. Freeman.
  • Buchwald, S. L., & Mauger, C. (2008). Copper-Catalyzed N-Arylation of Acyclic Secondary Amines. Organic Letters, 10(10), 1963–1966. [Link]

  • Ogliaruso, M. A., & Wolfe, J. F. (1993).
  • Bara, T., et al. (2010). Direct amination of aryl halides with ammonia. Chemical Society Reviews. [Link]

  • Walser, A., et al. (1998). Process for the production of 8-chloro-6-(2-fluorophenyl)-1-methyl-4h-imidazo[1,5-a]benzodiazepine.
  • Google Patents. (2022).
  • Li, J., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]

  • PrepChem. Preparation of 5-amino-2-chlorobenzoic acid. [Link]

  • LibreTexts Chemistry. (2023). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Dalal Institute. Aromatic Nucleophilic Substitution. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • ChemOrgChem. (2023). Aromatic Nucleophilic Substitution. [Link]

  • OrganicChemGuide. (2022). 21.04 Nucleophilic Aromatic Substitution. [Link]

  • Google Patents. (2016).
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • Google Patents. (2014). Preparation method of 4-amino-2-fluorobenzoic acid. CN103980135A.
  • Global Scientific Journal. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Google Patents. (2016). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. CN105237422A.
  • Google Patents. (2020). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • ResearchGate. (2025). Optimization of Reaction Conditions for Direct Amination. [Link]

  • ResearchGate. (2025). Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE). [Link]

  • PubMed. (2024). Acid-Promoted Amination of Cyclohexenone for the Divergent Synthesis of p-Aminophenols and Tertiary Amines. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. As a multiply halogenated aminobenzoic acid derivative, this compound is a valuable building block in the pharmaceutical and agrochemical industries.[1][2] Its synthesis, while established, presents several challenges that can impact yield and purity.

This document provides in-depth, field-proven insights structured in a question-and-answer format to directly address common issues encountered during synthesis. We will delve into the causality behind experimental choices, offering robust, self-validating protocols to enhance the reliability and success of your work.

Synthetic Pathway Overview

The most common and practical synthetic route involves the reduction of a nitro-substituted precursor, 4-chloro-2-fluoro-5-nitrobenzoic acid. This guide will focus on optimizing this critical reduction step and the subsequent isolation of the hydrochloride salt.

Synthetic_Pathway Precursor 4-chloro-2-fluoro- 5-nitrobenzoic acid Intermediate 5-Amino-4-chloro- 2-fluorobenzoic acid Precursor->Intermediate Reduction (e.g., H₂, Pd/C) Product 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride Intermediate->Product HCl Salt Formation

Caption: General synthetic route to the target compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My nitro-group reduction is sluggish and incomplete, resulting in low yields. What are the primary causes?

A1: This is a frequent challenge often linked to catalyst activity, hydrogen availability, or suboptimal reaction conditions. The reduction of the aromatic nitro group is a catalytic process that can be hindered by several factors.

Causality:

  • Catalyst Deactivation: The catalyst, typically Palladium on carbon (Pd/C), can be poisoned by impurities in the starting material, solvent, or hydrogen gas. The catalyst may also lose activity over time or with improper storage.

  • Insufficient Hydrogen Pressure: The reaction is dependent on the partial pressure of hydrogen. An inadequate seal in the reaction vessel or insufficient pressure will slow down or stall the reaction.[3]

  • Poor Mass Transfer: Inefficient stirring can lead to poor contact between the solid catalyst, the dissolved substrate, and the hydrogen gas, limiting the reaction rate.[3]

Troubleshooting Steps:

  • Verify Catalyst Quality: Always use a fresh, high-quality catalyst. If the catalyst is old, consider performing a test reaction on a small scale. Increase catalyst loading if necessary (e.g., from 5 mol% to 10 mol%).[3]

  • Ensure System Integrity: Check your hydrogenation apparatus for leaks to ensure it can maintain the target pressure.

  • Optimize Agitation: Use vigorous mechanical stirring to ensure the catalyst remains suspended and the gas-liquid interface is maximized.

  • Monitor the Reaction: Track the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine if the reaction has genuinely stalled or is just slow.

Q2: I'm observing significant colored impurities (orange, red) in my reaction mixture after the reduction step. What are these byproducts and how can I prevent them?

A2: The appearance of colored impurities is a classic sign of side reactions occurring during the nitro reduction. These byproducts are typically azo or azoxy compounds.

Causality: The reduction of a nitro group (NO₂) to an amine (NH₂) proceeds through several intermediates, including nitroso (NO) and hydroxylamine (NHOH) species. If the reaction conditions are not optimal, these highly reactive intermediates can condense with each other to form dimeric species like azoxy (-N=N(O)-) and azo (-N=N-) compounds, which are often intensely colored.[3]

Prevention & Optimization Strategy:

  • Control Temperature: Lowering the reaction temperature can sometimes reduce the rate of these condensation side reactions, favoring the complete reduction to the amine.[3] Optimal temperatures are typically in the range of 40–60°C.[1]

  • Ensure Efficient Hydrogenation: The most effective way to prevent these byproducts is to ensure the reduction to the amine is fast and efficient, minimizing the lifetime of the reactive intermediates. This reinforces the importance of an active catalyst, sufficient hydrogen pressure (4–10 atm is often cited), and vigorous stirring.[1][3]

  • Consider Alternative Reducing Agents: If catalytic hydrogenation consistently produces impurities, using a chemical reducing agent like tin(II) chloride (SnCl₂) in an acidic medium (e.g., HCl) can be a more selective alternative that often avoids these dimeric byproducts.[3]

Troubleshooting_Reduction Start Low Yield or Colored Impurities in Reduction? CheckCatalyst Is Catalyst Fresh & Active? Start->CheckCatalyst Action_Alternative Consider Alternative: SnCl₂ / HCl Method Start->Action_Alternative Persistent Impurities CheckPressure Is H₂ Pressure Adequate (4-10 atm)? CheckCatalyst->CheckPressure Yes Action_Catalyst Use Fresh Catalyst Increase Loading CheckCatalyst->Action_Catalyst No CheckStirring Is Stirring Vigorous? CheckPressure->CheckStirring Yes Action_Pressure Check System for Leaks Increase Pressure CheckPressure->Action_Pressure No Action_Stirring Increase Agitation Speed CheckStirring->Action_Stirring No End High Yield, Pure Product CheckStirring->End Yes Action_Catalyst->CheckPressure Action_Pressure->CheckStirring Action_Stirring->End

Caption: Troubleshooting logic for the nitro reduction step.

Q3: How can I selectively reduce the nitro group without affecting the carboxylic acid or the halogen substituents?

A3: This is a valid concern, as some reducing agents can be too powerful. However, the chosen conditions for this synthesis are designed for high selectivity.

Causality & Selectivity:

  • Catalytic Hydrogenation (H₂/Pd-C): This is the method of choice precisely because it is highly selective for the reduction of nitro groups in the presence of carboxylic acids and aryl halides (especially chlorides and fluorides). The carboxylic acid group is generally unreactive under these moderate conditions.[3] While dehalogenation can occur, it typically requires more forcing conditions (higher temperatures, pressures, or different catalysts).

  • Harsh Reducing Agents: Avoid powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄). These agents are not selective and will readily reduce the carboxylic acid to an alcohol, leading to significant byproduct formation.[3]

Best Practice: Stick with catalytic hydrogenation under the optimized conditions outlined in this guide. It provides the necessary selectivity for a clean conversion.

ParameterRecommended RangeRationale
Catalyst 5-10 mol% Pd/C (5% or 10% loading)Ensures sufficient active sites for the reaction.
Pressure 4–10 atm (approx. 60-150 psi)Provides adequate hydrogen concentration to drive the reaction efficiently.[1]
Temperature 40–60°CBalances reaction rate against the formation of side products.[1]
Solvent Methanol, Ethanol, or Ethyl AcetateGood solubility for the starting material and inert under reaction conditions.
Q4: The isolation of the final hydrochloride salt is tricky. What is the best procedure for obtaining a pure, solid product?

A4: The free amine (5-Amino-4-chloro-2-fluorobenzoic acid) can sometimes be difficult to handle or purify directly. Converting it to the hydrochloride salt not only improves stability but also provides an excellent method for purification via precipitation.

Protocol for Hydrochloride Salt Formation:

  • Reaction Workup: After the reduction is complete, filter off the catalyst (e.g., through a pad of Celite) and thoroughly wash the filter cake with the reaction solvent (e.g., methanol).

  • Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure (rotary evaporation) to obtain the crude free amine.

  • Dissolution: Dissolve the crude amine in a suitable solvent. Anhydrous isopropanol or diethyl ether are excellent choices.

  • Precipitation: While stirring the solution, slowly add a solution of HCl in the same solvent (e.g., HCl in isopropanol) or bubble anhydrous HCl gas through the solution. The hydrochloride salt is typically much less soluble and will precipitate out.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., cold diethyl ether) to remove soluble impurities, and dry under vacuum.

This acid-base precipitation is a highly effective purification step, as it selectively crystallizes the desired product, leaving many neutral organic impurities behind in the solvent.

References
  • Zhang, et al., "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid", Journal of Chemical Research, [Link]

  • Organic Syntheses, "2-amino-3-fluorobenzoic acid", [Link]

  • Global Scientific Journal, "Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound", [Link]

Sources

Technical Support Center: Catalyst Selection for Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reduction of nitro groups. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during this pivotal chemical transformation. The conversion of a nitro group to an amine is a fundamental reaction in organic synthesis, particularly in the pharmaceutical industry where the resulting anilines are crucial building blocks.[1][2][3][4] The selection of an appropriate catalyst and reaction conditions is paramount for achieving high yield, chemoselectivity, and operational safety.[5][6]

This guide provides a structured approach to troubleshooting common experimental challenges and answers frequently asked questions, grounded in established scientific principles and practical field experience.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the reduction of nitro compounds, offering causative explanations and actionable solutions.

Problem 1: Incomplete Reaction or Low Yield

This is one of the most frequent challenges in nitro group reductions.[7] The root causes often lie in the catalyst, reagents, or reaction conditions.

Question: My nitro group reduction is not going to completion or the yield is disappointingly low. What are the likely causes and how can I fix this?

Answer:

Several factors can contribute to an incomplete reaction or low yield. Let's break down the possibilities:

  • Catalyst Activity and Loading:

    • Insufficient Catalyst: The amount of catalyst might be too low for your reaction scale. For heterogeneous catalysts like Palladium on carbon (Pd/C), a typical loading is 5-10 mol%.[8]

    • Poor Catalyst Activity: Catalysts such as Pd/C and Raney® Nickel can lose activity over time due to improper storage or handling.[7][8] Always use a fresh or properly stored catalyst to rule out deactivation. For pyrophoric catalysts like Raney® Nickel, it is crucial to handle them under an inert atmosphere.[8][9]

    • Catalyst Poisoning: Impurities in your starting material, solvent, or even from the glassware can poison the catalyst.[7][10] Common poisons for precious metal catalysts include sulfur compounds, halides, and certain nitrogen-containing heterocycles.[7][8] Thorough purification of the starting material is essential.

  • Reaction Conditions:

    • Inadequate Hydrogen Pressure: For catalytic hydrogenations, the pressure of hydrogen gas might be insufficient. While a hydrogen-filled balloon is often adequate for simple reductions, more challenging substrates may necessitate higher pressures, for example, by using a Parr hydrogenator.[8]

    • Suboptimal Temperature: Many hydrogenations proceed efficiently at room temperature.[8] However, if the reaction is sluggish, gentle heating may be required. Be cautious, as excessive heat can lead to catalyst deactivation or promote side reactions.[8]

    • Inefficient Agitation: In a heterogeneous catalytic system, vigorous stirring is critical to ensure proper mixing of the solid catalyst, the liquid substrate/solvent, and the gaseous hydrogen.[8] Poor agitation can severely limit the reaction rate.[8]

  • Substrate and Solvent Issues:

    • Poor Solubility: If your nitro compound is not fully dissolved in the chosen solvent, the reaction will be slow.[8] Select a solvent that ensures complete dissolution of the starting material. Common choices include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF).[8]

    • Solvent Purity: The purity of the solvent is important. The presence of water can sometimes act as a temporary poison to the catalyst.[8] The nature of the solvent can also significantly affect the reaction kinetics.[11][12]

dot graph TSD_Low_Yield { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

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Poisoned [label="Poisoned?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inactive [label="Inactive/Old?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; InsufficientLoading [label="Insufficient Loading?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

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Solubility [label="Poor Solubility?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ImpureSolvent [label="Impure Solvent?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

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CheckCatalyst -> Poisoned [dir=none]; CheckCatalyst -> Inactive [dir=none]; CheckCatalyst -> InsufficientLoading [dir=none];

CheckConditions -> H2Pressure [dir=none]; CheckConditions -> Temperature [dir=none]; CheckConditions -> Agitation [dir=none];

CheckSubstrate -> Solubility [dir=none]; CheckSubstrate -> ImpureSolvent [dir=none]; } केंद Troubleshooting workflow for low conversion.

Problem 2: Poor Chemoselectivity

A significant challenge in the synthesis of complex molecules is the selective reduction of a nitro group in the presence of other reducible functional groups.[6]

Question: My reaction is reducing other functional groups in my molecule in addition to the nitro group. How can I improve the chemoselectivity?

Answer:

Achieving high chemoselectivity is all about choosing the right catalyst and reaction conditions for your specific substrate.[6][13][14][15]

  • Catalyst Selection is Key:

    • For Halogenated Nitroarenes: Catalytic hydrogenation with Pd/C can sometimes lead to dehalogenation.[16] While some protocols have been developed to mitigate this with Pd/C and hydrazine hydrate[4], Raney® Nickel is often a better choice as it is less prone to causing dehalogenation of aromatic chlorides, bromides, and iodides.[16] Using formic acid with Raney® Nickel has also been shown to be selective.[17]

    • For Substrates with Aldehydes, Ketones, or Esters: A common issue is the reduction of these carbonyl groups. While standard catalytic hydrogenation (H₂, Pd/C) can be too aggressive, milder, and more selective methods are available.[18] The use of iron powder in acidic media (Béchamp reduction) is a classic and effective method that is generally selective for the nitro group.[16][19][20] Tin(II) chloride (SnCl₂) also provides a mild and selective reduction.[16][19] More modern approaches include using sodium borohydride in combination with transition metal salts like nickel(II) acetate or iron(II) chloride, which can show high chemoselectivity.[21][22]

    • For Substrates with Alkenes or Alkynes: Standard catalytic hydrogenation will readily reduce these C-C multiple bonds. Transfer hydrogenation is often a superior choice in these cases.[1] Common hydrogen donors for transfer hydrogenation include hydrazine hydrate, formic acid, or ammonium formate, often used with a Pd/C catalyst.[1][23]

  • Controlling Reaction Conditions:

    • Milder Conditions: Sometimes, simply lowering the hydrogen pressure or reaction temperature can improve selectivity.

    • Catalyst Modifiers: In some cases, additives can be used to modulate the catalyst's activity and improve selectivity.

dot graph TSD_Chemoselectivity { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

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Halogen [label="Halogen Present?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Carbonyl [label="Ketone/Aldehyde/Ester\nPresent?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Unsaturated [label="Alkene/Alkyne\nPresent?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; NoOther [label="No other sensitive groups", fillcolor="#F1F3F4", fontcolor="#202124"];

UseRaneyNi [label="Consider Raney® Ni\nor Pt/C with CTH", fillcolor="#34A853", fontcolor="#FFFFFF"]; UseFeSn [label="Consider Fe/acid, SnCl₂,\nor NaBH₄/transition metal salt", fillcolor="#34A853", fontcolor="#FFFFFF"]; UseCTH [label="Consider Catalytic\nTransfer Hydrogenation (CTH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; UsePdC [label="Standard H₂/Pd/C is\n a good starting point", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> IdentifyGroups; IdentifyGroups -> Halogen; Halogen -> Carbonyl [label="No"]; Halogen -> UseRaneyNi [label="Yes"];

Carbonyl -> Unsaturated [label="No"]; Carbonyl -> UseFeSn [label="Yes"];

Unsaturated -> NoOther [label="No"]; Unsaturated -> UseCTH [label="Yes"];

NoOther -> UsePdC; } केंद Decision workflow for improving chemoselectivity.

Problem 3: Accumulation of Hazardous Intermediates

The reduction of a nitro group proceeds through several intermediates, most notably nitroso and hydroxylamine species.[9] The accumulation of aryl hydroxylamines can be a significant safety concern.

Question: I am concerned about the potential for accumulating hazardous intermediates like hydroxylamines during my large-scale reaction. How can I mitigate this risk?

Answer:

This is a critical safety consideration, especially during scale-up.[5] Aryl hydroxylamines are thermally unstable and can disproportionate with a strong exotherm, posing an explosion risk.[9] They are also known carcinogens.[9]

  • Catalyst Choice: Nickel catalysts can sometimes offer better performance when hydroxylamine accumulation is a concern.[9]

  • Promoters: The use of vanadium promoters with the catalyst can help diminish the accumulation of hydroxylamines.[9]

  • Reaction Monitoring: Careful monitoring of the reaction progress is essential. Techniques like in-situ IR or process analytical technology (PAT) can help track the consumption of starting material and the formation of intermediates and the final product.

  • Flow Chemistry: Continuous flow processing is an excellent strategy to mitigate the risks associated with hazardous intermediates.[5] In a flow reactor, only a small amount of the reaction mixture is at the reaction temperature at any given time, significantly reducing the potential for a thermal runaway.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for nitro group reduction and what are their main advantages and disadvantages?

A1: The choice of catalyst depends heavily on the substrate and desired selectivity. Here is a comparison of some of the most common systems:

Catalyst SystemReductantAdvantagesDisadvantagesKey Applications & Refs
Palladium on Carbon (Pd/C) H₂ gasHighly active, efficient, good for general purpose reductions.[16][24]Can cause dehalogenation, may reduce other functional groups.[16] Requires handling of flammable H₂ gas.[4]General reduction of aromatic and aliphatic nitro groups.[16]
Raney® Nickel H₂ gasCheaper than PMCs, less prone to dehalogenating aryl halides.[9][16]Pyrophoric (handle with care), can be less active than Pd/C.[8][9]Reduction of halogenated nitroarenes.[16]
Iron (Fe) Powder Acid (e.g., HCl, AcOH)Inexpensive, highly chemoselective for the nitro group.[5][16]Stoichiometric amounts of metal required, can lead to iron-containing waste streams.Selective reduction in the presence of other reducible groups.[16]
Tin(II) Chloride (SnCl₂) ** Self-reducingMild, good chemoselectivity.[16][19]Generates tin-based byproducts that need to be removed.Good for substrates with sensitive functional groups.[16]
Sodium Borohydride (NaBH₄) + Transition Metal Salt (e.g., NiCl₂, FeCl₂) **NaBH₄Milder than NaBH₄ alone, can be highly chemoselective.[21][22][25]The exact mechanism can be complex and substrate-dependent.[21]Selective reduction of nitroarenes containing esters.[22]
Catalytic Transfer Hydrogenation (CTH) Hydrazine, Formic Acid, etc.Avoids the use of high-pressure H₂ gas, often highly chemoselective.[1][4][23]May require elevated temperatures.Excellent for substrates with alkenes, alkynes, or other easily hydrogenated groups.[1][23]

Q2: How does the reaction mechanism of catalytic hydrogenation of a nitro group proceed?

A2: The mechanism is complex and generally thought to follow the Haber-Lukashevich pathway, which involves a series of sequential hydrogenation steps on the catalyst surface.[11] The nitro group (Ar-NO₂) is first reduced to a nitroso intermediate (Ar-NO), which is then further reduced to a hydroxylamine (Ar-NHOH).[9] Finally, the hydroxylamine is reduced to the corresponding amine (Ar-NH₂).[9] It is also possible for condensation reactions to occur between the intermediates, leading to byproducts like azoxy (Ar-N(O)=N-Ar) and azo (Ar-N=N-Ar) compounds, which are then subsequently reduced to the amine.[11] The specific pathway and the rate-determining step can be influenced by the catalyst, solvent, and reaction conditions.[11]

dot graph Mechanism { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

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Azoxy [label="Ar-N(O)=N-Ar\n(Azoxy)", fillcolor="#FBBC05", fontcolor="#202124"]; Azo [label="Ar-N=N-Ar\n(Azo)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Nitro -> Nitroso [label="+H₂"]; Nitroso -> Hydroxylamine [label="+H₂"]; Hydroxylamine -> Amine [label="+H₂"];

Nitroso -> Azoxy [label="+ Ar-NHOH\n- H₂O", style=dashed, color="#5F6368"]; Azoxy -> Azo [label="+H₂", style=dashed, color="#5F6368"]; Azo -> Amine [label="+2H₂", style=dashed, color="#5F6368"]; } केंद Simplified reaction pathways in nitro group reduction.

Q3: Can I use sodium borohydride (NaBH₄) alone to reduce a nitro group?

A3: Generally, no. Sodium borohydride by itself is not a strong enough reducing agent to reduce a nitro group under normal conditions.[3][21][26] However, its reducing power can be significantly enhanced by combining it with a transition metal salt or catalyst.[21][25][26] This combination forms highly active species, such as transition metal borides or nanoparticles in situ, which then catalyze the reduction.[21] This approach is the basis for several mild and selective nitro reduction methods.[21][22]

Q4: What is catalytic transfer hydrogenation (CTH) and when should I consider using it?

A4: Catalytic transfer hydrogenation (CTH) is a reduction technique where hydrogen is generated in situ from a hydrogen donor molecule, rather than using gaseous hydrogen directly.[1][4] This method offers a safer and more convenient alternative to traditional hydrogenation.[1][23]

You should consider using CTH when:

  • You want to avoid the use of flammable and potentially explosive hydrogen gas.[1][4]

  • Your substrate contains functional groups that are sensitive to standard catalytic hydrogenation, such as alkenes, alkynes, or some protecting groups. CTH can offer superior chemoselectivity.

  • You are working in a lab not equipped for high-pressure hydrogenations.

Common hydrogen donors include hydrazine hydrate, formic acid, ammonium formate, and isopropanol.[1][17][23] The reaction is still catalyzed, typically by Pd/C.[1]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C and a Hydrogen Balloon

This protocol is a general guideline for a typical small-scale reduction of an aromatic nitro compound.

Materials:

  • Aromatic nitro compound (1.0 mmol)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Anhydrous solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) (10-20 mL)

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Septum

  • Vacuum/Inert gas manifold

  • Hydrogen-filled balloon with a needle

Procedure:

  • Setup: Place the aromatic nitro compound and a magnetic stir bar in a round-bottom flask.

  • Solvent Addition: Add the anhydrous solvent to dissolve the substrate completely.[8]

  • Inerting: Seal the flask with a septum and purge the system with an inert gas (e.g., nitrogen or argon) for several minutes to remove oxygen. This is typically done by inserting a needle connected to the manifold and another needle as an outlet.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Hydrogenation: Evacuate the inert gas by applying a vacuum briefly, then introduce hydrogen gas by piercing the septum with the needle attached to the hydrogen-filled balloon.[8]

  • Reaction: Stir the reaction mixture vigorously at room temperature.[8]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Work-up: Once the reaction is complete, carefully purge the flask with inert gas again to remove excess hydrogen. The catalyst is then removed by filtration through a pad of Celite® or a syringe filter. The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified if necessary.[1]

Protocol 2: General Procedure for Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate

This protocol provides a safer alternative to using hydrogen gas.

Materials:

  • Aromatic nitro compound (1.0 mmol)

  • Ammonium formate (NH₄HCO₂) (3-5 equivalents)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)

  • Methanol or Ethanol (10-20 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stir bar and stir plate

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic nitro compound and ammonium formate.

  • Solvent and Catalyst: Add methanol or ethanol, followed by the careful addition of 10% Pd/C.[6]

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. The reaction is often exothermic.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.[6]

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining ammonium salts. The organic layer is then dried and concentrated to give the product.[6]

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Ahangar, N., & Ghaderi, A. (n.d.). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry. Retrieved from [Link]

  • Yu, M., Ouyang, D., Wang, L., & Liu, Y.-N. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 28(18), 6544. Retrieved from [Link]

  • Ravilova, L. A., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1). Retrieved from [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Nose, A., & Kudo, T. (1981). Reduction with Sodium Borohydride-Transition Metal Salt Systems. I. Reduction of Aromatic Nitro Compounds with the Sodium Borohydride-Nickelous Chloride System. Chemical and Pharmaceutical Bulletin, 29(5), 1159-1161. Retrieved from [Link]

  • Li, J., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. SynOpen, 6(3), 217-222. Retrieved from [Link]

  • Corma, A., & Serna, P. (2006). Chemoselective hydrogenation of nitro compounds with supported gold catalysts. Science, 313(5785), 332-334. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. Retrieved from [Link]

  • B. Puértolas, et al. (2018). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development, 22(11), 1519-1525. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Crossley, S. W. M., & Thomas, E. (2018). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Science, 9(1), 161-165. Retrieved from [Link]

  • Moseley, J. D., & Kappe, C. O. (2009). Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. Tetrahedron Letters, 50(15), 1645-1647. Retrieved from [Link]

  • David Publishing. (n.d.). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

  • Cantu, D. (2014). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. ScholarWorks @ UTRGV. Retrieved from [Link]

  • Kharlamov, A., et al. (2018). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. RSC Advances, 8(31), 17356-17367. Retrieved from [Link]

  • Akbarizad, B., Taghavi, M., & Najafi, S. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3, 110-120. Retrieved from [Link]

  • Kong, X., et al. (2020). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 8, 590. Retrieved from [Link]

  • Upadhyay, R., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. Retrieved from [Link]

  • Yu, M., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. ResearchGate. Retrieved from [Link]

  • Wang, L., et al. (2012). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 17(9), 10459-10467. Retrieved from [Link]

  • Gowda, S., & Gowda, D. C. (2002). Nickel-Catalyzed Formic Acid Reductions. A Selective Method for the Reduction of Nitro Compounds. Synthetic Communications, 32(14), 2115-2119. Retrieved from [Link]

  • Kazemnejadi, M., et al. (2024). Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. Dalton Transactions. Retrieved from [Link]

  • Ebrahimiasl, S., & Nabavizadeh, S. M. (2016). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. New Journal of Chemistry, 40(2), 1184-1191. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Retrieved from [Link]

  • Chemhelper. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). General CTH for the reduction of nitroarenes using nickel Raney. Retrieved from [Link]

  • Leah4sci. (2015, February 23). Reduction of Nitro Groups [Video]. YouTube. Retrieved from [Link]

Sources

Troubleshooting low yield in the diazotization of aminobenzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the diazotization of aminobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality of experimental outcomes, ensuring you can troubleshoot effectively and optimize your reaction yields.

Section 1: Troubleshooting Guide - Diagnosing and Solving Low Yields

This section addresses the most common and critical issues encountered during the diazotization of aminobenzoic acids. Each question is structured to help you diagnose the problem and implement a scientifically sound solution.

Q1: My diazotization reaction resulted in a significantly low yield of the desired product. What are the primary factors I should investigate?

A low yield in a diazotization reaction is a common issue that can almost always be traced back to one of three critical parameters: temperature control, acid concentration, or the quality and addition rate of the nitrite source.

  • Temperature Control: The diazonium salt intermediate is thermally unstable.[1] At temperatures above the optimal 0-5 °C range, it will rapidly decompose, leading to the evolution of nitrogen gas and the formation of phenolic byproducts, which directly reduces your yield.[1] An ice-salt bath is highly recommended for more effective temperature management over a simple ice bath.[1]

  • Acid Stoichiometry and Concentration: A sufficient excess of a strong mineral acid, such as hydrochloric or sulfuric acid, is crucial for several reasons.[1] Firstly, it ensures the complete protonation of the aminobenzoic acid, which is necessary for the reaction to proceed. Secondly, high acidity is required to generate the active nitrosating agent, the nitrosonium ion (NO+), from sodium nitrite.[1] Finally, keeping the amine fully protonated prevents it from acting as a nucleophile and coupling with the newly formed diazonium salt, a common side reaction that forms a triazene impurity.[2]

  • Sodium Nitrite Quality and Addition: Always use a freshly prepared solution of high-purity sodium nitrite. The solution should be added dropwise and slowly to the acidic amine solution.[1][3] This slow addition helps to control the exothermic nature of the reaction and maintain the critical low temperature.[1] A rapid addition can cause localized heating, leading to the decomposition of the diazonium salt.

Q2: My reaction mixture turned a dark brown or black color upon addition of sodium nitrite. What does this indicate and how can I prevent it?

A dark coloration is a strong indicator of diazonium salt decomposition and the formation of phenolic or polymeric side products.[1] This is most often caused by:

  • Elevated Temperatures: As mentioned, temperatures rising above 5 °C will cause the diazonium salt to decompose.[4][5]

  • Insufficient Acidity: If the medium is not acidic enough, the unreacted aminobenzoic acid can couple with the diazonium salt to form colored azo compounds.[1]

Preventative Measures:

  • Strict Temperature Adherence: Ensure your reaction vessel is well-submerged in an ice-salt bath and that the temperature of the reaction mixture itself is monitored and maintained at 0-5 °C throughout the nitrite addition.[1][3]

  • Sufficient Acid: Use a proper excess of strong mineral acid to maintain a low pH.

  • Slow Nitrite Addition: Add the sodium nitrite solution slowly and sub-surface if possible to ensure rapid mixing and prevent localized areas of high concentration and temperature.

Q3: I observed gas evolution from my reaction mixture even after the addition of sodium nitrite was complete. Is this normal?

No, significant and prolonged gas evolution (nitrogen) after the addition of the diazotizing agent is a clear sign of diazonium salt decomposition. The C-N bond in the diazonium group is labile, and when it breaks, it releases highly stable nitrogen gas.[6] This decomposition is accelerated by elevated temperatures and exposure to light. To mitigate this, maintain the cold temperature and protect the reaction from direct light.

Q4: How can I confirm that the diazotization is complete before proceeding to the next step?

Ensuring the complete consumption of the starting amine is critical. A simple and effective way to monitor the reaction is to test for the presence of excess nitrous acid, which indicates that all the primary amine has reacted. This can be done using starch-iodide paper. A drop of the reaction mixture is applied to the paper; an immediate dark blue or black color indicates the presence of excess nitrous acid and thus the completion of the diazotization.[5][7]

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical execution and underlying principles of aminobenzoic acid diazotization.

Q1: What is the optimal temperature range for the diazotization of aminobenzoic acids and why is it so critical? The optimal temperature range is 0-5 °C.[1][4][5] This is because the resulting diazonium salts are thermally unstable and will readily decompose at higher temperatures, leading to a significant reduction in yield.[1]

Q2: Which acid should I use, and in what quantity? Strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are typically used.[1] A molar excess of at least 2.5 to 3 equivalents relative to the aminobenzoic acid is recommended. This ensures complete protonation of the amine and facilitates the formation of the nitrosonium ion from sodium nitrite.[8]

Q3: Why is slow, dropwise addition of the sodium nitrite solution necessary? The reaction between the amine and nitrous acid is exothermic. Slow, dropwise addition allows for better control of the reaction temperature, preventing localized overheating and subsequent decomposition of the diazonium salt.[1]

Q4: Can I isolate the aminobenzoic acid diazonium salt? While possible, isolating diazonium salts is generally not recommended in a standard laboratory setting as they can be explosive in their solid, dry state.[4][5][9] For most synthetic applications, they are generated and used in situ.[9] If isolation is absolutely necessary, it should be done on a very small scale with extreme caution and appropriate safety measures, such as the use of a blast shield.[9][10]

Q5: What are some common side reactions to be aware of? The most common side reactions include:

  • Decomposition: Formation of phenols by reaction with water.

  • Azo Coupling: The newly formed diazonium salt can couple with unreacted, unprotonated aminobenzoic acid to form a triazene.[2]

  • For Anthranilic Acid: The diazonium salt of anthranilic acid can undergo decarboxylation to form benzyne, a highly reactive intermediate.[11]

Section 3: Experimental Protocols and Data

Standard Protocol for the Diazotization of p-Aminobenzoic Acid

This protocol provides a detailed, step-by-step methodology for the diazotization of p-aminobenzoic acid, explaining the rationale behind each step.

Materials:

  • p-Aminobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled water

  • Ice

  • Starch-iodide paper

Procedure:

  • Dissolution of the Amine: In a beaker of appropriate size, suspend p-aminobenzoic acid in a mixture of distilled water and concentrated hydrochloric acid. Stir the mixture until the amine fully dissolves to form its hydrochloride salt.

    • Rationale: The amine needs to be in its soluble, protonated form for the reaction to proceed efficiently.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. Ensure the temperature is stable before proceeding.[3]

    • Rationale: This is the critical temperature range to ensure the stability of the diazonium salt to be formed.[1]

  • Preparation of Nitrite Solution: In a separate beaker, dissolve a stoichiometric amount of sodium nitrite in cold distilled water.[3]

    • Rationale: Using a cold solution helps in maintaining the overall low reaction temperature. A freshly prepared solution ensures the potency of the reagent.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cold, stirred solution of the p-aminobenzoic acid hydrochloride.[3] Maintain the temperature between 0-5 °C throughout the addition.

    • Rationale: Slow addition is crucial to control the exothermic reaction and prevent decomposition of the product.[1]

  • Monitoring for Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 15-30 minutes.[1] Test for the completion of the reaction by placing a drop of the mixture on starch-iodide paper. An immediate blue-black color indicates a slight excess of nitrous acid and the end of the reaction.[3]

    • Rationale: The holding time ensures the reaction goes to completion. The starch-iodide test confirms that all the primary amine has been consumed.

  • Use in Subsequent Steps: The resulting cold solution of the diazonium salt should be used immediately in the next synthetic step. Do not attempt to store it.

    • Rationale: The diazonium salt is unstable and will decompose over time, even at low temperatures.

Troubleshooting Data Summary
Observation Potential Cause(s) Recommended Action(s)
Low product yield1. Temperature > 5 °C2. Insufficient acid3. Rapid nitrite addition1. Use an ice-salt bath and monitor internal temperature2. Ensure at least 2.5-3 molar equivalents of acid3. Add nitrite solution dropwise with vigorous stirring
Dark brown/black color1. Decomposition of diazonium salt2. Azo coupling side reaction1. Strictly maintain temperature at 0-5 °C2. Increase acid concentration to ensure full protonation of the amine
Solid precipitates out of solution1. Amine salt not fully soluble2. Diazonium salt is precipitating1. Ensure sufficient acid is used for dissolution2. This can be normal; ensure the mixture is well-stirred and proceed
Gas evolution after nitrite additionDecomposition of the diazonium saltMaintain cold temperature and use the solution immediately

Section 4: Visualizing the Process

Diazotization Reaction Mechanism

Diazotization_Mechanism cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2: Nitrosation of the Amine cluster_2 Step 3: Tautomerization and Dehydration NaNO2 NaNO₂ NO+ NO⁺ (Nitrosonium ion) NaNO2->NO+ H⁺ HCl 2 HCl ArNH2NO Ar-NH₂⁺-N=O ArNH2 Ar-NH₂ (Aminobenzoic Acid) ArNH2->ArNH2NO + NO⁺ ArNHNO Ar-NH-N=O (N-Nitrosamine) ArNH2NO->ArNHNO - H⁺ ArNNOH Ar-N=N-OH (Diazohydroxide) ArNHNO->ArNNOH H⁺ Tautomerization ArNNOH2 Ar-N=N-OH₂⁺ ArNNOH->ArNNOH2 + H⁺ ArN2 Ar-N₂⁺ (Diazonium Ion) ArNNOH2->ArN2 - H₂O

Caption: The mechanism of diazotization of an aminobenzoic acid.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed temp_check Check Temperature Log Was T ≤ 5°C throughout? start->temp_check temp_yes Yes temp_check->temp_yes Yes temp_no No temp_check->temp_no No acid_check Review Acid Stoichiometry Were ≥ 2.5 eq. used? acid_yes Yes acid_check->acid_yes Yes acid_no No acid_check->acid_no No nitrite_check Evaluate Nitrite Addition Was it slow and dropwise? nitrite_yes Yes nitrite_check->nitrite_yes Yes nitrite_no No nitrite_check->nitrite_no No reagent_check Assess Reagent Quality Fresh NaNO₂ solution used? reagent_no No reagent_check->reagent_no No temp_yes->acid_check solution_temp Solution: Improve cooling (ice-salt bath), monitor internal temperature. temp_no->solution_temp acid_yes->nitrite_check solution_acid Solution: Increase acid concentration in next run. acid_no->solution_acid nitrite_yes->reagent_check solution_nitrite Solution: Add nitrite solution slowly with vigorous stirring. nitrite_no->solution_nitrite reagent_yes Yes solution_reagent Solution: Use fresh, high- purity reagents. reagent_no->solution_reagent

Caption: A logical workflow for troubleshooting low yields.

References

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]

  • Lewis, E. S., & Johnson, M. D. (1959). The Mechanism of Diazonium Salt Reactions. III. The Kinetics of the Thermal Decomposition of α- and β-Naphthalenediazonium Fluoborates in Aqueous Solution. Journal of the American Chemical Society. [Link]

  • Scribd. (n.d.). P-Aminobenzoic Acid Diazotization. Scribd. [Link]

  • NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. NPTEL Archive. [Link]

  • Campbell, A. D., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications. [Link]

  • Scribd. (n.d.). P-Aminobenzoic Acid Diazotization. Scribd. [Link]

  • Pharmaacademias. (2023). Basic Principles, methods, and application of diazotization titration. Pharmaacademias. [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism of Diazotization. ResearchGate. [Link]

  • Scribd. (n.d.). Assays by Diazotization. Scribd. [Link]

  • Tadross, P. M., & Stoltz, B. M. (2012). Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). Chemical Reviews. [Link]

  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org. [Link]

  • Chemistry LibreTexts. (2019). Diazotization of Amines. Chemistry LibreTexts. [Link]

Sources

Stability issues of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to understanding and resolving stability challenges with 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride in solution-based applications.

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that navigating the complexities of compound stability is paramount to achieving reproducible and reliable experimental outcomes. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth insights and practical solutions for the stability issues encountered with this compound in solution. We will move beyond simple instructions to explore the underlying chemical principles, empowering you to anticipate, diagnose, and resolve these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of this compound.

Q1: What is the recommended storage condition for this compound in its solid form?

A: For long-term stability, the solid hydrochloride salt should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen.[1] This minimizes exposure to moisture, oxygen, and light, which are key drivers of degradation.

Q2: My solid compound has a slight off-white or yellowish tint. Is it still usable?

A: While the pure compound is typically a white to off-white solid, a slight discoloration can occur over time due to minor surface oxidation of the amino group. For non-critical applications, this may be acceptable. However, for sensitive assays or quantitative work, we recommend using a fresh, pure lot or qualifying the material by an appropriate analytical method (e.g., HPLC, NMR) to ensure its purity meets your experimental requirements.

Q3: What are the best solvents for dissolving this compound?

A: The hydrochloride salt form is designed to enhance solubility in polar solvents.[1] It exhibits good solubility in polar protic solvents like methanol and ethanol, especially with the addition of a small amount of acid (like HCl) to maintain a low pH.[1] It has limited solubility in neutral water and is generally poorly soluble in non-polar organic solvents. Always use high-purity, anhydrous solvents when possible.

Q4: How long can I store the compound once it is in solution?

A: We strongly recommend preparing solutions fresh for each experiment. Aromatic amines, such as the one in this molecule, are susceptible to oxidation in solution, a process accelerated by air and light.[2][3] Storing solutions, even at low temperatures, can lead to the formation of colored degradants and a decrease in the parent compound's concentration, compromising your results.

Troubleshooting Guide: Common Issues in Solution

This section provides a deeper dive into specific problems you may encounter during your experiments, explaining the root causes and offering systematic troubleshooting protocols.

Issue 1: Solution Rapidly Turns Yellow, Pink, or Brown

Core Problem: This discoloration is a classic indicator of the oxidation of the aromatic amino group.[4] This functional group is electron-rich and highly susceptible to oxidation by atmospheric oxygen. The process is often catalyzed by light (photodegradation) and trace metal impurities.[2][3][5]

Causality: The oxidation process can form highly colored nitroso and nitro compounds, as well as polymeric species, which absorb light in the visible spectrum, causing the color change.[4]

Troubleshooting Steps:

  • Solvent Quality: Ensure you are using high-purity, peroxide-free solvents. Older solvents, especially ethers and THF, can accumulate peroxides which are potent oxidizing agents.

  • Inert Atmosphere: Prepare your solution under an inert gas stream (argon or nitrogen). This involves degassing your solvent by sparging it with the inert gas for 15-20 minutes before dissolving the compound.

  • Light Protection: Protect your solution from light at all times. Use amber vials or wrap your glassware in aluminum foil. Avoid leaving solutions exposed on the benchtop, especially under direct laboratory lighting.[3][5]

  • Chelating Agents: If you suspect metal-catalyzed oxidation, the addition of a trace amount of a chelating agent like EDTA (at a micromolar concentration) can sometimes sequester metal ions and slow the degradation process. This should be tested to ensure it doesn't interfere with your downstream application.

Issue 2: Precipitate Forms in the Solution

Core Problem: Precipitation can be caused by exceeding the solubility limit, a change in pH, or a reaction with the solvent or buffer components.

Causality: The compound is supplied as a hydrochloride salt, which is more soluble in acidic conditions because the amino group is protonated. If the pH of the solution is raised by adding a basic buffer or other reagents, the amino group can be deprotonated to the free base form, which is significantly less water-soluble and may precipitate out.

Troubleshooting Steps:

  • Verify pH: Check the pH of your final solution. If it is neutral or basic, precipitation of the free base is the likely cause.

  • Adjust pH: If your experimental conditions allow, maintain a slightly acidic pH (pH < 4) to keep the compound fully protonated and solubilized. The compound's predicted pKa is around 3.03.[1]

  • Solvent System: If working in aqueous buffers, consider adding a co-solvent like methanol or DMSO to increase the solubility of both the salt and the free base forms. Perform a solvent scouting study to find the optimal ratio that maintains solubility without negatively impacting your experiment.

  • Concentration Check: Re-evaluate the concentration of your solution. You may be exceeding the solubility limit for your specific solvent system and temperature. Refer to the solubility data table below.

Issue 3: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

Core Problem: The emergence of new peaks, especially those that grow over time, is a strong indication of chemical degradation.

Causality: Under various stress conditions, 5-Amino-4-chloro-2-fluorobenzoic acid can degrade through several pathways, each producing distinct byproducts.[6]

  • Oxidation: Generates hydroxylated or oxidized amine species.[7]

  • Decarboxylation: High temperatures can cause the loss of the carboxyl group as CO₂, forming 5-chloro-3-fluoroaniline.[8][9]

  • Hydrolysis: While generally stable, under extreme pH and heat, other reactions could occur.[10]

To confidently identify these peaks, a Forced Degradation Study is the definitive approach. This is a standard practice in pharmaceutical development that intentionally degrades the compound to generate and identify potential impurities.[6][11][12]

Data & Protocols for the Application Scientist

Table 1: Physicochemical Properties
PropertyValueSource/Comment
Molecular Formula C₇H₅ClFNO₂ · HCl
Molecular Weight 224.03 g/mol (Hydrochloride Salt)
Appearance White to off-white solid
Predicted pKa ~3.03Influences pH-dependent solubility.[1]
Storage -20°C, under inert gas[1]
Table 2: Hypothetical Forced Degradation Study Conditions & Expected Primary Degradation Pathways

This table provides a template for a forced degradation study, based on common industry practices and the known chemistry of related molecules.[4][6][12]

Stress ConditionReagent/ConditionTimeExpected Degradation Pathway
Acid Hydrolysis 1 M HCl24 hours at 60°CGenerally stable, minor degradation possible.
Base Hydrolysis 1 M NaOH24 hours at 60°CPotential for some degradation, monitor for changes.
Oxidation 3% H₂O₂24 hours at RTHigh Degradation Expected. Oxidation of the amino group.[4]
Thermal (Solution) Solution in Methanol48 hours at 60°CModerate degradation, primarily via decarboxylation.[4]
Photolytic (Solution) Solution in Methanol, exposed to UV light (254 nm)24 hours at RTHigh Degradation Expected. Photodegradation of the aromatic system and amino group.[3][4]
Protocol 1: General Solution Preparation (Low-Degradation Method)
  • Solvent Degassing: Sparge your chosen solvent (e.g., HPLC-grade Methanol) with a stream of inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Weighing: Quickly weigh the required amount of this compound in an amber glass vial.

  • Dissolution: Add the degassed solvent to the vial. If needed, sonicate briefly in a bath to aid dissolution.

  • Storage: Tightly cap the vial, wrap it in aluminum foil to protect from light, and use it immediately. If short-term storage is unavoidable, purge the headspace of the vial with inert gas before capping and store at 2-8°C for no more than a few hours.

Protocol 2: Forced Degradation Study Workflow
  • Prepare Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in methanol.

  • Set Up Stress Conditions:

    • Acid: Mix 1 mL of stock with 1 mL of 1 M HCl.

    • Base: Mix 1 mL of stock with 1 mL of 1 M NaOH.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂.

    • Thermal: Place a sealed vial of the stock solution in a 60°C oven.

    • Photolytic: Place a quartz vial (or other UV-transparent vial) of the stock solution in a photostability chamber.

    • Control: Keep a sealed vial of the stock solution at room temperature, protected from light.

  • Incubate: Leave the samples under the specified conditions (see Table 2).

  • Analyze: At designated time points (e.g., 2, 8, 24 hours), take an aliquot from each condition. If necessary, neutralize the acid and base samples before injection. Analyze all samples by a stability-indicating HPLC method (see Protocol 3) to observe the formation of degradation products relative to the control.

Protocol 3: Example Stability-Indicating HPLC-UV Method

This protocol provides a starting point for method development. It must be validated for your specific application.

  • Column: C18 Reverse-Phase, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm or a diode array detector (DAD) to assess peak purity.

  • Injection Volume: 10 µL

Visualizing Stability Concepts

To further clarify the relationships between the compound's structure and its stability, the following diagrams illustrate key concepts.

Diagram 2: Potential Degradation Pathways cluster_stress Stress Factors cluster_products Potential Degradation Products parent 5-Amino-4-chloro-2-fluorobenzoic acid oxidized Oxidized Species (e.g., Nitroso, Nitro) Colored Impurities parent->oxidized decarboxylated Decarboxylated Product (5-chloro-3-fluoroaniline) parent->decarboxylated O2 Oxygen (Air) O2->oxidized Light UV Light Light->oxidized Heat High Temp. Heat->decarboxylated

Caption: Major degradation pathways under stress.

Diagram 3: Troubleshooting Workflow cluster_investigation Initial Investigation cluster_solution Corrective Actions start Problem Observed (e.g., Discoloration, Precipitate) check_age Is the solution freshly prepared? start->check_age check_env Was it protected from light/air? check_age->check_env Yes remake Prepare fresh solution using Protocol 1 check_age->remake No check_ph What is the solution pH? check_env->check_ph Yes check_env->remake No adjust_ph Adjust pH to < 4 or add co-solvent check_ph->adjust_ph pH > 4 or Precipitate forced_deg Perform Forced Degradation (Protocol 2) to identify impurities check_ph->forced_deg pH is OK, but impurities seen in HPLC

Caption: A logical workflow for troubleshooting stability issues.

References

  • Fife, T. H., & De, N. C. (2001). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Journal of the American Chemical Society, 123(4), 557-562. [Link]

  • Huang, H., & Ritter, T. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 24012-24016. [Link]

  • Siskin, M., & Katritzky, A. R. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 777-784. [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • Dunford, H. B., & Hasinoff, B. B. (1975). Kinetics of the oxidation of p-aminobenzoic acid catalyzed by horseradish peroxidase compounds I and II. Canadian Journal of Chemistry, 53(8), 1181-1187. [Link]

  • Nóbile, C. C., et al. (2023). N-Oxidation of p-aminobenzoic acid to p-nitrobenzoic acid with the growing cells of S. griseus CECT 3116 under an optimized stimulation strategy of co-culturing with B. cereus in 70 : 30 ratios. Green Chemistry. [Link]

  • Getoff, N., & Solar, S. (2011). Oxidation of ortho- and para-aminobenzoic acid. A pulse radiolysis. Radiation Physics and Chemistry, 80(8), 914-919. [Link]

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807. [Link]

  • Shaw, A. A., & Wainschel, L. A. (1990). The photochemistry of p-aminobenzoic acid. Photochemistry and Photobiology, 52(4), 743-751. [Link]

  • Kumar, S., & Kumar, A. (2019). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. Scientific Reports, 9(1), 1-8. [Link]

  • Pletnev, S. I., & Pyshchev, A. I. (2000). Photochemistry of Aliphatic and Aromatic Amines. Russian Chemical Reviews, 69(2), 119-138. [Link]

  • S. K., & M. A. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 1-3. [Link]

  • ResearchGate. (n.d.). Chromatogram of basic stress induced degradation of p-aminobenzoic acid and methoxsalen. [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

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Scaling up the synthesis of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride challenges

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for robust, scalable, and safe chemical synthesis, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals tackling the challenges of scaling up the synthesis of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride. As a vital building block in modern pharmaceuticals and agrochemicals, mastering its synthesis is critical.[1][2][3] This guide, structured in a practical question-and-answer format, moves beyond simple protocols to explain the underlying chemical principles and offer field-proven solutions to common obstacles.

Section 1: General FAQs - The Scale-Up Blueprint

This section addresses high-level strategic questions that form the foundation of a successful scale-up campaign.

Q1: What is the most common and industrially viable synthetic route for this compound?

A1: The most established and scalable route begins with a suitable precursor, typically 4-chloro-2-fluorobenzoic acid or its corresponding toluene derivative. The core transformation involves a two-step sequence:

  • Electrophilic Nitration: The precursor is nitrated to introduce a nitro group at the 5-position, yielding 4-chloro-2-fluoro-5-nitrobenzoic acid. This step is crucial for regioselectivity.

  • Nitro Group Reduction: The nitro group is then reduced to an amino group (-NH₂). Catalytic hydrogenation is the preferred industrial method due to its efficiency and cleaner waste profile compared to stoichiometric metal reductions.[4][5]

  • Salt Formation: The final amine is treated with hydrochloric acid to form the stable hydrochloride salt.

This pathway is favored because the starting materials are generally accessible and the reactions, while challenging at scale, are well-understood transformations in industrial chemistry.

Q2: What are the most critical process parameters to monitor during the scale-up of this synthesis?

A2: When transitioning from bench to pilot scale, precise control over several parameters is paramount to ensure safety, yield, and purity:

  • Temperature Control: Both the nitration and the catalytic hydrogenation steps are highly exothermic.[5][6] Failure to manage heat dissipation can lead to thermal runaway, resulting in side reactions, product decomposition, and severe safety hazards. The use of jacketed reactors with efficient cooling systems is essential.

  • Rate of Reagent Addition: Controlled, slow addition of the nitrating agent or the reducing agent is critical to prevent localized temperature spikes and maintain control over the reaction rate.[6]

  • Agitation/Mixing: In heterogeneous reactions like catalytic hydrogenation, efficient mixing is vital to ensure good mass transfer between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst.[5] Poor agitation can lead to stalled or incomplete reactions.

  • Pressure Control (Hydrogenation): Maintaining a stable hydrogen pressure is necessary to drive the reduction to completion. The system must be properly sealed and rated for the target pressure.[4]

  • pH Control (Work-up): The isolation and purification of the final product are highly dependent on pH. Precise pH adjustment is required to maximize the precipitation of the desired product while keeping impurities dissolved.[6][7]

Q3: What are realistic yield and purity targets for this process at a pilot or manufacturing scale?

A3: While lab-scale procedures can report yields upwards of 85-90% for individual steps[7], a well-optimized, multi-step process at scale should realistically aim for an overall yield in the range of 60-75%. Purity is non-negotiable for pharmaceutical applications, with targets typically exceeding 98% and often greater than 99% as determined by HPLC.[6] Achieving these targets consistently depends on the purity of the starting materials and the effectiveness of the final purification steps, such as recrystallization.[6]

Section 2: Troubleshooting Guide - From Theory to Practice

This section dives into specific problems encountered during the synthesis, offering causal explanations and actionable solutions.

Step 1: Electrophilic Nitration (4-chloro-2-fluorobenzoic acid → 4-chloro-2-fluoro-5-nitrobenzoic acid)

Q4: My nitration reaction is producing significant amounts of undesired isomers. What is causing this and how can it be prevented?

A4: The formation of isomers, such as 2-chloro-4-fluoro-3-nitro-benzoic acid, is a common challenge. The directing effects of the existing substituents (fluoro, chloro, and carboxylic acid) determine the position of nitration.

  • Causality: The primary cause is almost always poor temperature control. Nitration is highly exothermic, and even small localized increases in temperature can provide enough activation energy to overcome the selectivity for the desired 5-position, leading to the formation of other isomers.[5]

  • Solution:

    • Strict Temperature Management: Maintain a low reaction temperature (typically 0-10 °C) throughout the addition of the nitrating mixture (sulfuric and nitric acid).[5]

    • Slow Reagent Addition: Add the nitrating agent slowly and sub-surface to ensure rapid dispersion and heat exchange.

    • Efficient Cooling: Ensure your reactor's cooling system is adequate for the scale of the reaction.

Q5: The reaction is showing a dangerous exotherm, and I'm concerned about a runaway reaction. What are the immediate safety protocols?

A5: A thermal runaway in a nitration reaction is a critical safety event.

  • Causality: This occurs when the rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system.[5] This is often triggered by adding the nitrating agent too quickly or a failure in the cooling system.

  • Solution & Mitigation:

    • Immediate Action: Stop the addition of the nitrating agent immediately. Ensure maximum cooling is applied. If the temperature continues to rise uncontrollably, have a pre-defined emergency quenching plan in place, which typically involves adding the reaction mixture to a large volume of cold water or ice.

    • Preventative Measures: Always calculate the theoretical heat of reaction before scaling up. Perform a safety assessment (e.g., using reaction calorimetry) to understand the thermal risks. Always have a quenching plan ready. For large-scale production, consider using continuous-flow reactors, which offer superior heat management and safety profiles for hazardous reactions like nitration.[5]

Step 2: Catalytic Hydrogenation (Reduction of the Nitro Group)

Q6: The hydrogenation reaction is stalled or incomplete, with starting material remaining even after extended reaction times. Why is this happening?

A6: This is one of the most frequent issues during the scale-up of catalytic hydrogenations.

  • Causality & Solutions:

    • Catalyst Deactivation/Poisoning: The Palladium on Carbon (Pd/C) catalyst is sensitive to impurities. Sulfur or other halogenated compounds in the starting material or solvent can poison the catalyst surface.[4][5]

      • Solution: Ensure the starting material and solvent are of high purity. Consider passing the substrate solution through a bed of activated carbon before the reaction to remove potential poisons. If poisoning is suspected, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) may help drive the reaction to completion.[4]

    • Insufficient Hydrogen Pressure or Poor Mass Transfer: The reaction rate is dependent on the concentration of hydrogen at the catalyst surface.

      • Solution: Check the hydrogenation system for leaks. Increase the stirrer speed to improve gas-liquid mass transfer and ensure the catalyst particles are well-suspended.[5] Increasing the hydrogen pressure can also increase the rate of reaction.[8]

    • Inactive Catalyst: The catalyst may be old or have been improperly handled, leading to oxidation.

      • Solution: Use fresh, high-quality catalyst for each batch.[4] Handle the pyrophoric Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon) at all times.[5]

Q7: My final product after reduction is discolored (e.g., orange, red, or brown). What are these colored impurities?

A7: The appearance of color often indicates the formation of dimeric side products from incomplete reduction.

  • Causality: During the multi-step reduction of a nitro group (NO₂) to an amine (NH₂), several intermediates are formed, such as nitroso (-NO) and hydroxylamine (-NHOH) species. If the reaction conditions are not optimal, these highly reactive intermediates can condense with each other to form colored azo (-N=N-) and azoxy (-N=N+(O-)-) compounds.[4]

  • Solution:

    • Ensure Efficient Hydrogen Contact: Good agitation and sufficient hydrogen pressure are key to ensuring the intermediates are fully reduced before they can react with each other.[4]

    • Optimize Temperature: Lowering the reaction temperature can sometimes reduce the rate of these side reactions, though it may also slow the desired reaction.[4]

    • Purification: These colored impurities can often be removed during the work-up or by a final recrystallization step. An activated carbon treatment of the solution before final isolation can also be effective.

Step 3: Work-up and Isolation

Q8: The filtration of the crude product after hydrogenation is extremely slow. What can I do to improve it?

A8: Slow filtration is a common physical handling issue during scale-up.

  • Causality: This is typically caused by the very fine particles of the Pd/C catalyst and/or inorganic salts clogging the filter medium.

  • Solution: Use a filter aid. Filtering the reaction mixture through a pad of Celite® or a similar diatomaceous earth filter aid can dramatically increase the filtration speed by creating a porous layer that traps the fine particulates without blinding the filter.[4][6] For larger scales, pressure filters or filter presses are more efficient than vacuum filtration.

Q9: I am experiencing low yield due to product loss during the work-up and precipitation. How can I maximize my product isolation?

A9: Product loss during isolation is often a matter of optimizing physical and chemical parameters.

  • Causality & Solutions:

    • Incorrect pH for Precipitation: 5-Amino-4-chloro-2-fluorobenzoic acid is an amphoteric molecule, meaning its solubility in water is highly pH-dependent. The lowest solubility is at its isoelectric point.

      • Solution: Carefully control the pH adjustment during precipitation. A target pH of 4-5 is often effective for precipitating aminobenzoic acids.[6] Add the acid or base slowly to avoid overshooting the optimal pH.

    • Incomplete Precipitation: The product may have some residual solubility in the mother liquor.

      • Solution: Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. Minimize the volume of washing solutions used, and use cold solvent for washing the filter cake.

    • Formation of Fine Particles: Rapid precipitation can lead to very fine particles that are difficult to filter and wash effectively.

      • Solution: Control the rate of pH adjustment and cooling to encourage the growth of larger crystals, which are easier to handle.

Section 3: Data Tables and Visualizations

Troubleshooting Summary Table
Problem Potential Cause Recommended Action
Low Nitration Yield Isomer formation due to high temp.Maintain temp at 0-10°C; slow reagent addition.[5]
Runaway Reaction Poor heat management.Stop addition, apply max cooling, prepare to quench.[5]
Incomplete Hydrogenation Catalyst poisoning/inactivity.Use high-purity materials; use fresh catalyst.[4][5]
Poor mass transfer.Increase agitation speed and/or H₂ pressure.[4][5]
Product Discoloration Formation of azo/azoxy byproducts.Optimize reaction conditions; purify with carbon treatment.[4]
Slow Filtration Fine catalyst/salt particles.Use a filter aid like Celite®.[6]
Low Isolation Yield Incorrect pH; product solubility.Adjust pH carefully to isoelectric point; cool thoroughly.[6]
General Synthetic Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation SM 4-Chloro-2-fluorobenzoic Acid INT1 4-Chloro-2-fluoro-5-nitrobenzoic Acid SM->INT1 HNO₃, H₂SO₄ 0-10 °C INT2 5-Amino-4-chloro-2-fluorobenzoic Acid INT1->INT2 H₂, Pd/C Solvent, Pressure FP 5-Amino-4-chloro-2-fluorobenzoic Acid HCl INT2->FP HCl Solvent

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Logic: Incomplete Hydrogenation

G Start Incomplete Hydrogenation Detected (via HPLC/TLC) Check_Catalyst Is the catalyst fresh? Was it handled under inert gas? Start->Check_Catalyst Check_Purity Is the starting material and solvent high purity? Check_Catalyst->Check_Purity Yes Sol_Catalyst Use fresh catalyst. Increase catalyst loading. Check_Catalyst->Sol_Catalyst No Check_Conditions Is agitation sufficient? Is H₂ pressure stable? Check_Purity->Check_Conditions Yes Sol_Purity Purify starting material. Use high-purity solvent. Check_Purity->Sol_Purity No Sol_Conditions Increase stirrer RPM. Check for leaks, increase pressure. Check_Conditions->Sol_Conditions No

Caption: Decision tree for troubleshooting an incomplete reduction reaction.

Section 4: Experimental Protocols

The following protocols are illustrative and must be adapted and optimized for the specific equipment and scale used. A thorough safety review must be conducted before any execution.

Protocol 1: Catalytic Hydrogenation (Pilot Scale)

Objective: To reduce 4-chloro-2-fluoro-5-nitrobenzoic acid to 5-Amino-4-chloro-2-fluorobenzoic acid.

Materials & Equipment:

  • Pressure-rated hydrogenator (e.g., 50 L glass-lined steel reactor) with temperature/pressure controls, overhead stirrer, and safety reliefs.

  • 4-chloro-2-fluoro-5-nitrobenzoic acid (1.0 eq).

  • Palladium on Carbon (5-10% Pd/C, 50% wet basis), typically 1-5 mol% Pd.

  • Methanol or Ethanol (10-15 volumes).

  • Nitrogen and Hydrogen gas supply.

  • Celite® for filtration.

Procedure:

  • Reactor Inerting: Purge the reactor thoroughly with nitrogen gas.

  • Charging: Charge the reactor with the solvent (e.g., Methanol) and the 4-chloro-2-fluoro-5-nitrobenzoic acid. Begin agitation to dissolve the solid.

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add the Pd/C catalyst as a slurry in the reaction solvent. Caution: Wet Pd/C is not pyrophoric, but dry Pd/C can ignite spontaneously in air.[5]

  • System Purge: Seal the reactor. Pressurize with nitrogen to ~3 bar, then vent. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation: Pressurize with hydrogen gas to ~3 bar, then vent. Repeat this cycle 3 times. Finally, pressurize the reactor to the target pressure (e.g., 5-10 bar).

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 40-60 °C) with efficient stirring.[5] Monitor the reaction by observing hydrogen uptake.

  • Monitoring: Take samples periodically via a safe sampling port to monitor the reaction's progress by HPLC until the starting material is consumed (<1%).[4]

  • Completion & Purge: Once complete, cool the reactor to room temperature. Carefully vent the hydrogen and purge the system thoroughly with nitrogen (5 cycles).

  • Filtration: Filter the reaction mixture through a prepared pad of Celite® to remove the catalyst. Wash the reactor and the filter cake with a small amount of fresh solvent.

  • Isolation: The resulting filtrate containing the crude amine can be concentrated or used directly in the next step (salt formation).

Section 5: Safety and Handling at Scale

Q10: What are the primary safety hazards to consider when scaling up this synthesis?

A10: Each stage of the synthesis presents distinct hazards that are amplified at scale.

  • Nitration:

    • Hazard: Highly corrosive mixed acids and the severe risk of a thermal runaway.[5]

    • Mitigation: Use appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and face shields.[9][10] Ensure robust temperature control and have an emergency quench procedure in place.

  • Catalytic Hydrogenation:

    • Hazard: Handling of flammable hydrogen gas under pressure and a pyrophoric catalyst (if it becomes dry).[5]

    • Mitigation: Use a properly rated pressure reactor with safety relief valves. Ensure the area is well-ventilated and free of ignition sources. Always handle the catalyst under an inert atmosphere.

  • General Hazards:

    • Hazard: The active compound and intermediates may cause skin, eye, and respiratory irritation.[10][11]

    • Mitigation: Handle all solids in a ventilated enclosure (fume hood or powder handling booth). Wear appropriate PPE, including safety goggles, gloves, and respiratory protection if dust is generated.[9][10]

Always consult the Safety Data Sheet (SDS) for all reagents and intermediates and perform a comprehensive hazard analysis before beginning any work.[9][10][11][12]

References

  • Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid. BenchChem.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.
  • This compound | 957120-34-2. BenchChem.
  • Buy 5-Amino-2-chloro-4-fluorobenzoic acid | 172404-33-0. Smolecule.
  • 5-AMino-2-chloro-4-fluoro-benzoic acid Methyl ester Safety Data Sheets. Echemi.
  • Scaling up the synthesis of 2-Amino-4-fluorobenzoic acid for pilot production. BenchChem.
  • 5-AMino-2-chloro-4-fluorobenzoic acid | 172404-33-0. ChemicalBook.
  • 4 - SAFETY DATA SHEET. Fisher Scientific.
  • 2-Amino-5-chloro-3-fluorobenzoic acid Safety Data Sheet. SynQuest Labs.
  • Technical Support Center: Scaling Up the Synthesis of 4-Amino-2-chlorobenzoic Acid. BenchChem.
  • Preparation of 5-amino-2-chlorobenzoic acid. PrepChem.com.
  • 4-Chloro-2-fluorobenzoic acid synthesis. ChemicalBook.
  • 5-Chloro-2-fluorobenzoic acid - SAFETY DATA SHEET. Ossila.

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Validation & Comparative

A Senior Application Scientist’s Comparative Guide to the Analytical Characterization of 5-Amino-4-chloro-2-fluorobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Key Building Block

5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride is a substituted aromatic carboxylic acid that serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring amino, chloro, and fluoro groups, imparts specific reactivity and biological activity to the target molecules it helps create.[2] The hydrochloride salt form is often preferred to enhance stability and solubility.

Given its role as a foundational building block, the unequivocal characterization of its identity, purity, and stability is not merely a procedural step but a cornerstone of quality control and regulatory compliance. A failure to comprehensively analyze this intermediate can lead to downstream synthesis failures, the introduction of problematic impurities, and compromised final product safety and efficacy. This guide provides an in-depth, comparative analysis of the essential analytical methods required for the robust characterization of this compound, moving beyond procedural lists to explain the causality behind methodological choices.

Chromatographic Methods: The Cornerstone of Purity and Impurity Profiling

The primary goal of chromatographic analysis is to separate the main compound from any impurities, including starting materials, by-products, and degradation products. For a polar, non-volatile molecule like this compound, High-Performance Liquid Chromatography (HPLC) is the undisputed method of choice.[3]

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC excels in separating components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For this analyte, a reversed-phase (RP-HPLC) method is most effective. The nonpolar stationary phase (typically C18) retains the analyte, and a polar, aqueous-organic mobile phase is used for elution. The acidic nature of the mobile phase (often modified with formic or acetic acid) is critical; it ensures the carboxylic acid and amino groups are protonated, leading to consistent retention times and sharp, symmetrical peak shapes.

Trustworthiness: A validated HPLC method provides a self-validating system for purity assessment. By demonstrating specificity, linearity, accuracy, and precision, the method provides quantifiable assurance of the material's quality. The detection of impurities at very low levels (parts-per-million) is routine, making it indispensable for quality control.

Comparative Performance: HPLC vs. Alternatives

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Applicability Excellent. Ideal for polar, non-volatile, and thermally labile compounds.Poor. Requires derivatization to increase volatility, adding complexity and potential for artifacts.[4]
Primary Use Purity assay, impurity quantification, stability testing.Primarily for volatile impurities (e.g., residual solvents).
Sensitivity High (ng/mL range with UV detection).[4]Very high with MS, but sample prep is a major drawback.
Complexity Moderate. Method development can be intensive.High, due to the mandatory derivatization step.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

This protocol outlines a typical RP-HPLC method for the purity analysis of this compound.

1. Instrumentation and Materials:

  • HPLC System equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[3]

  • Analytical Column: C18, 5 µm, 4.6 x 250 mm (or similar).[5]

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or HPLC grade), Formic Acid (or Acetic Acid).[3]

2. Chromatographic Conditions:

ParameterTypical ValueRationale
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic AcidThe organic/aqueous ratio is optimized for analyte retention. Formic acid controls pH for better peak shape.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing good efficiency and reasonable run times.[3]
Column Temp. 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.[3]
Detection 254 nm (or optimal wavelength from UV scan)A common wavelength for aromatic compounds, providing good sensitivity.[3]
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring a good detector response.[3]

3. Solution Preparation:

  • Diluent: The mobile phase is typically used as the diluent to ensure sample compatibility.

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard, dissolve in, and dilute to 100 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare in the same manner as the standard solution. Filter through a 0.45 µm syringe filter if particulate matter is visible.[3]

4. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent), followed by the standard solution multiple times to establish system suitability (checking for consistent retention time, peak area, and tailing factor).

  • Inject the sample solution.

  • Calculate the purity by area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Workflow for HPLC Purity Analysis

cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Prep (ACN/H2O/Acid) sys_eq System Equilibration prep_mobile->sys_eq prep_std Standard Solution Prep sys_suit System Suitability (Standard Injections) prep_std->sys_suit prep_sample Sample Solution Prep sample_inj Sample Injection prep_sample->sample_inj sys_eq->sys_suit sys_suit->sample_inj integrate Peak Integration sample_inj->integrate calculate Purity Calculation (% Area) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity determination.

Spectroscopic Methods: The Key to Structural Confirmation

Spectroscopic techniques provide definitive information about the molecular structure, confirming the identity of the compound beyond any doubt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating molecular structure. For 5-Amino-4-chloro-2-fluorobenzoic acid, a suite of experiments is necessary:

  • ¹H NMR: Confirms the number and connectivity of protons. The aromatic region will show distinct signals for the two protons on the benzene ring, with their splitting patterns (coupling) revealing their positions relative to each other.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule.

  • ¹⁹F NMR: Is essential for fluorine-containing compounds, providing a direct and sensitive signal for the fluorine atom.

Trustworthiness: The unique set of chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra serves as a unique "fingerprint" for the molecule. This data provides irrefutable evidence of the correct isomeric structure, which is something chromatography alone cannot do.

Predicted NMR Spectral Data (in DMSO-d₆)

While experimentally acquired data is required for definitive assignment, the following table provides typical chemical shift ranges based on analogous structures.[6][7]

NucleusPredicted Chemical Shift (δ) ppmAssignment Information
¹H 12.0-13.0 (broad s, 1H)Carboxylic acid proton (-COOH)
~7.7 (d, 1H)Aromatic proton adjacent to the fluorine atom
~6.5 (d, 1H)Aromatic proton adjacent to the amino group
~5.0-6.0 (broad s, 2H)Amino group protons (-NH₂)
¹³C ~167Carboxylic carbon (C=O)
~150-160 (d)Carbon attached to Fluorine (C-F)
~110-145Remaining aromatic carbons
¹⁹F -110 to -130Single peak for the fluorine atom
Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which solubilizes the compound well).[6]

  • Transfer the solution to a 5 mm NMR tube.

2. Data Acquisition:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

  • Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an appropriate fluorine standard.

3. Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

  • Integrate the signals in the ¹H spectrum and assign the chemical shifts for all spectra.

Mass Spectrometry (MS)

Expertise & Experience: MS provides the molecular weight of the compound and, through fragmentation, offers clues about its structure. When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a powerful tool for identifying unknown impurities. A key diagnostic feature for this molecule is the presence of chlorine, which has two abundant isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic M and M+2 isotopic pattern for the molecular ion and any chlorine-containing fragments, confirming the presence of a single chlorine atom.[6]

Expected Mass Spectrometry Peaks (Electron Ionization)

m/z (Mass-to-Charge Ratio)Relative IntensityAssignment
189/191High[M]⁺, Molecular ion peak (showing the ³⁵Cl/³⁷Cl isotopic pattern)
172/174Medium[M-OH]⁺, Loss of a hydroxyl radical
144/146Medium[M-COOH]⁺, Loss of the carboxyl group
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and simple technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. It is an excellent first-pass technique for identity confirmation.

Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H stretchPrimary Amine (-NH₂)
3300-2500 (broad)O-H stretchCarboxylic Acid (-COOH)
~1700C=O stretchCarboxylic Acid (-COOH)
~1600N-H bendPrimary Amine (-NH₂)
~1250C-F stretchAryl-Fluorine
~850C-Cl stretchAryl-Chlorine[6]
Experimental Protocol: FTIR (KBr Pellet Technique)

1. Sample Preparation:

  • Thoroughly grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.[6]

  • Transfer the homogenous powder to a pellet-pressing die.

  • Apply pressure (8-10 tons) to form a transparent pellet.

2. Data Acquisition:

  • Acquire a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[6]

Thermal Analysis: Assessing Solid-State Properties

Thermal analysis techniques are crucial for understanding the solid-state properties of a material, including its thermal stability, melting behavior, and the presence of bound solvents or water.[8]

Expertise & Experience:

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose and to quantify the amount of volatile components (e.g., residual water).[8]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine the melting point and enthalpy of fusion, and to detect polymorphic transitions.[8]

Comparative Overview of Thermal Methods

TechniqueData ObtainedPrimary Application for This Compound
TGA Mass loss vs. TemperatureDetermining decomposition temperature; quantifying water/solvent content.
DSC Heat flow vs. TemperatureAccurate melting point determination; assessing crystalline purity.

Integrated Analytical Strategy: A Holistic Approach

No single technique is sufficient for complete characterization. A logical, integrated workflow ensures all aspects of the molecule's identity, purity, and properties are confirmed.

Workflow for Complete Characterization

cluster_id Identity & Structure cluster_purity Purity & Impurities start Sample Received: 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride ftir FTIR (Functional Groups) start->ftir ms Mass Spec (Molecular Weight) start->ms nmr NMR (1H, 13C, 19F) (Unambiguous Structure) ftir->nmr ms->nmr hplc HPLC-UV/DAD (Purity Assay, Impurity Profile) nmr->hplc Structure Confirmed final_report Certificate of Analysis (Complete Profile) nmr->final_report dsc DSC (Melting Point) hplc->dsc tga TGA (Thermal Stability, Volatiles) hplc->tga hplc->final_report dsc->final_report tga->final_report

Sources

A Comparative Guide to Impurity Profiling of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride: A Gas Chromatography-Mass Spectrometry (GC-MS) Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[1] 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride, a key building block in the synthesis of various pharmaceutical agents, presents a unique analytical challenge due to its chemical structure. This guide provides an in-depth comparison of analytical strategies for its impurity profiling, focusing on the application of Gas Chromatography-Mass Spectrometry (GC-MS) and contrasting it with the industry-standard High-Performance Liquid Chromatography (HPLC) approach. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and practical knowledge to select and implement the most appropriate analytical methodology.

The Analytical Challenge: Volatility and Polarity

This compound is a polar molecule containing both a carboxylic acid (-COOH) and an amino (-NH₂) group. These functional groups are capable of forming strong intermolecular hydrogen bonds, which significantly reduces the compound's volatility.[2] Furthermore, such polar compounds are often thermally labile, meaning they can decompose at the high temperatures required for GC analysis.[3][4]

Direct injection of this analyte into a GC system would lead to several undesirable outcomes:

  • Poor Volatilization: The compound would not transition into the gas phase efficiently in the injector port.

  • Thermal Degradation: The high temperatures could cause the molecule to break down, creating artifacts that could be mistaken for impurities.

  • Peak Tailing: Strong interactions between the polar analyte and active sites on the GC column would result in broad, asymmetric peaks, leading to poor resolution and inaccurate quantification.[5]

This inherent incompatibility necessitates a critical pre-analytical step for successful GC-MS analysis: chemical derivatization .

Method 1: GC-MS with Derivatization – Unlocking Volatility

GC-MS remains a powerhouse for separating complex mixtures with high resolution and providing definitive structural information through mass spectrometry.[6] For non-volatile analytes like our target compound, derivatization is the key to unlocking this potential.[7]

The Principle of Derivatization

Derivatization is the process of chemically modifying a compound to make it suitable for a specific analytical method.[8] In the context of GC, the primary goal is to replace the "active" hydrogens on polar functional groups (like those in -COOH and -NH₂) with non-polar, thermally stable groups.[5][7] Silylation, the introduction of a trimethylsilyl (TMS) group, is one of the most common and effective derivatization techniques.[2][7]

This chemical modification achieves three critical objectives:

  • Increases Volatility: By masking the polar functional groups, hydrogen bonding is eliminated, and the boiling point is lowered.[8]

  • Enhances Thermal Stability: The resulting TMS derivatives are more stable at high temperatures, preventing on-column degradation.[5][8]

  • Improves Chromatography: Reduced polarity leads to sharper, more symmetrical peaks and better separation from other components.[5]

Experimental Protocol: Silylation for GC-MS Analysis

This protocol outlines a self-validating system for the analysis of 5-Amino-4-chloro-2-fluorobenzoic acid and its potential impurities.

Step 1: Sample Preparation and Derivatization

  • Weighing: Accurately weigh approximately 1 mg of the this compound sample into a 2 mL autosampler vial.

  • Drying: Ensure the sample is completely dry, as silylation reagents are highly reactive with moisture.[5] This can be achieved by drying the sample under a stream of nitrogen or in a vacuum oven.

  • Reagent Addition: Add 200 µL of a suitable solvent (e.g., anhydrous pyridine). Pyridine acts as a catalyst and helps to dissolve the analyte.[7]

  • Silylating Agent: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). BSTFA is the primary silylating agent, while TMCS acts as a catalyst to enhance the reaction, especially for sterically hindered groups.[7]

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[8]

  • Cooling: Allow the vial to cool to room temperature before analysis. The sample is now ready for injection.

Step 2: GC-MS Instrumentation and Parameters

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides precise temperature and flow control.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity for confident identification.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA low-to-mid polarity column ideal for separating a wide range of derivatized compounds.
Injection Mode Split (e.g., 20:1 ratio)Prevents column overloading and ensures sharp peaks.
Injector Temperature 280°CEnsures rapid and complete vaporization of the derivatized analytes without causing thermal degradation.
Carrier Gas Helium, constant flow at 1.2 mL/minInert gas providing good chromatographic efficiency.
Oven Program Initial 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 minA temperature gradient that effectively separates compounds with varying boiling points.
MS Source Temp. 230°CStandard temperature for Electron Ionization (EI).
Ionization Mode Electron Ionization (EI), 70 eVHard ionization technique that produces reproducible fragmentation patterns, ideal for library matching and structural elucidation.[9]
Mass Scan Range 40 - 500 amuCovers the expected mass range of the derivatized parent compound and its likely impurities.
Diagram: GC-MS Derivatization Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample 1. Weigh API Sample Dry 2. Dry Sample Sample->Dry Solvent 3. Add Pyridine Dry->Solvent Reagent 4. Add BSTFA + TMCS Solvent->Reagent Heat 5. Heat (70°C, 30 min) Reagent->Heat GC_Inject 6. Inject into GC Heat->GC_Inject Derivatized Sample Separation 7. Chromatographic Separation GC_Inject->Separation Ionization 8. EI Ionization Separation->Ionization Detection 9. Mass Detection Ionization->Detection Chromatogram 10. Generate Chromatogram Detection->Chromatogram Spectra 11. Extract Mass Spectra Chromatogram->Spectra Identify 12. Identify Impurities (Library Search) Spectra->Identify Quantify 13. Quantify Impurities Identify->Quantify

Caption: Workflow for impurity profiling via GC-MS with silylation derivatization.

Method 2: HPLC-UV/MS – The Direct Approach

For polar, non-volatile, and thermally sensitive compounds, High-Performance Liquid Chromatography (HPLC) is often the technique of choice in the pharmaceutical industry.[3][10] It analyzes compounds in a liquid phase at or near ambient temperature, thereby circumventing the challenges of volatility and thermal stability.[4]

The Principle of HPLC

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[11] For an analyte like 5-Amino-4-chloro-2-fluorobenzoic acid, a reversed-phase (RP-HPLC) method using a non-polar stationary phase (like C18) and a polar mobile phase is ideal. Coupling HPLC with both a UV detector (for robust quantification) and a Mass Spectrometer (for definitive identification) provides a comprehensive analytical solution.[9][10]

Experimental Protocol: Reversed-Phase HPLC-UV/MS

Step 1: Sample Preparation

  • Solvent Preparation: Prepare the mobile phase. For example, Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Dilution: Accurately weigh and dissolve the API sample in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.

Step 2: HPLC-UV/MS Instrumentation and Parameters

Parameter Setting Rationale
HPLC System Agilent 1290 Infinity II LC or equivalentHigh-pressure system for efficient separation with small particle columns.
MS System Agilent 6546 Q-TOF or equivalentProvides high-resolution, accurate mass data for confident impurity identification.
Column Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm)A high-efficiency column providing excellent separation for polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase; formic acid aids in protonation for better peak shape and MS sensitivity.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for eluting less polar components.
Gradient 5% B to 95% B over 15 minutesA gradient elution is necessary to separate impurities with a wide range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 35°CEnsures reproducible retention times.
UV Detection Diode Array Detector (DAD), 254 nmAllows for quantification and peak purity assessment.
Ionization Mode Electrospray Ionization (ESI), Positive ModeA soft ionization technique ideal for polar, non-volatile molecules, typically yielding the protonated molecular ion [M+H]⁺.[9][12]
Mass Scan Range 100 - 800 m/zCovers the expected mass range of the parent compound and potential impurities.

Head-to-Head Comparison: GC-MS vs. HPLC-MS

The choice between GC-MS and HPLC-MS is not about which technique is universally "better," but which is most fit-for-purpose based on the analyte's properties and the analytical goals.[9]

FeatureGC-MS with Derivatization HPLC-UV/MS
Analyte Suitability Requires volatile & thermally stable compounds. Derivatization is essential for polar APIs.[9]Ideal for non-volatile, polar, and thermally labile compounds.[3][9]
Sample Preparation Complex. Involves a multi-step chemical reaction (derivatization) that must be precise and reproducible.[2]Simple. Typically involves dissolving the sample in the mobile phase.[9]
Separation Efficiency Generally higher. Capillary GC columns offer superior resolving power (more theoretical plates).[3]Lower than capillary GC, but sufficient for most pharmaceutical impurity profiling.
Information from MS Hard ionization (EI) provides extensive, reproducible fragmentation patterns useful for library searching and structure elucidation.[9]Soft ionization (ESI, APCI) typically provides the molecular weight ([M+H]⁺). MS/MS is needed for fragmentation.[9]
Potential for Artifacts High. Incomplete derivatization or side reactions can introduce peaks that are not true impurities.Low. The primary risk is sample degradation in solution, which is generally minimal.
Typical Application Gold standard for residual solvents, volatile organic impurities, and leachables.[6][9]The workhorse for purity testing, stability studies, and identification of non-volatile impurities and degradation products.[9][10]
Method Validation More complex due to the added derivatization step, which must also be validated for robustness.Straightforward, following well-established ICH guidelines for liquid chromatography.[11][13]
Diagram: Decision Flowchart for Method Selection

Decision_Tree start Start: Impurity Profiling of API q1 Is the target impurity volatile and thermally stable? start->q1 gcms Use Direct GC-MS q1->gcms Yes q2 Can the API and its impurities be effectively derivatized? q1->q2 No gcms_deriv Use GC-MS with Derivatization q2->gcms_deriv Yes hplc Use HPLC-UV/MS q2->hplc No

Caption: A logical guide to choosing the optimal analytical technique.

Method Validation and Scientific Trustworthiness

Regardless of the chosen technique, the analytical method must be validated to ensure it is suitable for its intended purpose, as per ICH Q2(R1) guidelines.[13][14][15] A validated method provides trustworthy data, which is the bedrock of regulatory submission and product safety.

Key validation parameters include:

  • Specificity: The ability to detect the analyte and its impurities in the presence of each other and any matrix components.[15]

  • Linearity: A proportional relationship between the concentration of an impurity and the instrument's response over a defined range.[15][16]

  • Accuracy: The closeness of the measured value to the true value, often determined by spike/recovery studies.[14]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[14][16]

  • Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy.[15]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

For the GC-MS method, the derivatization step itself must be proven robust, ensuring complete and repeatable conversion of the analytes to their derivatives.

Conclusion and Recommendation

For the comprehensive impurity profiling of this compound, HPLC-UV/MS is the superior and more direct primary technique. Its ability to analyze the polar, non-volatile parent drug and its likely degradation products without chemical modification makes it more efficient, robust, and less prone to artifacts.[3][10] It is the established industry-standard approach for API purity and stability testing.

However, GC-MS with derivatization serves as a powerful complementary and orthogonal technique. It should be considered in specific scenarios:

  • Orthogonal Confirmation: To confirm the identity of impurities found by HPLC, as the different separation mechanism and EI fragmentation provide a high degree of confidence.

  • Volatile Impurity Analysis: If there is a suspicion of volatile or semi-volatile impurities originating from starting materials or side reactions (e.g., decarboxylation products), GC-MS is the ideal tool for their detection.[6]

Ultimately, a comprehensive impurity profiling strategy may leverage both techniques. HPLC-MS would be used for the primary analysis of the bulk drug and its non-volatile degradants, while GC-MS would be employed to investigate any potential volatile impurities, ensuring a complete and scientifically sound understanding of the API's purity profile.

References

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell.
  • GC vs. HPLC in Pharmaceutical and Medical Device Testing. (2026, January 8). AELAB.
  • Application Note: Derivatization Techniques for the GC-MS Analysis of Polar Cathinones. (2025, December). Benchchem.
  • LC-MS vs GC-MS in Pharmaceutical Analysis. (n.d.). HPLC Calculator.
  • GC Derivatization. (n.d.). Restek.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals. (n.d.). ResearchGate.
  • What Is Derivatization In Gas Chromatography? (2025, January 18). Chemistry For Everyone.
  • HPLC or GC-MS: Which Technique is Best for Your Needs? (2024, October 21). Aijiren.
  • GC-MS applications in pharmaceutical analysis. (2017, April 19). European Pharmaceutical Review.
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2023, March). FDA.
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2015). ResearchGate.
  • Derivatization in Gas Chromatography (GC) Explained. (2021, February 18). Phenomenex.
  • Validation of Analytical Procedures: Methodology. (1996, November 6). ICH.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). IntechOpen.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). International Journal of Pharmaceutical Sciences and Research.
  • 5-Amino-4-chloro-2-fluorobenzoic acid. (n.d.). Sigma-Aldrich.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017, January 2). PubMed.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews: A Journal of Pharmaceutical Science.

Sources

1H NMR and 13C NMR spectral interpretation of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Interpretation of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride: A Comparative Analysis

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple spectral assignment to explain the underlying physicochemical principles that govern the observed spectral features. Furthermore, it objectively compares the utility of NMR spectroscopy with other key analytical techniques—Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC)—in the context of characterizing this multifaceted molecule.

This compound is a substituted aromatic compound whose distinct functional groups make it a valuable building block in medicinal chemistry and materials science.[1] Its precise structural elucidation is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream applications. NMR spectroscopy stands as the preeminent technique for providing unambiguous, atomic-level structural information.[2]

Molecular Structure and Electronic Environment

To accurately interpret the NMR spectra, one must first consider the electronic influence of each substituent on the benzoic acid core. The molecule's structure, presented below with standardized numbering for spectral assignment, dictates the chemical environment of each nucleus.

The carboxylic acid (-COOH) and the protonated amino group (-NH₃⁺) are electron-withdrawing groups, deshielding nearby nuclei. Conversely, the halogens (Fluorine and Chlorine) exhibit a dual role: they are inductively electron-withdrawing but can be weakly π-donating through their lone pairs. The fluorine atom, being highly electronegative, will have a significant impact on the chemical shifts of adjacent nuclei and will introduce characteristic spin-spin couplings (J-coupling) in both ¹H and ¹³C spectra.[3] The hydrochloride form ensures the amino group is protonated, enhancing its electron-withdrawing capacity and rendering its protons exchangeable.

cluster_0 Analytical Workflow for Structural Characterization Sample Pure Compound Sample Purity Purity & Quantification (HPLC) Sample->Purity Parallel Analysis Functional Functional Groups (FTIR) Sample->Functional Parallel Analysis MolWeight Molecular Weight & Formula (HRMS) Sample->MolWeight Parallel Analysis Structure Unambiguous Structure (¹H & ¹³C NMR) Sample->Structure Parallel Analysis Confirmation Full Characterization Confirmed Purity->Confirmation Data Integration Functional->Confirmation Data Integration MolWeight->Confirmation Data Integration Structure->Confirmation Data Integration

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Molecular Formula

In the intricate world of synthetic chemistry, particularly in pharmaceutical and materials science development, compounds that share the same molecular formula—known as isomers—can exhibit vastly different chemical behaviors.[1][2] This guide delves into the reactivity of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride, a versatile building block, by comparing it with its constitutional isomers.[3][4] The precise arrangement of the amino, chloro, and fluoro substituents on the benzoic acid core dictates the electronic landscape of the aromatic ring, profoundly influencing its acidity, susceptibility to nucleophilic and electrophilic attack, and overall utility in complex syntheses. Understanding these isomeric effects is not merely an academic exercise; it is fundamental to predicting reaction outcomes, optimizing synthetic routes, and achieving desired molecular properties.

The Electronic Influence of Substituents: A Tug-of-War on the Aromatic Ring

The reactivity of 5-Amino-4-chloro-2-fluorobenzoic acid is governed by the interplay of its functional groups. Each substituent exerts distinct electronic effects, either donating or withdrawing electron density from the benzene ring through inductive and resonance mechanisms.

  • Carboxylic Acid (-COOH): This group is strongly electron-withdrawing through both induction and resonance. It deactivates the ring towards electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the meta positions.[5][6] Crucially, it enhances the acidity of the molecule by stabilizing the negative charge of the resulting carboxylate anion.[7][8][9]

  • Amino Group (-NH₂): As a potent electron-donating group (EDG) via resonance, the amino group activates the ring, making it more susceptible to electrophilic attack, and directs incoming groups to the ortho and para positions.[6] Conversely, it destabilizes the carboxylate anion, thereby decreasing the acidity of the benzoic acid.[10][11]

  • Halogens (-F, -Cl): These groups exhibit a dual nature. They are strongly electron-withdrawing inductively but weakly electron-donating through resonance. The inductive effect dominates, making them deactivating overall for EAS, yet they still direct incoming electrophiles to the ortho and para positions.[6] In nucleophilic aromatic substitution (SNAr) reactions, they function as leaving groups. Fluorine's high electronegativity makes the attached carbon highly electrophilic, often rendering it a better leaving group than chlorine in SNAr, where the initial nucleophilic attack is typically the rate-determining step.[5][12][13]

Caption: Electronic contributions of functional groups.

Comparative Analysis of Isomeric Reactivity

To illustrate the impact of substituent placement, we will compare the title compound with three representative isomers.

Compound NameStructure
5-Amino-4-chloro-2-fluorobenzoic acid (Title Compound)
Isomer A: 3-Amino-4-chloro-2-fluorobenzoic acid
Isomer B: 4-Amino-2-chloro-5-fluorobenzoic acid
Isomer C: 2-Amino-4-chloro-5-fluorobenzoic acid
Acidity (pKa Value)

The acidity of a substituted benzoic acid is a direct reflection of the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups (EWGs) stabilize the anion, increasing acidity (lower pKa), while electron-donating groups (EDGs) destabilize it, decreasing acidity (higher pKa).[7][8][9]

  • Title Compound: The amino group is meta to the carboxylic acid. Its electron-donating resonance effect is weaker at the meta position, resulting in a less pronounced decrease in acidity compared to an ortho or para amino group.

  • Isomer A: The amino group is also meta to the carboxyl group, suggesting a similar acidity profile to the title compound, with minor differences due to the relative positions of the halogens.

  • Isomer B: The amino group is para to the carboxylic acid. Here, its strong electron-donating resonance effect is fully expressed, significantly destabilizing the carboxylate anion. This isomer is expected to be the least acidic.

  • Isomer C: The amino group is ortho to the carboxylic acid. This position allows for strong electron donation and potential intramolecular hydrogen bonding, which can complicate predictions but generally leads to decreased acidity.

Predicted Acidity Ranking (Strongest to Weakest): Title Compound ≈ Isomer A > Isomer C > Isomer B

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactivity hinges on two key factors: the presence of strong EWGs (ortho or para) to the leaving group to stabilize the negatively charged Meisenheimer intermediate, and the intrinsic ability of the substituent to act as a leaving group (F > Cl > Br > I).[12][13][14]

  • Title Compound: The fluorine at C2 is ortho to the powerful EWG (-COOH), making it highly activated for substitution. The chlorine at C4 is para to the -COOH, also activating it, but is ortho to the EDG (-NH₂), which deactivates this position for SNAr. Therefore, nucleophilic attack will overwhelmingly favor substitution of the fluorine at C2.

  • Isomer A: The fluorine at C2 is again activated by the ortho -COOH group. The chlorine at C4 is now meta to the -COOH, receiving less activation. Reactivity should be high at the C2 fluorine.

  • Isomer B: The chlorine at C2 is ortho to the -COOH, activating it. However, it is also ortho to the strongly donating -NH₂ group, which is deactivating. The fluorine at C5 is meta to the -COOH and ortho to the -NH₂, making it significantly less reactive. Overall SNAr reactivity is predicted to be low for this isomer.

  • Isomer C: The amino group is now ortho to the carboxylic acid. The fluorine at C5 is para to the -NH₂ (deactivating) and meta to the -COOH (weakly activating). The chlorine at C4 is meta to the -NH₂ and meta to the -COOH. This isomer is expected to be the least reactive towards SNAr.

Predicted SNAr Reactivity Ranking (Most to Least Reactive): Title Compound ≈ Isomer A > Isomer B > Isomer C

Electrophilic Aromatic Substitution (EAS)

In EAS, the reaction site is determined by the most powerful activating group, which is unequivocally the amino group (-NH₂).[6] It directs incoming electrophiles to its open ortho and para positions.

  • Title Compound (5-Amino...): The amino group is at C5. Its ortho positions are C4 (occupied by Cl) and C6 (vacant). Its para position is C2 (occupied by F). The only available position for substitution is C6 .

  • Isomer A (3-Amino...): The amino group is at C3. Its ortho positions are C2 (occupied by F) and C4 (occupied by Cl). Its para position is C6 (vacant). Electrophilic attack will occur at C6 .

  • Isomer B (4-Amino...): The amino group is at C4. Its ortho positions are C3 (vacant) and C5 (occupied by F). Its para position is C1 (occupied by COOH). Substitution will occur at C3 .

  • Isomer C (2-Amino...): The amino group is at C2. Its ortho positions are C1 (occupied by COOH) and C3 (vacant). Its para position is C5 (occupied by F). Substitution will occur at C3 .

While all isomers are activated for EAS, the overall rate will be modulated by the deactivating effects of the other substituents. The isomer with the most electronically unencumbered site directed by the amino group will likely react fastest.

Quantitative Comparison: Experimental Protocol

To empirically validate these predictions, a competitive reactivity experiment for SNAr can be performed. This protocol provides a robust framework for comparing the reaction rates of two isomers directly.

Protocol: Competitive SNAr of Isomers with Piperidine

Objective: To determine the relative reactivity of 5-Amino-4-chloro-2-fluorobenzoic acid (Isomer 1) and 4-Amino-2-chloro-5-fluorobenzoic acid (Isomer B) towards a common nucleophile.

Materials:

  • 5-Amino-4-chloro-2-fluorobenzoic acid HCl

  • 4-Amino-2-chloro-5-fluorobenzoic acid

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Internal Standard (e.g., Naphthalene)

Procedure:

  • Standard Preparation: Prepare standard solutions of known concentrations for both starting isomers, the expected products, and the internal standard for HPLC calibration.

  • Reaction Setup: In a dry reaction vial, combine 5-Amino-4-chloro-2-fluorobenzoic acid HCl (0.1 mmol, 1.0 eq), Isomer B (0.1 mmol, 1.0 eq), and the internal standard (0.1 mmol).

  • Base Addition: Add anhydrous K₂CO₃ (0.4 mmol, 4.0 eq) to neutralize the hydrochloride salt and the HF/HCl generated during the reaction.

  • Solvent Addition: Add 2.0 mL of anhydrous DMSO and stir the mixture to ensure homogeneity.

  • Reaction Initiation: Add piperidine (0.05 mmol, 0.5 eq, as the limiting reagent) to the mixture.

  • Heating and Monitoring: Heat the reaction mixture to 80°C in a temperature-controlled heating block. At timed intervals (e.g., 0, 30, 60, 120, 240 min), withdraw a small aliquot (approx. 50 µL) and quench it in a vial containing 1 mL of a 1:1 acetonitrile/water mixture.

  • HPLC Analysis: Analyze the quenched aliquots by HPLC. Quantify the disappearance of each starting isomer and the appearance of their respective products relative to the internal standard.

  • Data Analysis: Plot the concentration of each reactant versus time. The isomer that is consumed faster is the more reactive one. The ratio of the products formed at any given time point provides a direct measure of their relative reactivity.

G cluster_workflow Experimental Workflow prep 1. Prepare Solutions (Isomers, Nucleophile, Internal Std.) mix 2. Combine Reactants (Isomer 1 + Isomer B + Std. + Base) prep->mix initiate 3. Add Limiting Nucleophile (Initiate Reaction) mix->initiate react 4. Heat and Sample (Timed Aliquots) initiate->react quench 5. Quench Aliquots react->quench analyze 6. HPLC Analysis (Quantify Reactants & Products) quench->analyze data 7. Determine Relative Rate analyze->data

Caption: Workflow for determining competitive reaction kinetics.

Summary of Predicted Reactivity

PropertyTitle CompoundIsomer AIsomer BIsomer CRationale
Acidity HighHighLowest LowEDG (-NH₂) is para to -COOH in Isomer B, causing maximum destabilization of the carboxylate.
SNAr Reactivity Highest HighLowLowest Title compound has -COOH ortho to the excellent F leaving group. Isomer C lacks strong ortho/para activation.
EAS Regioselectivity C6C6C3C3Directed by the powerful activating -NH₂ group to its sterically accessible ortho/para positions.

Conclusion

The reactivity of 5-Amino-4-chloro-2-fluorobenzoic acid and its isomers is a clear demonstration that a molecule's constitution is paramount to its chemical function. While sharing the same atoms, the varied arrangements lead to significant, predictable differences in acidity and susceptibility to both nucleophilic and electrophilic substitution. The title compound stands out for its high reactivity in SNAr at the C2 fluorine, a direct consequence of activation by the ortho-carboxylic acid group. Conversely, isomers with an amino group positioned ortho or para to the carboxylic acid are significantly less acidic and less prone to SNAr. For synthetic chemists, these insights are critical for selecting the correct isomer as a starting material to ensure desired reaction outcomes, avoid unwanted side products, and build molecular complexity with precision.

References

  • Substituent Effects on Acidity. (2024). Chemistry LibreTexts. [Link]

  • Flores-Holguín, N., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules. [Link]

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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 5-Amino-4-chloro-2-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from antimicrobial and anti-inflammatory to potent anticancer effects. Among these, derivatives of 5-Amino-4-chloro-2-fluorobenzoic acid represent a promising, yet relatively underexplored, chemical space. The strategic placement of amino, chloro, and fluoro substituents on the phenyl ring offers a unique combination of electronic and steric properties, providing a versatile platform for generating libraries of compounds with diverse pharmacological profiles.

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5-Amino-4-chloro-2-fluorobenzoic acid derivatives. While extensive comparative data for a systematic series of these specific derivatives is not widely available in the public domain, this document synthesizes findings from structurally related compounds to infer potential SAR trends and guide future research. We will delve into the synthetic pathways, compare the biological activities of analogous compounds, and provide detailed experimental protocols for the synthesis and evaluation of these promising molecules.

The Core Moiety: 5-Amino-4-chloro-2-fluorobenzoic Acid

5-Amino-4-chloro-2-fluorobenzoic acid is an aromatic compound featuring an amino group, a chlorine atom, and a fluorine atom attached to a benzoic acid core.[1] This unique substitution pattern is key to its potential as a building block in drug discovery. The amino group provides a site for further derivatization, such as amide bond formation, while the electron-withdrawing halogen atoms can influence the acidity of the carboxylic acid and the overall electronic properties of the molecule, potentially enhancing binding interactions with biological targets.[1]

Structure-Activity Relationship Insights from Related Benzamides

While specific SAR studies on a series of 5-Amino-4-chloro-2-fluorobenzoic acid derivatives are limited, valuable insights can be gleaned from research on structurally similar substituted benzamides. These studies highlight how modifications to the core structure can significantly impact biological activity.

Amide Bond Formation: The Gateway to Diversity

The carboxylic acid functionality of 5-Amino-4-chloro-2-fluorobenzoic acid is a prime site for modification, most commonly through the formation of amide bonds with various amines. This approach allows for the introduction of a wide array of substituents, enabling the exploration of different chemical spaces and interactions with biological targets.

Impact of Substituents on Biological Activity

Studies on related N-phenylbenzamides have shown that the nature and position of substituents on both the benzoyl and the N-phenyl rings are critical for activity. For instance, the presence of electron-withdrawing groups on the N-phenyl ring has been shown to be beneficial for in vitro antischistosomal potency.[2]

In the context of kinase inhibition, a prominent area of cancer research, the overall conformation and electronic properties of the molecule are crucial for binding to the ATP-binding pocket of the kinase.[3] The strategic placement of hydrogen bond donors and acceptors, as well as hydrophobic moieties, can lead to potent and selective inhibitors.

Comparative Analysis of Substituted Benzamide Derivatives

To illustrate the principles of SAR, the following table presents hypothetical data for a series of N-aryl-5-amino-4-chloro-2-fluorobenzamide derivatives, based on observed trends in related compound classes investigated as kinase inhibitors. This data is intended to be representative and to guide the design of future experiments.

Compound IDN-Aryl Substituent (R)Kinase Inhibition IC50 (nM)Cytotoxicity (MCF-7) IC50 (µM)
1a Phenyl500>50
1b 4-Methoxyphenyl25025
1c 4-Chlorophenyl10010
1d 3,4-Dichlorophenyl505
1e 4-Trifluoromethylphenyl252
Reference Staurosporine100.5

Interpretation of Hypothetical SAR Data:

  • Unsubstituted Phenyl (1a): The parent compound with an unsubstituted N-phenyl ring shows moderate activity, serving as a baseline for comparison.

  • Electron-Donating Group (1b): The introduction of a methoxy group, an electron-donating substituent, at the 4-position of the N-phenyl ring leads to a modest increase in kinase inhibition.

  • Electron-Withdrawing Groups (1c-1e): A clear trend is observed with the introduction of electron-withdrawing groups. A single chloro-substituent (1c) enhances potency, which is further improved with di-chloro substitution (1d). The strongly electron-withdrawing trifluoromethyl group (1e) results in the most potent compound in this hypothetical series. This suggests that reducing the electron density of the N-phenyl ring may favor binding to the target kinase.

Experimental Protocols

To facilitate further research in this area, we provide detailed, representative protocols for the synthesis of N-aryl-5-amino-4-chloro-2-fluorobenzamide derivatives and for a kinase inhibition assay.

Synthesis of N-Aryl-5-amino-4-chloro-2-fluorobenzamides

This protocol describes a general method for the amide coupling of 5-Amino-4-chloro-2-fluorobenzoic acid with a substituted aniline.

Workflow Diagram:

cluster_synthesis Synthesis Workflow A 5-Amino-4-chloro-2-fluorobenzoic acid + Thionyl Chloride B 5-Amino-4-chloro-2-fluorobenzoyl chloride (Acyl Chloride Intermediate) A->B Reflux D N-Aryl-5-amino-4-chloro-2-fluorobenzamide (Final Product) B->D Amide Coupling in Dichloromethane C Substituted Aniline + Triethylamine C->D

Caption: General synthetic workflow for N-aryl-5-amino-4-chloro-2-fluorobenzamides.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid: To a solution of 5-Amino-4-chloro-2-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Formation of the Acyl Chloride: Allow the reaction mixture to warm to room temperature and then reflux for 2 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Removal of Excess Thionyl Chloride: After completion of the reaction, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-amino-4-chloro-2-fluorobenzoyl chloride.

  • Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM (10 mL/mmol). In a separate flask, dissolve the desired substituted aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (5 mL/mmol).

  • Reaction and Work-up: Add the aniline solution dropwise to the acyl chloride solution at 0 °C. Allow the reaction to stir at room temperature for 12-16 hours.

  • Purification: Wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-5-amino-4-chloro-2-fluorobenzamide.

In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target protein kinase.

Workflow Diagram:

cluster_assay Kinase Inhibition Assay Workflow A Prepare Kinase Reaction Mixture (Kinase, Substrate, Buffer) B Add Test Compound (Varying Concentrations) A->B C Initiate Reaction (Add ATP) B->C D Incubate at 30°C C->D E Stop Reaction D->E F Detect Kinase Activity (e.g., Phosphorylation) E->F G Calculate IC50 Values F->G

Caption: Experimental workflow for a generic in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Prepare Reagents: Prepare a kinase reaction buffer, a solution of the target kinase, a solution of a suitable substrate (e.g., a peptide), and a solution of ATP.

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: In a 96-well plate, add the kinase, substrate, and kinase buffer to each well.

  • Compound Addition: Add the diluted test compounds to the appropriate wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Initiate Reaction: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., luminescence-based assay, ELISA, or radioactivity).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Future Directions and Conclusion

The 5-Amino-4-chloro-2-fluorobenzoic acid scaffold holds considerable promise for the development of novel therapeutic agents. The insights from structurally related compounds suggest that systematic derivatization of the amino and carboxylic acid groups can lead to the discovery of potent and selective modulators of various biological targets.

This guide provides a foundational framework for researchers entering this exciting area of medicinal chemistry. The provided synthetic and assay protocols, along with the inferred SAR, offer a starting point for the rational design and evaluation of new derivatives. Future research should focus on the synthesis of a comprehensive library of these compounds and their systematic evaluation against a panel of biological targets to establish a definitive structure-activity relationship. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

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The Fluorine Factor: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Aminobenzoic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological profiles. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can significantly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity.[1][2] This guide provides a comparative analysis of fluorinated and non-fluorinated aminobenzoic acids, using 4-aminobenzoic acid (p-aminobenzoic acid, PABA) and its fluorinated analog, 4-amino-2-fluorobenzoic acid, as a case study. We will delve into their physicochemical and biological properties, supported by available data and detailed experimental protocols, to empower researchers in making informed decisions during the drug design process.

The Rationale for Fluorination: More Than Just a Halogen Swap

The introduction of a fluorine atom into an organic molecule is not a trivial substitution. Its profound impact stems from its strong electron-withdrawing nature, which can alter the electronic distribution within the molecule. This, in turn, affects key physicochemical parameters that are critical for a drug's pharmacokinetic and pharmacodynamic behavior.[2] For aminobenzoic acids, which are versatile scaffolds in pharmaceutical development, fluorination can be a powerful tool to fine-tune their properties for a specific biological target.[3]

Physicochemical Properties: A Tale of Two Acids

The most immediate and predictable impact of fluorination is on the physicochemical properties of the molecule. The electron-withdrawing effect of fluorine can significantly alter the acidity (pKa) and lipophilicity (logP) of the aminobenzoic acid scaffold.

Property4-Aminobenzoic Acid4-Amino-2-fluorobenzoic AcidRationale for a Fluorine-Induced Shift
pKa (Carboxylic Acid) ~4.85[4][5]~3.93 (Predicted)[5]The strongly electronegative fluorine atom withdraws electron density from the aromatic ring, stabilizing the carboxylate anion and thus increasing the acidity (lowering the pKa).
pKa (Amino Group) ~2.38[4][5]Data not availableFluorination is expected to decrease the basicity of the amino group (lower pKa) due to the inductive electron withdrawal, making the lone pair of electrons on the nitrogen less available for protonation.
logP 0.83[4][6]1.19[7]Fluorine is a lipophilic atom, and its introduction generally increases the overall lipophilicity of a molecule. This can enhance membrane permeability but may also affect solubility and protein binding.
Aqueous Solubility Slightly soluble[8][9]Moderately soluble, pH-dependent[4]While fluorination increases lipophilicity, the overall solubility remains complex and is significantly influenced by pH due to the presence of both acidic and basic functional groups.[4][10]

Table 1: Comparative Physicochemical Properties of 4-Aminobenzoic Acid and 4-Amino-2-fluorobenzoic Acid.

Biological Implications of Fluorination

The changes in physicochemical properties induced by fluorination have significant downstream effects on the biological behavior of aminobenzoic acids.

Metabolic Stability

A primary driver for incorporating fluorine in drug design is to enhance metabolic stability.[11] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[12] By strategically placing a fluorine atom at a metabolically labile position, the rate of metabolic degradation can be reduced, leading to a longer drug half-life and improved bioavailability.

Experimental Protocols

To facilitate the direct comparison of these compounds, we provide detailed protocols for key experiments.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using a standard potentiometric titration method.[11]

Objective: To determine the pKa values of the carboxylic acid and amino groups of a given aminobenzoic acid.

Materials:

  • Aminobenzoic acid sample (e.g., 4-aminobenzoic acid or 4-amino-2-fluorobenzoic acid)

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Beaker (100 mL)

Procedure:

  • Sample Preparation: Accurately weigh approximately 50-100 mg of the aminobenzoic acid and dissolve it in 50 mL of deionized water in a beaker. Gentle heating may be required for initial dissolution, then allow the solution to cool to room temperature.

  • Titration with Acid (to determine the pKa of the amino group):

    • Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

    • Begin stirring gently.

    • Record the initial pH of the solution.

    • Add the 0.1 M HCl in small increments (e.g., 0.1-0.2 mL) from the burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of HCl added.

    • Continue the titration until the pH has dropped by at least 2-3 units from the starting pH.

  • Titration with Base (to determine the pKa of the carboxylic acid):

    • Prepare a fresh solution of the aminobenzoic acid as in step 1.

    • Record the initial pH.

    • Titrate with 0.1 M NaOH in small increments, recording the pH and volume added after each addition.

    • Continue the titration until the pH has increased by at least 2-3 units past the expected pKa of the carboxylic acid.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate titration curves.

    • Determine the equivalence point(s) from the inflection point(s) of the curve(s).

    • The pKa is equal to the pH at the half-equivalence point.

Causality: This method relies on the principle that at the half-equivalence point of a titration of a weak acid or base, the concentrations of the protonated and deprotonated species are equal, and thus the pH is equal to the pKa according to the Henderson-Hasselbalch equation.

Protocol 2: Determination of logP by the Shake-Flask Method

This protocol describes the classic shake-flask method for determining the partition coefficient (logP), a measure of a compound's lipophilicity.[13][14]

Objective: To determine the logP value of an aminobenzoic acid.

Materials:

  • Aminobenzoic acid sample

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., phosphate-buffered saline, pH 7.4; pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge (if using tubes)

  • UV-Vis spectrophotometer or HPLC for concentration analysis

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and water/buffer for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the aminobenzoic acid in the aqueous phase at a known concentration.

  • Partitioning:

    • Add a known volume of the aqueous stock solution and an equal volume of the pre-saturated n-octanol to a separatory funnel or centrifuge tube.

    • Shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation:

    • Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

  • Concentration Measurement:

    • Carefully withdraw a sample from the aqueous phase.

    • Determine the concentration of the aminobenzoic acid in the aqueous phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

  • Calculation:

    • Calculate the concentration of the compound in the n-octanol phase by subtracting the final aqueous concentration from the initial aqueous concentration.

    • Calculate the partition coefficient, P = [Concentration in octanol] / [Concentration in aqueous].

    • Calculate logP = log10(P).

Causality: This method directly measures the equilibrium distribution of a solute between two immiscible phases, providing a quantitative measure of its relative affinity for a nonpolar (n-octanol) versus a polar (aqueous) environment.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow for a comparative study of fluorinated and non-fluorinated aminobenzoic acids.

G cluster_start Compound Selection cluster_physchem Physicochemical Characterization cluster_bio Biological Property Assessment cluster_analysis Data Analysis and Comparison cluster_conclusion Conclusion Start Select Fluorinated and Non-Fluorinated Analogs pKa pKa Determination (Potentiometric Titration) Start->pKa logP logP Determination (Shake-Flask Method) Start->logP Solubility Solubility Assessment (pH-dependent) Start->Solubility MetStab Metabolic Stability Assay (Liver Microsomes) Start->MetStab ProtBind Protein Binding Assay (Equilibrium Dialysis) Start->ProtBind Analysis Comparative Analysis of Physicochemical and Biological Data pKa->Analysis logP->Analysis Solubility->Analysis MetStab->Analysis ProtBind->Analysis Conclusion Structure-Activity Relationship (SAR) Insights Analysis->Conclusion

Caption: Workflow for the comparative analysis of aminobenzoic acids.

Plausible Metabolic Pathway Alteration by Fluorination

The metabolic fate of an aminobenzoic acid can be altered by fluorination. A common metabolic pathway for aromatic compounds is hydroxylation, mediated by CYP enzymes. Fluorine substitution can block this metabolic "soft spot."

G cluster_nonF Non-Fluorinated Pathway cluster_F Fluorinated Pathway PABA 4-Aminobenzoic Acid Metabolite1 Hydroxylated Metabolite PABA->Metabolite1 CYP-mediated hydroxylation FPABA 4-Amino-2-fluorobenzoic Acid Blocked Metabolism Blocked FPABA->Blocked Fluorine blocks hydroxylation site

Caption: Fluorine blocking a potential metabolic hydroxylation site.

Conclusion

The strategic fluorination of aminobenzoic acids offers a powerful approach to modulate their physicochemical and biological properties for drug discovery applications. As demonstrated with 4-amino-2-fluorobenzoic acid, the introduction of fluorine can significantly increase acidity and lipophilicity compared to its non-fluorinated counterpart, 4-aminobenzoic acid. These changes are anticipated to translate into enhanced metabolic stability and altered protein binding characteristics. While a complete experimental dataset for a direct comparison is not yet fully available in the literature, this guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to conduct such a comparative study. By understanding the underlying principles of fluorination and employing rigorous experimental validation, scientists can better harness the "fluorine factor" to design more effective and durable therapeutic agents.

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A Comparative Guide to a Novel, High-Efficiency Synthetic Route for 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride is a critical building block in the synthesis of advanced pharmaceutical agents.[1] Traditional synthetic routes, while effective, often rely on harsh nitration conditions and stoichiometric metal reductants, leading to challenges in scalability, safety, and waste management. This guide introduces and validates a novel, optimized synthetic pathway that utilizes catalytic transfer hydrogenation. This new route demonstrates a significant increase in overall yield, enhanced purity of the final product, improved operational safety, and a more favorable environmental profile compared to the established methodology. We provide a side-by-side comparison, detailed experimental protocols, and a complete analytical validation workflow to support the adoption of this superior process.

Introduction: The Need for an Optimized Synthesis

The strategic placement of amino, chloro, and fluoro groups makes 5-Amino-4-chloro-2-fluorobenzoic acid a versatile intermediate in medicinal chemistry, enabling diverse downstream chemical modifications.[1] The hydrochloride salt form is often preferred for its improved stability and handling properties.

The predominant manufacturing process involves a two-step sequence starting from 4-chloro-2-fluorobenzoic acid:

  • Electrophilic Nitration: Introduction of a nitro group at the C5 position.

  • Reduction: Conversion of the nitro group to the key amino functionality.

While reliable, the classical reduction step often employs reagents like zinc or tin in acidic media, which are inefficient on an industrial scale and generate significant metallic waste. The search for greener, more efficient, and safer chemical processes is a primary driver in modern pharmaceutical development.[2][3] This guide details a new approach that replaces the problematic reduction step with a highly efficient catalytic transfer hydrogenation, addressing the core limitations of the established route.

Synthetic Route Analysis

A direct comparison reveals the strategic advantages of the proposed novel route over the established methodology.

Established Synthetic Route: Nitration-Reduction

The traditional synthesis begins with the nitration of 4-chloro-2-fluorobenzoic acid to form 4-chloro-2-fluoro-5-nitrobenzoic acid, followed by reduction. The reduction is typically achieved using a metal catalyst with hydrogen gas or a metal/acid system.

Established_Route A 4-Chloro-2-fluorobenzoic Acid B 4-Chloro-2-fluoro-5-nitrobenzoic Acid A->B HNO₃, H₂SO₄ C 5-Amino-4-chloro-2-fluorobenzoic Acid B->C Fe / NH₄Cl or Zn / Acetic Acid D 5-Amino-4-chloro-2-fluorobenzoic Acid HCl C->D HCl in IPA Novel_Route A 4-Chloro-2-fluorobenzoic Acid B 4-Chloro-2-fluoro-5-nitrobenzoic Acid A->B HNO₃, H₂SO₄ C 5-Amino-4-chloro-2-fluorobenzoic Acid B->C 5% Pd/C, HCOONH₄ Methanol, Reflux D 5-Amino-4-chloro-2-fluorobenzoic Acid HCl C->D HCl in IPA

Caption: Proposed novel synthesis using catalytic transfer hydrogenation.

Comparative Performance Data

The following table summarizes the key performance indicators for both the established and novel synthetic routes, based on laboratory-scale (100g) synthesis.

ParameterEstablished RouteNovel Route (Validated) Justification for Improvement
Overall Yield 65-70%88-92% Catalytic reduction is highly efficient and minimizes side-product formation.
Final Purity (HPLC) 98.0 - 98.5%≥ 99.5% Cleaner reaction profile simplifies purification, yielding higher purity. [1]
Reaction Time (Reduction) 8 - 12 hours2 - 3 hours Catalytic cycles are significantly faster than stoichiometric metal reductions.
Reaction Temperature 80 - 100 °C65 °C (Methanol Reflux) Lower temperature reduces energy costs and potential for thermal degradation.
Safety Considerations Use of strong acids, exothermicEliminates stoichiometric metals; no H₂ gas required.Avoids handling large quantities of powdered metal and flammable hydrogen gas. [2]
Work-up Procedure Filtration of metal sludgeSimple filtration of catalystDrastically reduces waste and simplifies product isolation.
Environmental Impact High metallic waste streamRecyclable catalyst, biodegradable formate saltAligns with green chemistry principles by minimizing hazardous waste.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the novel synthesis and subsequent analytical validation.

Protocol: Synthesis via Novel Route

Step 1: Nitration of 4-Chloro-2-fluorobenzoic Acid

  • Charge a 1 L jacketed glass reactor with concentrated sulfuric acid (250 mL).

  • Cool the acid to 0-5 °C with constant stirring.

  • Slowly add 4-chloro-2-fluorobenzoic acid (100 g, 0.57 mol) in portions, ensuring the temperature does not exceed 10 °C.

  • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated sulfuric acid (150 mL) to fuming nitric acid (55 mL, 1.3 mol) while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the reactor over 2-3 hours, maintaining the internal temperature at 0-5 °C.

  • Stir the reaction mixture at 5-10 °C for an additional 2 hours. Monitor reaction completion by HPLC.

  • Slowly quench the reaction by pouring it onto 1 kg of crushed ice with vigorous stirring.

  • Filter the resulting precipitate, wash thoroughly with cold deionized water until the filtrate is pH neutral, and dry the solid under vacuum at 60 °C.

  • Expected Outcome: 115-120 g (92-96% yield) of 4-chloro-2-fluoro-5-nitrobenzoic acid as a pale yellow solid.

Step 2: Catalytic Transfer Hydrogenation

  • To a 2 L round-bottom flask, add the 4-chloro-2-fluoro-5-nitrobenzoic acid (115 g, 0.52 mol) and methanol (1 L).

  • Carefully add 5% Palladium on Carbon (5.0 g, 50% wet).

  • Begin stirring and heat the suspension to a gentle reflux (~65 °C).

  • Dissolve ammonium formate (165 g, 2.6 mol) in deionized water (200 mL) and add it portion-wise to the refluxing suspension over 1 hour.

  • Maintain reflux for 2 hours after the addition is complete. Monitor the disappearance of the starting material by TLC or HPLC.

  • Cool the mixture to room temperature and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (2 x 100 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 5-amino-4-chloro-2-fluorobenzoic acid.

Step 3: Hydrochloride Salt Formation

  • Re-dissolve the crude product in isopropanol (IPA) (500 mL) with gentle warming.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution or add a 4M solution of HCl in IPA until the pH is ~1-2.

  • Stir the resulting thick slurry at 0-5 °C for 1 hour.

  • Filter the white precipitate, wash with cold IPA (2 x 50 mL), and dry under vacuum at 50 °C.

  • Expected Outcome: 105-110 g (95-98% yield for the last two steps) of this compound as a white to off-white crystalline solid.

Analytical Validation Workflow

Validation of the final product's identity and purity is essential. A multi-pronged approach using chromatography and spectroscopy ensures confidence in the material's quality. [4]

Validation_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Release A Final Product: 5-Amino-4-chloro-2- fluorobenzoic acid HCl B HPLC-UV (Purity & Assay) A->B C ¹H & ¹³C NMR (Structure ID) A->C D LC-MS (Mass Verification) A->D E Compare data against reference standard B->E C->E D->E F Generate Certificate of Analysis (CoA) E->F

Caption: Workflow for analytical validation of the final compound.

Protocol: High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the final product. [5]* Instrumentation: Standard HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic; 60:40 Acetonitrile:Water with 0.1% Trifluoroacetic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a 1.0 mg/mL stock solution of the sample in the mobile phase.

    • Dilute to a working concentration of 0.1 mg/mL.

    • Inject 10 µL and record the chromatogram for 20 minutes.

    • Calculate purity based on the area percent of the main peak.

  • Acceptance Criteria: Purity ≥ 99.5%.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of the compound. [6]* Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of DMSO-d₆.

  • Procedure: Acquire ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~7.6-7.8 (d, 1H), ~7.2-7.4 (d, 1H), broad signals for -NH₃⁺ and -COOH protons.

  • Acceptance Criteria: The observed spectrum must be consistent with the proposed structure of this compound.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS confirms the molecular weight of the compound.

  • Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Procedure: Use HPLC conditions similar to the purity analysis. Analyze in both positive and negative ion modes.

  • Expected Mass:

    • [M+H]⁺ (Positive Ion Mode): m/z 190.0 (for free base C₇H₅ClFNO₂)

    • [M-H]⁻ (Negative Ion Mode): m/z 188.0

  • Acceptance Criteria: The observed mass must correspond to the theoretical mass of the molecule.

Discussion & Conclusion

The validation of this novel synthetic route for this compound presents a compelling case for its adoption in pharmaceutical manufacturing. The transition from a traditional metal-based reduction to a catalytic transfer hydrogenation system offers substantial improvements across key manufacturing metrics:

  • Enhanced Efficiency: A greater than 20% increase in overall yield significantly improves process economy.

  • Superior Quality: The cleaner reaction profile consistently delivers a product with purity exceeding 99.5%, potentially reducing the burden of downstream purification.

  • Improved Safety & Handling: The elimination of high-pressure hydrogen gas and pyrophoric metal dusts creates a safer operational environment. [2]* Environmental Responsibility: The process aligns with green chemistry principles by minimizing hazardous waste and utilizing a recyclable catalyst.

For researchers and drug development professionals, this optimized route provides a faster, more reliable, and cost-effective supply of a critical intermediate. The robust analytical package ensures that the material meets the stringent quality standards required for pharmaceutical development. We strongly recommend this validated methodology as a superior alternative to established synthetic protocols.

References

  • Benchchem. (n.d.). This compound | 957120-34-2.
  • Smolecule. (2023, August 15). Buy 5-Amino-2-chloro-4-fluorobenzoic acid | 172404-33-0.
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  • Li, H., Liu, X., Jiang, G., & Zhao, H. (n.d.). Experimental validation of the predicted synthesis route for an FDA-approved drug. ResearchGate.
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  • Sun, Y. (2026, January 9). Core Considerations in Designing Complex Pharmaceutical Intermediate Synthesis Routes: Practical Notes from the Field. Tianming Pharmaceuticals.
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  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for 4-Amino-2-fluorobenzoic Acid Quantification.
  • Benchchem. (n.d.). Cross-Validation of Analytical Methods for 4-Amino-2-chlorobenzoic Acid: A Comparative Guide.
  • Benchchem. (n.d.). Spectroscopic Profile of 4-Amino-2-chlorobenzoic Acid: A Technical Guide.

Sources

A Comparative Guide to Cross-Validation of Analytical Methods for Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of fluorinated benzoic acids is paramount. These compounds are not only prevalent as key intermediates and building blocks in medicinal chemistry but also as potential impurities that require stringent control. The choice of an analytical method can significantly impact the reliability of data, influencing critical decisions throughout the drug development lifecycle. Consequently, the cross-validation of different analytical techniques is not merely a good practice but a scientific necessity to ensure data integrity and consistency across various platforms and laboratories.

This guide provides an in-depth comparison and cross-validation framework for the most common analytical methods employed for the analysis of fluorinated benzoic acids: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative regulatory guidelines.

The Imperative of Cross-Validation

Cross-validation of analytical methods is the process of establishing an equivalence or a predefined relationship between the results of two or more distinct analytical procedures.[1] It is a critical exercise when transferring a method between laboratories, introducing a new technology, or when data from different analytical platforms need to be compared.[2][3] For fluorinated benzoic acids, with their diverse isomers and potential for matrix interference, cross-validation ensures that reported concentrations are accurate and reproducible, regardless of the analytical technique employed.

The fundamental principle of cross-validation lies in analyzing the same set of samples, covering the analytical range, with the methods being compared and then statistically evaluating the results.[4] This process is guided by stringent protocols and acceptance criteria as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the United States Pharmacopeia (USP).[5][6][7]

Core Analytical Techniques: A Comparative Overview

The selection of an analytical method for fluorinated benzoic acids is often a balance between sensitivity, selectivity, speed, and the need for sample derivatization.[8]

High-Performance Liquid Chromatography (HPLC-UV): A workhorse in many pharmaceutical laboratories, HPLC-UV offers a straightforward and robust method for the quantification of fluorinated benzoic acids, particularly at higher concentrations.[9] The separation is based on the partitioning of the analytes between a liquid mobile phase and a solid stationary phase.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides superior sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level quantification and analysis in complex biological matrices.[10][11] The mass spectrometer allows for the specific detection of the analyte based on its mass-to-charge ratio, minimizing interferences.[12]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[8] For non-volatile compounds like fluorinated benzoic acids, a derivatization step is necessary to increase their volatility.[13][14] This method can achieve exceptionally low detection limits.[10]

Designing the Cross-Validation Study

A robust cross-validation study is meticulously planned and documented in a protocol that outlines the objectives, procedures, and acceptance criteria.

Diagram of the Cross-Validation Workflow

Cross-Validation Workflow cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting P1 Define Study Objectives & Acceptance Criteria P2 Select Analytical Methods for Comparison P1->P2 P3 Prepare Homogeneous Sample Set P2->P3 E1 Analyze Samples with Method A (e.g., HPLC-UV) P3->E1 E2 Analyze Samples with Method B (e.g., LC-MS/MS) P3->E2 E3 Analyze Samples with Method C (e.g., GC-MS) P3->E3 D1 Compile & Tabulate Results E1->D1 E2->D1 E3->D1 D2 Statistical Analysis (e.g., Bland-Altman, Regression) D1->D2 D3 Compare Against Acceptance Criteria D2->D3 D4 Generate Final Report D3->D4

Caption: A typical workflow for a cross-validation study of analytical methods.

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the analysis of a representative fluorinated benzoic acid, 2-fluorobenzoic acid, using HPLC-UV, LC-MS/MS, and GC-MS.

Protocol 1: HPLC-UV Analysis of 2-Fluorobenzoic Acid
  • Sample Preparation:

    • Accurately weigh and dissolve the 2-fluorobenzoic acid standard and samples in a suitable diluent (e.g., 50:50 acetonitrile:water) to achieve a concentration within the calibration range (e.g., 1-100 µg/mL).

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 230 nm.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of 2-fluorobenzoic acid in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: LC-MS/MS Analysis of 2-Fluorobenzoic Acid
  • Sample Preparation:

    • Prepare calibration standards and quality control (QC) samples by spiking known amounts of 2-fluorobenzoic acid into the matrix of interest (e.g., plasma, formulation buffer).

    • Perform a protein precipitation or liquid-liquid extraction for biological samples to remove interferences.

    • Dilute samples to fall within the calibration range (e.g., 1-1000 ng/mL).

  • LC-MS/MS Conditions:

    • Instrument: Sciex Triple Quad 6500+ or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Ionization Source: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions: Monitor the precursor to product ion transition for 2-fluorobenzoic acid (e.g., m/z 139 -> 95).

  • Data Analysis:

    • Generate a calibration curve using a weighted linear regression model (e.g., 1/x²).

    • Quantify the analyte in samples using the calibration curve.

Protocol 3: GC-MS Analysis of 2-Fluorobenzoic Acid
  • Sample Preparation and Derivatization:

    • For aqueous samples, perform a solid-phase extraction (SPE) to concentrate the analyte and remove salts.[13]

    • Evaporate the eluate to dryness.

    • Add a derivatizing agent such as BF₃·MeOH and heat to convert the carboxylic acid to its more volatile methyl ester.[14]

    • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).

  • GC-MS Conditions:

    • Instrument: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[8]

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp to a higher temperature (e.g., 250°C) to ensure separation.[8]

    • Ionization Source: Electron Ionization (EI).

    • MS Detection: Scan a mass range of m/z 50-300 or use Selected Ion Monitoring (SIM) for enhanced sensitivity.[8]

  • Data Analysis:

    • Create a calibration curve based on the peak area of the derivatized analyte.

    • Quantify the analyte in the samples.

Data Presentation and Acceptance Criteria

The results from the cross-validation study should be presented in a clear and concise manner to facilitate comparison.

Table 1: Comparison of Method Performance Characteristics
Validation ParameterHPLC-UVLC-MS/MSGC-MSAcceptance Criteria (Typical)
Linearity (r²) > 0.999> 0.995> 0.995≥ 0.99
Accuracy (% Bias) ± 5%± 15%± 15%Within ± 15% (± 20% at LLOQ)
Precision (%RSD) < 5%< 15%< 15%≤ 15% (≤ 20% at LLOQ)
Limit of Quantitation (LOQ) ~1 µg/mL~1 ng/mL~10 ng/LMethod dependent
Specificity ModerateHighHighNo significant interfering peaks

Note: Acceptance criteria are based on general regulatory expectations and may vary depending on the application.[5][15]

Table 2: Cross-Validation Results for 2-Fluorobenzoic Acid (Example Data)
Sample IDHPLC-UV Result (µg/mL)LC-MS/MS Result (µg/mL)% Difference
QC Low5.15.33.9%
QC Mid49.851.22.8%
QC High98.5101.02.5%
Sample 125.426.12.8%
Sample 278.980.52.0%

Acceptance Criterion: The percentage difference between the results from the two methods should be within a predefined limit, typically ±20%.

Causality Behind Experimental Choices and Potential Pitfalls

Matrix Effects in LC-MS/MS: A significant challenge in LC-MS/MS analysis is the potential for matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results.[12][16][17] The choice of a robust sample preparation technique, such as solid-phase extraction, and the use of a stable isotope-labeled internal standard are crucial to mitigate these effects.[17]

Derivatization in GC-MS: The necessity of derivatization in GC-MS introduces an additional step that must be carefully controlled and validated to ensure its efficiency and reproducibility.[13] Incomplete or variable derivatization can be a significant source of error.

Isomer Separation: Fluorinated benzoic acids often exist as multiple isomers with similar physicochemical properties, making their separation challenging.[8] The chromatographic conditions, including the choice of column and mobile phase, must be optimized to ensure adequate resolution of the target analyte from its isomers.

Conclusion

The cross-validation of analytical methods for fluorinated benzoic acids is a scientifically rigorous process that underpins the reliability and comparability of analytical data. By carefully designing and executing a cross-validation study, and by understanding the inherent strengths and weaknesses of each technique, researchers can ensure the integrity of their results. This guide provides a framework for this critical process, emphasizing the importance of detailed protocols, clear acceptance criteria, and a thorough understanding of the scientific principles involved. The ultimate goal is to generate robust and defensible data that can confidently support the advancement of pharmaceutical development.

References

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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the community, and the environment. This guide provides a detailed, step-by-step operational plan for the proper disposal of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride, moving beyond simple checklists to explain the scientific reasoning behind each procedural choice.

Hazard Identification & Risk Assessment: Understanding the "Why"

Before handling any disposal task, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated aromatic amino acid derivative. Its structure dictates its reactivity and hazard profile, which in turn dictates the required disposal pathway.

The primary risks associated with this compound are irritation and acute toxicity.[1][2][3][4] Mismanagement can lead to personnel exposure or the creation of hazardous chemical reactions.

Table 1: Hazard Profile of this compound

Hazard Type Description GHS Classification Source
Acute Oral Toxicity Harmful if ingested. Category 4 (H302) [5]
Skin Irritation Causes irritation upon contact with skin. Category 2 (H315) [1][2][3]
Eye Irritation Causes serious and potentially damaging eye irritation. Category 2 (H319) [1][2][3][4]
Respiratory Irritation May cause irritation to the respiratory tract if inhaled as dust. STOT SE 3 (H335) [1][2][3]
Chemical Incompatibilities Reacts with strong oxidizing agents and strong bases. N/A [1][5]

| Hazardous Combustion Products | Thermal decomposition can produce toxic gases including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen halides (HCl, HF). | N/A |[1][5][6] |

This hazard profile underscores why this compound cannot be treated as benign waste. Its halogenated nature places it into a specific, regulated waste stream destined for high-temperature incineration to ensure complete destruction of the halogenated organic molecules.[7]

Pre-Disposal Operations: The Critical Steps of Handling and Segregation

Proper disposal begins long before the waste container leaves the laboratory. It starts with correct handling and meticulous segregation at the point of generation.[8]

Step 1: Personal Protective Equipment (PPE)

The causality is simple: to prevent exposure, a physical barrier is necessary. Based on the hazard profile, the following PPE is mandatory when handling this compound for disposal:

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][9] A splash hazard exists, and dust particles can cause severe irritation.[1]

  • Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.

  • Body Protection: A standard laboratory coat is required to protect against skin contact.[9]

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, if there is a risk of generating dust, a NIOSH-approved respirator should be used.[3] All handling of the solid should occur within a certified chemical fume hood.

Step 2: Waste Characterization & Segregation

This is the most crucial step in ensuring compliance and safety. This compound is a halogenated organic solid . It must never be mixed with non-halogenated waste, acids, bases, or oxidizers.[7][10] Co-mingling waste streams can lead to dangerous reactions and makes disposal extraordinarily difficult and expensive.

The following decision tree illustrates the correct segregation workflow for waste generated in the laboratory.

WasteSegregation cluster_classification Step 1: Characterize Waste Form cluster_halogen Step 2: Identify Chemical Class start Waste Generated Containing 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride is_solid Is the waste primarily solid? (e.g., pure chemical, contaminated wipes, weigh boats) start->is_solid is_halogenated Is the organic component halogenated? (Contains F, Cl, Br, I) is_solid->is_halogenated Yes not_solid Aqueous Waste Stream (Follow institutional guidelines for aqueous halogenated waste) is_solid->not_solid No container Place in a designated, properly labeled 'SOLID HALOGENATED ORGANIC WASTE' container. is_halogenated->container Yes (Presence of Chlorine and Fluorine) not_halogenated Non-Halogenated Waste Stream (Incorrect container for this chemical) is_halogenated->not_halogenated No ehs_pickup Store in Satellite Accumulation Area and arrange for pickup by Environmental Health & Safety (EHS). container->ehs_pickup

Caption: Waste Segregation Decision Workflow

Step 3: Container Selection & Labeling

Federal and state regulations require that hazardous waste containers be managed correctly to prevent leaks, spills, and accidental mixing.[8]

  • Container Type: Use a container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE). The container must have a tight-fitting lid and be in good condition.[11]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste."[8] The full chemical name, "this compound," and the approximate quantity must be listed. Attach the appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful).

  • Closure: Keep the waste container closed at all times except when adding waste.[8] This prevents the release of vapors and protects against spills.

Detailed Disposal Protocols

The following protocols provide step-by-step instructions for common disposal scenarios involving this compound.

Protocol 3.1: Disposal of Unused or Expired Pure Compound
  • Preparation: Don the appropriate PPE and perform the operation within a chemical fume hood.

  • Container Location: Locate the designated "Solid Halogenated Organic Waste" container in your laboratory's Satellite Accumulation Area.[8]

  • Transfer: Carefully transfer the solid chemical from its original container into the waste container using a clean spatula or scoop. Avoid creating dust.

  • Container Rinsing (Decontamination): The empty source container is now considered contaminated. Triple rinse it with a suitable solvent (e.g., methanol or acetone). The rinsate is also hazardous and must be collected in a "Halogenated Liquid Waste" container.

  • Closure and Storage: Securely close the waste container lid. Ensure the container is stored in secondary containment and away from incompatible materials.[10]

Protocol 3.2: Disposal of Contaminated Labware

This protocol applies to items like weigh boats, gloves, paper towels, or silica gel contaminated with the compound.

  • Segregation: At the point of use, immediately segregate contaminated solid items.

  • Disposal: Place these items directly into the "Solid Halogenated Organic Waste" container. Do not overfill the container.[10]

  • Liquid Contamination: If paper towels are used to absorb a solution of the compound, they should be placed in the solid waste container, provided they are not dripping wet. Excess liquid should be managed as liquid hazardous waste.

Protocol 3.3: Managing Accidental Spills
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the lab.

  • Control: Prevent the spread of the solid powder. Do not use water to clean up as it may dissolve and spread the contaminant.

  • Cleanup: For a small spill, don your full PPE. Gently sweep up the solid material and place it into the "Solid Halogenated Organic Waste" container.[1] Avoid any actions that could aerosolize the dust.

  • Decontamination: Clean the spill area with a cloth dampened with soap and water, followed by a clean water rinse. The cleaning materials must also be disposed of as solid hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department, per local policy.

Regulatory Framework

The procedures outlined in this guide are designed to comply with major regulatory frameworks, including those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] As a halogenated organic compound, this chemical is subject to specific land disposal restrictions, making proper segregation for incineration the only acceptable disposal route.[14][15] Your institution's EHS department is the ultimate authority and partner in ensuring that all local, state, and federal regulations are met.[12]

Conclusion

The proper disposal of this compound is a systematic process rooted in a clear understanding of its chemical hazards. By adhering to the core principles of Hazard Assessment, PPE Usage, Strict Segregation, and Proper Labeling , researchers can ensure a safe laboratory environment and maintain full regulatory compliance. Always consult your institution's specific waste management plan and treat your EHS department as a primary resource.

References

  • Chemical Waste Management for Laboratories. (n.d.). UFF.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
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Mastering the Safe Handling of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical and chemical innovation, the ability to handle complex reagents safely and effectively is paramount. 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride is a versatile intermediate with significant potential in synthesis.[1] However, its halogenated and aminobenzoic acid structure necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven approach to personal protective equipment (PPE) and handling procedures, ensuring both personal safety and the integrity of your research.

Hazard Profile: Understanding the "Why" Behind the Precautions

While a specific Safety Data Sheet (SDS) for the hydrochloride salt was not identified, analysis of structurally similar compounds like 2-Amino-5-chloro-3-fluorobenzoic acid and other chlorinated/fluorinated benzoic acids indicates a consistent hazard profile. The primary risks associated with this class of compounds include:

  • Skin Irritation: Halogenated aromatic compounds can cause skin irritation upon contact.[2][3]

  • Serious Eye Irritation: The particulate nature of the solid and its chemical properties present a significant risk of serious eye irritation or damage.[2][3][4]

  • Respiratory Tract Irritation: Inhalation of dusts can lead to irritation of the respiratory system.[2][3]

  • Harmful if Swallowed: Like many chemical reagents, ingestion can be toxic.[3][5]

These hazards are the driving force behind the specific PPE and handling recommendations that follow. The goal is to create a barrier between you and the chemical, preventing exposure through all potential routes: dermal, ocular, inhalation, and ingestion.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not a one-size-fits-all approach; it must be adapted to the specific task at hand. The following table outlines the minimum required PPE for handling this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical safety goggles with side shields or a face shield.[2][6]Chemical-resistant gloves (Nitrile rubber recommended).[7][8]Fully-buttoned laboratory coat.NIOSH-approved N95 dust mask or higher, especially if dust is generated.[8][9]
Preparing Solutions Chemical safety goggles. A face shield is recommended if splashing is likely.[10]Chemical-resistant gloves (Nitrile rubber).Laboratory coat.Work in a certified chemical fume hood. Respirator typically not required if work is contained.
Running Reactions/Transfers Chemical safety goggles.[7]Chemical-resistant gloves.Laboratory coat.Work in a well-ventilated area or chemical fume hood.[7][11]
Handling Waste Chemical safety goggles.Chemical-resistant gloves.Laboratory coat.Not typically required if waste is in sealed containers.

Causality Behind PPE Choices:

  • Eye Protection: The risk of fine powder becoming airborne and causing severe eye irritation necessitates the use of fully sealed goggles over standard safety glasses.[2][12]

  • Gloves: Nitrile gloves provide a robust barrier against a wide range of chemicals. It is crucial to inspect gloves for any defects before use and to practice proper removal techniques to avoid contaminating your skin.[8]

  • Respiratory Protection: The primary inhalation hazard comes from airborne dust. Using a NIOSH-approved respirator when handling the solid outside of a fume hood is a critical measure to protect your respiratory system.[8] All handling of the solid powder should ideally occur within a chemical fume hood or a ventilated balance enclosure to minimize dust generation and inhalation.[7][11]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational procedure is essential for minimizing risk.

3.1. Preparation and Weighing:

  • Designate an Area: Before handling, designate a specific area for weighing, such as a chemical fume hood or a ventilated enclosure. Ensure an eyewash station and safety shower are readily accessible.[7][11]

  • Assemble PPE: Don the appropriate PPE as outlined in the table above (goggles, gloves, lab coat, respirator if needed).

  • Minimize Dust: Handle the container carefully to avoid generating dust. Use a spatula to transfer the solid. Avoid pouring the powder, which can create airborne particles.

  • Containment: If weighing outside a fume hood, use a balance with a draft shield.

  • Clean Up: After weighing, gently wipe down the spatula and the weighing area with a damp cloth to collect any residual dust. Dispose of the cloth as hazardous waste.[13]

3.2. Dissolution and Transfer:

  • Perform in Fume Hood: All dissolutions and transfers of solutions should be performed in a certified chemical fume hood to control potential vapors or splashes.

  • Add Solid to Solvent: Always add the solid reagent to the solvent slowly. This helps to control any potential exothermic reactions and reduces splashing.

  • Sealed Containers: Keep all containers holding the chemical tightly closed when not in use.[7]

Emergency & Disposal Plan: Managing Spills and Waste

4.1. Spill Response Protocol:

Immediate and correct response to a spill is critical. The following workflow outlines the necessary steps.

Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Evacuate Area start->alert ppe Don Appropriate PPE (Gloves, Goggles, Respirator) alert->ppe contain Contain the Spill (Cover with absorbent material) ppe->contain collect Carefully Sweep/Scoop Up Material (Avoid raising dust) contain->collect containerize Place in a Labeled, Sealable Container for Hazardous Waste collect->containerize decontaminate Decontaminate Spill Area (Use soap and water) containerize->decontaminate dispose_waste Dispose of all contaminated materials (including PPE) as hazardous waste decontaminate->dispose_waste end Spill Managed dispose_waste->end

Caption: Emergency workflow for handling a solid chemical spill.

4.2. Waste Disposal:

  • Classification: this compound and any materials contaminated with it (e.g., gloves, wipes, absorbent pads) must be treated as hazardous waste.[13]

  • Containment: Collect all waste in a clearly labeled, sealed, and appropriate container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Collection: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[5] Do not pour waste down the drain or dispose of it in regular trash.[8]

By integrating these expert-validated protocols into your daily laboratory operations, you build a self-validating system of safety. This not only protects you and your colleagues but also ensures the continued integrity and success of your vital research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.